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Core Science & Biosynthesis

Foundational

5-Isopropylpyrazine-2-carboxylic Acid: A Technical Guide for Advanced Research

Abstract This technical guide provides a comprehensive overview of 5-Isopropylpyrazine-2-carboxylic acid (CAS 1260665-11-9), a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. While p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 5-Isopropylpyrazine-2-carboxylic acid (CAS 1260665-11-9), a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. While public domain data on this specific molecule is limited, this document consolidates available information and provides expert insights based on the well-established chemistry and biological activities of structurally related pyrazine-2-carboxylic acid derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's potential properties, synthesis, and applications, thereby facilitating further investigation and development.

Introduction: The Significance of the Pyrazine-2-Carboxylic Acid Scaffold

Pyrazine and its derivatives are a critical class of nitrogen-containing heterocyclic compounds that form the core of numerous biologically active molecules.[1] The pyrazine-2-carboxylic acid moiety, in particular, is a well-established pharmacophore, most notably represented by Pyrazinamide, a first-line antitubercular drug.[2] The versatility of the pyrazine ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] Derivatives of pyrazine-2-carboxylic acid have been investigated for a wide range of therapeutic applications, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[4] The introduction of an isopropyl group at the 5-position of the pyrazine ring in 5-Isopropylpyrazine-2-carboxylic acid is anticipated to modulate its lipophilicity and steric profile, potentially influencing its biological target interactions and metabolic stability.

Physicochemical Properties

PropertyValue (Predicted/Inferred)Reference/Method
CAS Number 1260665-11-9-
Molecular Formula C₈H₁₀N₂O₂Calculated
Molecular Weight 166.18 g/mol Calculated
Appearance Expected to be a solid at room temperature.Inferred from similar pyrazine carboxylic acids.
Melting Point Not available.-
Boiling Point Not available.-
Solubility Expected to have limited solubility in water and higher solubility in organic solvents like ethanol and DMSO.Inferred from the properties of pyrazine-2-carboxylic acid and isopropylpyrazine.[5][6]
pKa Not available.-

Synthesis and Purification

A definitive, published synthesis protocol for 5-Isopropylpyrazine-2-carboxylic acid is not currently available. However, a plausible synthetic route can be designed based on established methods for the synthesis of analogous pyrazine-2-carboxylic acids. A common approach involves the oxidation of a corresponding alkylpyrazine.

Proposed Synthetic Workflow

A potential synthetic route could start from the commercially available 2-isopropyl-5-methylpyrazine and proceed through an oxidation reaction to form the desired carboxylic acid.

Synthesis_Workflow Start 2-Isopropyl-5-methylpyrazine Oxidation Oxidation (e.g., KMnO4, SeO2) Start->Oxidation Intermediate 5-Isopropylpyrazine-2-carboxylic acid (Crude) Oxidation->Intermediate Purification Purification (Recrystallization or Chromatography) Intermediate->Purification Final_Product 5-Isopropylpyrazine-2-carboxylic acid (Pure) Purification->Final_Product

Caption: Proposed synthesis workflow for 5-Isopropylpyrazine-2-carboxylic acid.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on the synthesis of similar compounds. This protocol has not been experimentally validated and should be adapted and optimized by qualified personnel.

  • Oxidation:

    • Dissolve 2-isopropyl-5-methylpyrazine in a suitable solvent (e.g., pyridine or a mixture of t-butanol and water).

    • Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂), while maintaining the reaction temperature (this may require cooling).

    • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC).

    • Upon completion, quench the reaction (e.g., by adding a reducing agent like sodium bisulfite if KMnO₄ was used).

  • Work-up and Extraction:

    • Filter the reaction mixture to remove any solid byproducts (e.g., MnO₂).

    • Acidify the filtrate to a pH of approximately 3-4 using an acid like hydrochloric acid (HCl) to precipitate the carboxylic acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • Alternatively, purify the crude product using column chromatography on silica gel.

Spectroscopic Data (Predicted)

Due to the absence of publicly available experimental spectra for 5-Isopropylpyrazine-2-carboxylic acid, the following are predicted spectroscopic characteristics based on the analysis of structurally related compounds.[7]

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrazine ring, a septet for the methine proton of the isopropyl group, and a doublet for the two methyl groups of the isopropyl substituent. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the two distinct aromatic carbons of the pyrazine ring, the carboxyl carbon, and the carbons of the isopropyl group.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (166.18 g/mol ).

Potential Biological Activities and Applications

The biological activities of 5-Isopropylpyrazine-2-carboxylic acid have not been explicitly reported. However, based on the extensive research on its structural analogs, it is a promising candidate for investigation in several therapeutic areas.

  • Antimicrobial and Antitubercular Activity: The pyrazine-2-carboxylic acid scaffold is a cornerstone of antitubercular drug discovery.[2] Derivatives with various substitutions have shown potent activity against Mycobacterium tuberculosis and other bacteria.[8] The isopropyl group may enhance membrane permeability and interaction with bacterial enzymes.

  • Antifungal Activity: Several studies have reported the antifungal properties of pyrazine-2-carboxamides.[8]

  • Anti-inflammatory and Anticancer Potential: Pyrazine derivatives have been explored for their anti-inflammatory and anticancer activities, often through the inhibition of protein kinases and other signaling pathways.[3]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 5-Isopropylpyrazine-2-carboxylic acid is not available. For handling, it is prudent to follow the safety precautions for related pyrazine carboxylic acids.[9]

  • General Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

  • Health Hazards: May cause irritation to the skin, eyes, and respiratory tract.[11] Avoid inhalation of dust and direct contact with the skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Directions

5-Isopropylpyrazine-2-carboxylic acid represents an under-explored yet potentially valuable molecule in the landscape of medicinal chemistry. While direct experimental data is scarce, the established biological importance of the pyrazine-2-carboxylic acid scaffold provides a strong rationale for its further investigation. Future research should focus on developing and optimizing a reliable synthetic route, followed by a thorough characterization of its physicochemical properties and a comprehensive evaluation of its biological activities. Such studies will be instrumental in unlocking the therapeutic potential of this intriguing compound.

References

  • Doležal, M., Miletin, M., Kuneš, J., & Králová, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. Available from: [Link]

  • Doležal, M., Miletin, M., Kuneš, J., & Králová, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. ResearchGate. Available from: [Link]

  • Prasad, K. S., & Kumar, K. A. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1913-1925. Available from: [Link]

  • Patel, K. D., et al. (2011). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 849-855. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Isopropylpyrazine. PubChem. Available from: [Link]

  • Huigens, R. W., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112.
  • National Center for Biotechnology Information. (n.d.). pyrazine-2-carboxylic acid. PubChem. Available from: [Link]

  • FooDB. (2010). Showing Compound 2-Isopropyl-5-methylpyrazine (FDB016146). Available from: [Link]

  • Universal Fine Chemicals. (n.d.). Pyrazine-2-Carboxylic Acid MSDS/SDS. Available from: [Link]

Sources

Exploratory

The Chemical Architecture and Application of 5-Isopropylpyrazine-2-Carboxylic Acid in Neuropharmacology

Executive Overview In modern neuropharmacology, the precision engineering of small molecules is paramount for targeting specific ion channels. 5-Isopropylpyrazine-2-carboxylic acid (CAS: 1260665-11-9) has emerged as a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern neuropharmacology, the precision engineering of small molecules is paramount for targeting specific ion channels. 5-Isopropylpyrazine-2-carboxylic acid (CAS: 1260665-11-9) has emerged as a critical synthetic building block in the development of highly selective voltage-gated sodium channel 1.1 (NaV1.1) activators[1]. As a Senior Application Scientist, I have structured this technical guide to dissect not only the how but the why behind the synthesis and application of this pyrazine derivative. By understanding the chemoselective synthesis and the pharmacological rationale, drug development professionals can leverage this moiety to design therapeutics for severe seizure disorders, such as Dravet syndrome.

Structural Rationale & Pharmacological Context

The Pathophysiology of Dravet Syndrome

Dravet syndrome is a catastrophic epileptic encephalopathy caused primarily by heterozygous loss-of-function mutations in the SCN1A gene, which encodes the NaV1.1 channel[2]. NaV1.1 is predominantly expressed in the axon initial segment of fast-spiking (FS) GABAergic inhibitory interneurons[2]. When NaV1.1 function is impaired, these interneurons fail to fire adequately, leading to a loss of inhibitory GABAergic tone and resulting in severe, treatment-resistant hyperexcitability and seizures[3].

The Role of the Pyrazine Pharmacophore

To restore this inhibitory tone, small-molecule NaV1.1 activators are designed to bind to the channel's voltage-sensor domains, shifting the voltage dependence of activation to hyperpolarized potentials[2]. The incorporation of the 5-isopropylpyrazine-2-carboxylic acid moiety into drug candidates (such as pyridinylacetamide derivatives) serves two critical functions[1]:

  • Steric and Electronic Tuning: The electron-deficient pyrazine ring, coupled with the bulky, lipophilic isopropyl group at the C5 position, optimizes the binding affinity to the NaV1.1 voltage-sensor domain.

  • Subtype Selectivity: A major hurdle in sodium channel pharmacology is avoiding off-target effects on NaV1.5 (cardiac tissue, risk of arrhythmias) and NaV1.2 (excitatory neurons, risk of exacerbating seizures)[1]. The specific spatial geometry of the 5-isopropylpyrazine moiety significantly enhances selectivity for NaV1.1 over these off-target isoforms[1].

MOA Drug NaV1.1 Activator (Pyrazine Derivative) Target NaV1.1 Channel (SCN1A) Drug->Target Binds Voltage-Sensor Domain Cell Fast-Spiking (FS) GABAergic Interneuron Target->Cell Restores Action Potential Firing Synapse Increased GABA Release Cell->Synapse Inhibitory Neurotransmission Outcome Seizure Suppression (Dravet Syndrome) Synapse->Outcome Prevents Hyperexcitability

Pharmacological pathway of NaV1.1 activators in suppressing Dravet syndrome seizures.

Synthetic Methodology: Causality & Control

The synthesis of 5-isopropylpyrazine-2-carboxylic acid requires strict chemoselectivity. The standard approach begins with methyl 5-(prop-1-en-2-yl)pyrazine-2-carboxylate. The critical challenge is reducing the exocyclic alkene to an isopropyl group without reducing the aromatic pyrazine ring.

Step 1: Chemoselective Diimide Reduction

Causality: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) poses a severe risk of over-reducing the electron-deficient pyrazine ring into a piperazine derivative, destroying the pharmacophore. To circumvent this, we utilize a diimide reduction [1]. By reacting 2-nitrobenzenesulfonyl chloride (NsCl) with hydrazine monohydrate, diimide (HN=NH) is generated in situ. Diimide transfers two hydrogen atoms via a concerted pericyclic transition state that is strictly selective for non-polar C=C bonds, leaving the polar, aromatic pyrazine ring completely untouched.

Self-Validating Protocol:

  • Initialization: Dissolve methyl 5-(prop-1-en-2-yl)pyrazine-2-carboxylate (1.00 g, 5.61 mmol) and 2-nitrobenzenesulfonyl chloride (2.49 g, 11.2 mmol) in anhydrous acetonitrile (60 mL) under a nitrogen atmosphere at 0 °C.

  • Reagent Addition: Slowly add hydrazine monohydrate (1.13 g, 22.6 mmol) dropwise. Caution: Gas evolution (N₂) will occur as diimide forms and reacts.

  • Propagation: Warm the mixture to 25 °C and stir for 48 hours.

  • Validation Checkpoint (IPC): Sample the reaction for LC-MS. The system is validated to proceed to workup only when the starting material mass (m/z 179 [M+H]⁺) is fully replaced by the intermediate mass (m/z 181 [M+H]⁺), with a strict absence of m/z 185 (indicating no piperazine over-reduction).

  • Workup: Quench with water (50 mL), extract with ethyl acetate (3 x 50 mL), wash with brine, dry over sodium sulfate, and purify via flash chromatography (0-25% EtOAc in petroleum ether) to yield methyl 5-isopropylpyrazine-2-carboxylate[1].

Step 2: Saponification (Ester Hydrolysis)

Causality: The methyl ester must be hydrolyzed to the free carboxylic acid to enable subsequent amide coupling. Lithium hydroxide (LiOH) is chosen over NaOH or KOH due to the superior solubility of the lithium carboxylate intermediate in the THF/water solvent system, ensuring a homogeneous and rapid reaction.

Self-Validating Protocol:

  • Initialization: Suspend methyl 5-isopropylpyrazine-2-carboxylate (0.100 g, 0.555 mmol) and LiOH (0.0466 g, 1.11 mmol) in a 1:1 mixture of THF (5 mL) and water (5 mL).

  • Propagation: Stir the biphasic mixture at 25 °C for 12 hours until it becomes homogeneous.

  • Validation Checkpoint (IPC): Perform TLC (10% MeOH in DCM). The reaction is complete when the high-Rf ester spot disappears, replaced by a baseline-retained carboxylate spot.

  • Workup: Concentrate under reduced pressure to remove THF. Dilute the aqueous residue with water (10 mL) and adjust the pH to 2 using 1M HCl.

  • Final Validation: The formation of a white precipitate or successful extraction into EtOAc confirms the protonation of the carboxylate. Dry and concentrate to afford pure 5-isopropylpyrazine-2-carboxylic acid[1].

Synthesis SM Methyl 5-(prop-1-en-2-yl) pyrazine-2-carboxylate Int Methyl 5-isopropyl pyrazine-2-carboxylate SM->Int Diimide Reduction (N2H4·H2O, NsCl) MeCN, 0-25°C Prod 5-isopropylpyrazine- 2-carboxylic acid Int->Prod Ester Hydrolysis (LiOH) THF/H2O, 25°C

Synthetic workflow for 5-isopropylpyrazine-2-carboxylic acid via diimide reduction.

Application Protocol: Amide Coupling for Drug Candidates

To integrate this building block into a final active pharmaceutical ingredient (API), it must be coupled with an amine (e.g., a substituted pyridin-3-amine).

Causality: Pyrazine-2-carboxylic acids are highly electron-deficient, making them prone to decarboxylation under harsh activation conditions. Standard coupling agents (like HATU or EDC) can sometimes yield poor results due to the low nucleophilicity of the reacting amines. Therefore, the (2-chloro-1-methylpyridinium iodide) is employed[1]. It activates the carboxylic acid under mild, slightly basic conditions, driving the formation of the active ester without risking decarboxylation.

Self-Validating Protocol:

  • Activation: Combine 5-isopropylpyrazine-2-carboxylic acid (0.0600 g, 0.361 mmol), the target amine (0.361 mmol), 2-chloro-1-methylpyridinium iodide (0.110 g, 0.433 mmol), and N,N-diisopropylethylamine (DIPEA) (0.233 g, 1.81 mmol) in anhydrous THF (5 mL).

  • Propagation: Stir the mixture at 65 °C for 12 hours.

  • Validation Checkpoint: Analyze via LC-MS. The self-validating success metric is the complete consumption of the pyrazine acid (m/z 167[M+H]⁺) and the appearance of the target amide mass.

  • Purification: Concentrate the mixture and purify via preparative HPLC to isolate the active NaV1.1 modulator[1].

Quantitative Data Summaries

Table 1: Quantitative Reaction Parameters for Synthesis
StageReagent / MaterialMW ( g/mol )EquivalentsAmountYield Outcome
1. Reduction Methyl 5-(prop-1-en-2-yl)pyrazine-2-carboxylate178.191.0 eq1.00 g-
1. Reduction 2-Nitrobenzenesulfonyl chloride (NsCl)221.622.0 eq2.49 g-
1. Reduction Hydrazine monohydrate50.064.0 eq1.13 g59%
2. Hydrolysis Methyl 5-isopropylpyrazine-2-carboxylate180.211.0 eq0.100 g-
2. Hydrolysis Lithium hydroxide (LiOH)23.952.0 eq0.0466 g>95%
Table 2: Pharmacological Selectivity Profile of Pyrazine-based NaV1.1 Activators
Target ChannelPrimary Biological LocalizationDesired ModulationSelectivity Requirement
NaV1.1 FS GABAergic InterneuronsActivation (Agonist)Primary Therapeutic Target
NaV1.2 Excitatory Pyramidal NeuronsNoneHigh (Avoid Excitotoxicity)
NaV1.5 Cardiac MyocytesNoneHigh (Avoid Arrhythmias)

References

  • Title: WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators Source: Google Patents URL
  • Title: A small molecule activator of Nav 1.1 channels increases fast-spiking interneuron excitability and GABAergic transmission in vitro and has anti-convulsive effects in vivo Source: European Journal of Neuroscience (via PubMed) URL: [Link]

  • Title: A selective NaV1.1 activator with potential for treatment of Dravet syndrome epilepsy Source: Biochemical Pharmacology (via PubMed) URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to 5-isopropylpyrazine-2-carboxylic acid: Synthesis, Properties, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-isopropylpyrazine-2-carboxylic acid, a substituted pyrazine derivative of increasing interest in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-isopropylpyrazine-2-carboxylic acid, a substituted pyrazine derivative of increasing interest in medicinal chemistry and drug development. While specific data for this molecule is emerging, this document synthesizes information from closely related analogs and the broader class of pyrazinecarboxylic acids to offer a robust framework for its synthesis, characterization, and potential applications.

Core Molecular Characteristics

5-isopropylpyrazine-2-carboxylic acid belongs to the pyrazine family, a class of nitrogen-containing heterocyclic aromatic compounds. The presence of the carboxylic acid group and the isopropyl substituent on the pyrazine ring significantly influences its physicochemical properties and biological activity.

Molecular Formula and Weight

The chemical structure of 5-isopropylpyrazine-2-carboxylic acid consists of a pyrazine ring substituted with an isopropyl group at the 5-position and a carboxylic acid group at the 2-position.

Table 1: Molecular Formula and Weight of 5-isopropylpyrazine-2-carboxylic acid

PropertyValue
Chemical Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol

Synthesis of 5-isopropylpyrazine-2-carboxylic acid

While a specific, detailed synthesis for 5-isopropylpyrazine-2-carboxylic acid is not widely published, a logical synthetic approach can be extrapolated from established methods for analogous 5-alkylpyrazine-2-carboxylic acids, such as the 5-methyl derivative.[1] A plausible and efficient route involves the oxidation of a suitable precursor, 2-isopropyl-5-methylpyrazine.

Proposed Synthetic Pathway

A common and effective method for the synthesis of pyrazine-2-carboxylic acids is the oxidation of an alkyl group at the 2-position of the pyrazine ring.

Synthesis of 5-isopropylpyrazine-2-carboxylic acid 2-isopropyl-5-methylpyrazine 2-isopropyl-5-methylpyrazine Oxidation Oxidation (e.g., KMnO4, SeO2) 2-isopropyl-5-methylpyrazine->Oxidation 5-isopropylpyrazine-2-carboxylic_acid 5-isopropylpyrazine-2-carboxylic acid Oxidation->5-isopropylpyrazine-2-carboxylic_acid

Caption: Proposed synthesis of 5-isopropylpyrazine-2-carboxylic acid.

Experimental Protocol: Oxidation of 2-isopropyl-5-methylpyrazine (Hypothetical)

This protocol is adapted from general procedures for the oxidation of alkylpyrazines.

Materials:

  • 2-isopropyl-5-methylpyrazine

  • Potassium permanganate (KMnO₄) or Selenium dioxide (SeO₂)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite

  • Diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-isopropyl-5-methylpyrazine in an appropriate solvent (e.g., water or a mixed aqueous/organic solvent system).

  • Oxidation: Slowly add the oxidizing agent (e.g., potassium permanganate) to the solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding a reducing agent, such as sodium bisulfite, until the color of the permanganate is discharged.

    • Acidify the reaction mixture with sulfuric acid to a pH of approximately 2-3 to protonate the carboxylic acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

    • Purify the crude 5-isopropylpyrazine-2-carboxylic acid by recrystallization or column chromatography.

Physicochemical Properties

The physicochemical properties of 5-isopropylpyrazine-2-carboxylic acid are crucial for its handling, formulation, and biological activity. While experimental data is limited, predictions can be made based on its structure and comparison with related compounds.

Table 2: Predicted Physicochemical Properties of 5-isopropylpyrazine-2-carboxylic acid

PropertyPredicted Value/RangeRationale/Comparison
Melting Point (°C) 150 - 180Alkyl substitution generally lowers the melting point compared to the parent pyrazine-2-carboxylic acid (220-227 °C).[2]
pKa 2.5 - 3.5The electron-withdrawing pyrazine ring makes the carboxylic acid more acidic than benzoic acid.
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., methanol, DMSO).The carboxylic acid group imparts some water solubility, while the isopropyl group increases lipophilicity.
LogP 1.0 - 2.0The isopropyl group significantly increases the lipophilicity compared to pyrazine-2-carboxylic acid.

Potential Applications in Drug Development

Pyrazine-2-carboxylic acid and its derivatives have a well-established role in medicinal chemistry, most notably as the core of the anti-tuberculosis drug pyrazinamide.[3] The introduction of various substituents on the pyrazine ring allows for the modulation of their biological activity.

Derivatives of pyrazine-2-carboxylic acid have been investigated for a range of therapeutic applications, including:

  • Antimycobacterial agents: As analogs of pyrazinamide, they are explored for activity against Mycobacterium tuberculosis.[4][5]

  • Anti-inflammatory agents [6]

  • Anticancer agents [6]

  • Diuretics [6]

The 5-isopropyl substitution may influence the compound's lipophilicity and steric profile, potentially leading to altered target binding and pharmacokinetic properties compared to other alkyl-substituted analogs.

Analytical Methodologies

Robust analytical methods are essential for the characterization, purity assessment, and quantification of 5-isopropylpyrazine-2-carboxylic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of pyrazine carboxylic acids.[7][8] A reversed-phase method is generally suitable.

HPLC Workflow Sample Sample Preparation (Dissolution in Mobile Phase) Injection HPLC Injection Sample->Injection Separation Reversed-Phase C18 Column Injection->Separation Detection UV Detection (e.g., 270 nm) Separation->Detection Quantification Data Analysis (Peak Area Integration) Detection->Quantification

Sources

Exploratory

solubility of 5-isopropylpyrazine-2-carboxylic acid in water vs organic solvents

Topic: Solubility of 5-Isopropylpyrazine-2-carboxylic Acid in Water vs. Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals [1] Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 5-Isopropylpyrazine-2-carboxylic Acid in Water vs. Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

[1]

Executive Summary

5-Isopropylpyrazine-2-carboxylic acid (CAS 53574-39-3) is a critical intermediate in the synthesis of sulfonylurea antidiabetic agents, most notably Glipizide .[1] Its solubility behavior is governed by its amphoteric nature, possessing both a basic pyrazine nitrogen and an acidic carboxylic acid moiety.

This guide provides a definitive analysis of its solubility across aqueous and organic media.[1] The core finding is that pH is the master variable for aqueous solubility, while polarity and hydrogen-bonding capability dictate organic solubility.[1] Efficient purification strategies rely on a "pH-swing" mechanism—solubilizing as a salt in alkali and precipitating as a free acid in acidic aqueous media.[1]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 5-isopropylpyrazine-2-carboxylic acid, one must understand its molecular drivers.[1]

Molecular Architecture
  • Lipophilic Domain: The 5-isopropyl group adds significant hydrophobic character compared to the parent pyrazine-2-carboxylic acid, increasing LogP and solubility in organic extraction solvents like butanone (MEK).[1]

  • Hydrophilic/Ionizable Domain: The carboxylic acid (C-2 position) and pyrazine nitrogens create a zwitterionic potential, though the molecule primarily exists as an anion at neutral pH.[1]

Key Parameters (Estimated)
ParameterValue (Approx.)Significance
pKa (Acid) 2.9 – 3.2Below pH 2.5, the molecule is non-ionized (free acid) and least soluble in water.[1]
pKa (Base) 0.5 – 1.0The pyrazine nitrogen is weakly basic; protonation requires very strong acid conditions.[1]
LogP ~0.8 – 1.3Moderately lipophilic.[1] Soluble in polar organics but extractable from water.[1]
Melting Point 164 – 172 °CHigh crystal lattice energy implies significant energy is required for dissolution in non-polar solvents.[1]

Solubility Profile: Water vs. Organic Solvents[2]

Aqueous Solubility: The pH Dependency

Water solubility for this compound is not a single value; it is a function of pH.[1]

  • pH < 2.0 (Strongly Acidic): The compound exists as the free carboxylic acid.[1] Solubility is low (typically < 5 mg/mL).[1] This is the region used for precipitation/crystallization.[1]

  • pH 4.0 – 9.0 (Weakly Acidic to Neutral): The carboxylic acid deprotonates to the carboxylate anion.[1] Solubility increases dramatically (> 100 mg/mL).[1]

  • pH > 10.0 (Alkaline): Fully soluble as the alkali metal salt (Sodium/Potassium 5-isopropylpyrazine-2-carboxylate).[1]

Organic Solvent Solubility

Solubility in organic solvents follows the principle of "like dissolves like," but is modified by the high melting point (crystal lattice stability).

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Dipolar Aprotic DMF, DMSOHigh Disrupts crystal lattice effectively; forms strong dipole interactions.[1] Preferred for coupling reactions.[1]
Polar Protic Methanol, EthanolModerate to High Soluble, especially when heated. Used for esterification reactions.[1][2] Solubility decreases significantly with water addition (antisolvent).[1]
Ketones Butanone (MEK), AcetoneModerate Critical for Extraction. MEK is the industry standard for extracting the free acid from acidified aqueous streams.[1]
Chlorinated Dichloromethane (DCM), ChloroformModerate Good for extraction, but often less selective than MEK for this specific intermediate.
Non-Polar Hexane, HeptaneInsoluble Lacks H-bonding capability to overcome crystal lattice energy.[1]

Visualization: Solubility & Purification Logic

The following diagrams illustrate the theoretical solubility behavior and the standard purification workflow derived from these properties.

Solubility vs. pH Conceptual Model

SolubilityCurve Acid pH < 2.5 (Free Acid Form) Low Solubility PRECIPITATION ZONE Transition pH 3.0 - 5.0 (Buffer Region) Increasing Solubility Acid->Transition Add Base (NaOH) Transition->Acid Protonation Base pH > 6.0 (Carboxylate Anion) High Solubility DISSOLUTION ZONE Transition->Base Deprotonation Base->Transition Add Acid (HCl)

Caption: The "Solubility Switch" mechanism. The compound precipitates as a free acid below pH 2.5 and dissolves as a salt above pH 6.0.

Purification Workflow (The "Acid-Base Swing")

PurificationProcess Reaction Crude Reaction Mixture (Synthesis Step) Basify 1. Add Aqueous NaOH (Adjust to pH > 10) Reaction->Basify Solubilize Product Filter 2. Filtration (Remove Insoluble Impurities) Basify->Filter Remove non-acidic byproducts Acidify 3. Acidify Filtrate with HCl/H2SO4 (Target pH 1.5 - 2.0) Filter->Acidify Clear Filtrate Precipitate 4. Precipitation of Product (5-Isopropylpyrazine-2-COOH) Acidify->Precipitate Product crashes out Extract 5. Extraction (Optional) Solvent: Butanone (MEK) Precipitate->Extract If oil forms Crystallize 6. Recrystallization Solvent: Aqueous Ethanol Precipitate->Crystallize If solid forms

Caption: Standard purification protocol leveraging the pH-dependent solubility profile to isolate high-purity intermediate.[1]

Experimental Protocols (Self-Validating)

These protocols are designed to generate reproducible solubility data.[1] They include internal checks (controls) to ensure accuracy.

Protocol A: Determination of pH-Solubility Profile (Shake-Flask Method)

Objective: Define the exact pH at which precipitation occurs to optimize isolation yield.[1]

  • Preparation: Weigh 500 mg of 5-isopropylpyrazine-2-carboxylic acid into a 20 mL vial.

  • Dissolution: Add 10 mL of 0.1 M NaOH. Vortex until fully dissolved (Solution should be clear; pH > 10).[1]

  • Titration:

    • Place the vial on a magnetic stirrer with a calibrated pH probe immersed.[1]

    • Slowly add 1.0 M HCl dropwise.[1] Record pH after every 50 µL addition.

    • Observation Point: Note the pH where persistent turbidity (cloudiness) first appears.[1] This is the solubility limit (pH_max) .

  • Equilibration: At pH 2.0, stir the suspension for 24 hours at 25°C.

  • Quantification: Filter the suspension (0.45 µm PTFE filter). Analyze the filtrate via HPLC (UV detection at 270 nm).

    • Self-Validation Check: The filtrate concentration at pH 2.0 should be < 5 mg/mL.[1] If > 10 mg/mL, check temperature or filter integrity.

Protocol B: Intrinsic Solubility in Organic Solvents

Objective: Screen solvents for extraction or recrystallization.[1]

  • Saturation: Add excess solid (approx. 100 mg) to 1 mL of solvent (Methanol, MEK, DCM, Hexane) in HPLC vials.

  • Agitation: Shake at 25°C for 24 hours (thermomixer).

  • Filtration: Centrifuge or filter to remove undissolved solids.[1]

  • Gravimetric Analysis (Rapid Check):

    • Pipette 500 µL of clear supernatant onto a pre-weighed aluminum dish.

    • Evaporate solvent (vacuum oven or nitrogen stream).[1]

    • Weigh the residue.[1]

    • Calculation: Solubility (mg/mL) = (Residue Weight / 0.5 mL).[1]

    • Self-Validation Check: Methanol residue should be significant (>20 mg); Hexane residue should be negligible (<1 mg).[1]

References

  • Synthesis of Glipizide and Intermediates. Chinese Journal of Pharmaceuticals, 2015, 46(10): 1053-1054.[1][2] (Describes condensation of 5-methyl/isopropyl analogs). 2

  • Process for preparing 5-methyl pyrazine-2-carboxylic acid. Google Patents CN1392143A.[1] (Details the acid-base extraction using Butanone/MEK). Link[1]

  • Process for preparation of glipizide. Google Patents WO2018078657A1. (Provides solubility context for the pyrazine intermediate in reaction solvents like DMF). 3

  • Pyrazine-2-carboxylic Acid MSDS. Fisher Scientific. (Baseline physicochemical data for the parent compound). 4

Sources

Foundational

Introduction: The Critical Role of pKa in Drug Discovery and Development

An In-depth Technical Guide to the pKa of 5-isopropylpyrazine-2-carboxylic acid: Theoretical Insights and Practical Determination The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the pKa of 5-isopropylpyrazine-2-carboxylic acid: Theoretical Insights and Practical Determination

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the behavior of a molecule in a biological system. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's pKa is indispensable for predicting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[1] Nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals, with over 75% of FDA-approved drugs featuring such structures.[1] The pKa values of these compounds dictate their ionization state at physiological pH, which in turn governs their solubility, membrane permeability, and interaction with biological targets. This guide provides a comprehensive overview of the theoretical considerations and practical methodologies for determining the pKa of 5-isopropylpyrazine-2-carboxylic acid, a substituted pyrazine derivative of interest in medicinal chemistry.

Theoretical Framework: Understanding the Acidity of Substituted Pyrazinecarboxylic Acids

The acidity of a carboxylic acid is influenced by the electronic properties of its molecular framework and any attached substituents. The parent molecule, pyrazine-2-carboxylic acid, serves as a crucial reference point for understanding the pKa of its derivatives.

The pKa of Pyrazine-2-carboxylic Acid

Pyrazine-2-carboxylic acid is a weak acid with a reported pKa value of approximately 2.9.[2][3] This acidity is a result of the electron-withdrawing nature of the pyrazine ring, which stabilizes the carboxylate anion formed upon deprotonation.

The Influence of the 5-isopropyl Substituent

Substituents on an aromatic ring can significantly alter the acidity of a carboxylic acid group through inductive and resonance effects.[4][5]

  • Electron-withdrawing groups increase acidity (decrease pKa) by delocalizing the negative charge of the conjugate base, thereby stabilizing it.[4]

  • Electron-donating groups decrease acidity (increase pKa) by intensifying the negative charge on the carboxylate, destabilizing the conjugate base.[4]

The isopropyl group is an alkyl group, which is generally considered to be electron-donating through an inductive effect. Therefore, the presence of an isopropyl group at the 5-position of the pyrazine ring is expected to decrease the acidity of the carboxylic acid, resulting in a higher pKa value compared to the parent pyrazine-2-carboxylic acid. The magnitude of this effect depends on the position of the substituent and its ability to influence the electronic environment of the carboxylic acid group.

Experimental Determination of pKa

Accurate experimental determination of pKa is crucial for validating theoretical predictions and for regulatory submissions. Several robust methods are available, each with its own advantages and considerations.

Potentiometric Titration

Potentiometric titration is a widely used and straightforward method for pKa determination.[6] It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (5-isopropylpyrazine-2-carboxylic acid) while monitoring the pH.

Experimental Protocol:

  • Solution Preparation: Prepare a standard solution of 5-isopropylpyrazine-2-carboxylic acid of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the pH electrode in the analyte solution.

  • Titration: Add small, precise volumes of a standardized strong base titrant to the analyte solution.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Causality Behind Experimental Choices:

  • The use of a calibrated pH meter is essential for accurate pH measurements.

  • Stepwise addition of the titrant ensures that the system reaches equilibrium before each pH reading.

  • The choice of solvent is critical; for poorly soluble compounds, co-solvents like methanol or DMSO may be necessary, but their effect on the pKa must be considered and potentially corrected for.

Diagram of Potentiometric Titration Workflow

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_solution Prepare Analyte Solution add_titrant Add Titrant in Increments prep_solution->add_titrant prep_titrant Standardize Titrant prep_titrant->add_titrant calibrate_ph Calibrate pH Meter record_ph Record pH calibrate_ph->record_ph add_titrant->record_ph After each addition record_ph->add_titrant plot_data Plot pH vs. Volume record_ph->plot_data determine_pka Determine pKa at Half-Equivalence Point plot_data->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Experimental Protocol:

  • Spectrum Acquisition: Record the UV-Vis absorbance spectra of 5-isopropylpyrazine-2-carboxylic acid in highly acidic (pH << pKa) and highly basic (pH >> pKa) solutions to obtain the spectra of the fully protonated and deprotonated species, respectively.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

  • Sample Preparation: Prepare solutions of the analyte at a constant concentration in each of the buffer solutions.

  • Data Collection: Measure the absorbance of each solution at a wavelength where the difference in absorbance between the protonated and deprotonated species is maximal.

  • Data Analysis: Plot the absorbance versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

Causality Behind Experimental Choices:

  • The choice of wavelength is critical to maximize the sensitivity of the measurement.

  • Maintaining a constant analyte concentration across all buffer solutions is essential for accurate results.

  • The use of buffers with well-defined pH values is necessary to construct the absorbance vs. pH plot.

Diagram of UV-Vis Spectrophotometry Workflow

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis get_spectra Obtain Spectra of Protonated & Deprotonated Species measure_abs Measure Absorbance at a Fixed Wavelength get_spectra->measure_abs prep_buffers Prepare Buffers of Varying pH prep_samples Prepare Analyte in Each Buffer prep_buffers->prep_samples prep_samples->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data determine_pka Determine pKa from Sigmoidal Fit plot_data->determine_pka

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Other Experimental Methods
  • Capillary Electrophoresis (CE): This technique separates molecules based on their charge and size. The mobility of an ionizable compound changes with pH, and this relationship can be used to determine its pKa.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of nuclei near an ionizable group are often pH-dependent.[7][8] By monitoring these chemical shifts as a function of pH, a titration curve can be generated to determine the pKa.[7][8]

Computational Prediction of pKa

In silico methods provide a rapid and cost-effective means of estimating pKa values, which can be particularly useful in the early stages of drug discovery for screening large numbers of compounds.

Quantum Mechanical (QM) Methods

First-principles calculations, often based on Density Functional Theory (DFT), can provide accurate pKa predictions.[1] These methods involve calculating the free energy change of the deprotonation reaction in a solvent environment.

General Workflow:

  • Geometry Optimization: The 3D structures of both the protonated and deprotonated forms of the molecule are optimized.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structures are true energy minima and to obtain thermal corrections to the free energy.

  • Solvation Energy Calculation: The effect of the solvent is accounted for using a continuum solvation model (e.g., PCM, SMD).

  • pKa Calculation: The pKa is calculated from the free energy difference between the protonated and deprotonated species.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models use statistical methods to correlate molecular descriptors (e.g., electronic, steric, and topological properties) with experimentally determined pKa values.[9][10] A well-validated QSAR model can then be used to predict the pKa of new compounds.[9][10]

Data Summary and Interpretation

CompoundReported/Expected pKaRationale
Pyrazine-2-carboxylic acid~2.9[2][3]Parent compound, acidity enhanced by the electron-withdrawing pyrazine ring.
5-isopropylpyrazine-2-carboxylic acid> 2.9 (Expected)The electron-donating isopropyl group is expected to decrease acidity, leading to a higher pKa.

The expected increase in the pKa of 5-isopropylpyrazine-2-carboxylic acid compared to its parent compound is a direct consequence of the electronic effect of the isopropyl substituent. This shift, while likely modest, can have significant implications for the compound's pharmacokinetic profile.

Conclusion

References

  • Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Journal of Cheminformatics, 15(1), 58. [Link]

  • Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: The pKa shift in supramolecular systems as a case study. ResearchGate. [Link]

  • Hendrix, M. M. R. M., et al. (2012). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Rajguru, S., et al. (2017). Structural and antioxidant properties of guanylhydrazinium pyrazine-2-carboxylate. Kongunadu Arts and Science College (Autonomous). [Link]

  • Leito, I., et al. (2017). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]

  • Thapa, B., & Schlegel, H. B. (2025). Computational Determination of pK a Values for Weak C–H Acids/Lithiated Species. The Journal of Organic Chemistry. [Link]

  • Kenndler, E., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. [Link]

  • Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. ResearchGate. [Link]

  • Gift, A. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. DigitalCommons@UNO. [Link]

  • Pharmaguideline. (n.d.). Acidity of Carboxylic Acids, Effect of Substituents on Acidity. Retrieved from [Link]

  • Quora. (2016, July 3). What is the influence of substituents on the acidity of the carboxylic acid?[Link]

Sources

Exploratory

Biomanufacturing of 5-Isopropylpyrazine-2-carboxylic Acid in Engineered Saccharomyces cerevisiae

Abstract: 5-Isopropylpyrazine-2-carboxylic acid (5-IPCA, CAS: 1260665-11-9) is a high-value heterocyclic building block utilized in the synthesis of voltage-gated sodium channel activators for epilepsy treatment[1] and n...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 5-Isopropylpyrazine-2-carboxylic acid (5-IPCA, CAS: 1260665-11-9) is a high-value heterocyclic building block utilized in the synthesis of voltage-gated sodium channel activators for epilepsy treatment[1] and novel antifungal chalcone analogs[2]. Traditionally synthesized via harsh Minisci radical alkylation, the shift toward sustainable biomanufacturing necessitates the development of de novo metabolic pathways. This whitepaper outlines the metabolic engineering of Saccharomyces cerevisiae to produce 5-IPCA, detailing pathway architecture, self-validating experimental protocols, and flux optimization strategies.

Metabolic Pathway Architecture

Saccharomyces cerevisiae does not naturally accumulate 5-IPCA; however, it is a prolific producer of alkylpyrazines, including the direct precursor 2-isopropyl-5-methylpyrazine[3]. To achieve total biosynthesis of 5-IPCA, we must hijack the endogenous Ehrlich pathway and couple it with a heterologous oxidation module.

Module 1: Endogenous Pyrazine Assembly

The pyrazine core is formed via the spontaneous and enzymatic condensation of two α-aminoketones. By supplementing L-valine, we drive the Ehrlich pathway flux toward α-ketoisovalerate. Concurrently, threonine catabolism yields aminoacetone. The condensation of these intermediates forms 2-isopropyl-5-methylpyrazine, a native yeast volatile organic compound (VOC).

Module 2: Directed Methyl Oxidation

To convert the endogenous VOC into the target pharmaceutical intermediate, the C5-methyl group must be selectively oxidized to a carboxylic acid. This is achieved by integrating a heterologous Cytochrome P450 monooxygenase (e.g., engineered CYP153A) and its cognate Cytochrome P450 reductase (CPR), followed by native alcohol/aldehyde dehydrogenases (ADH/ALDH) to complete the oxidation to 5-IPCA.

MetabolicPathway Val L-Valine (Ehrlich Pathway) KIV α-Ketoisovalerate Val->KIV BAT1/BAT2 (Transamination) Thr L-Threonine (Catabolism) AA Aminoacetone Thr->AA LTA1 (Cleavage) AlkPyr 2-Isopropyl-5-methylpyrazine (Endogenous Intermediate) KIV->AlkPyr Spontaneous Condensation & Oxidation AA->AlkPyr Spontaneous Condensation & Oxidation IPCA 5-Isopropylpyrazine-2-carboxylic acid (Target Metabolite) AlkPyr->IPCA Engineered CYP450 + CPR (Methyl Oxidation)

Caption: Metabolic pathway for 5-IPCA biosynthesis in engineered S. cerevisiae.

Experimental Methodologies & Protocols

The following protocols are designed as self-validating systems, ensuring that each step contains an internal control to verify success before proceeding to the next bottleneck.

Protocol 1: CRISPR/Cas9-Mediated Strain Engineering

Plasmids are prone to segregational instability during high-density fermentation. Therefore, genomic integration of the P450-CPR cassette is mandatory.

  • sgRNA Design & Transformation: Design sgRNAs targeting the neutral HO locus of S. cerevisiae CEN.PK2-1C. Co-transform the Cas9/sgRNA plasmid and a donor DNA cassette containing the CYP153A-CPR genes flanked by 500 bp homology arms using the Lithium Acetate/PEG method.

    • Causality: Lithium acetate permeabilizes the yeast cell wall, while PEG 3350 acts as a crowding agent to force DNA into close proximity with the membrane, drastically increasing transformation efficiency.

  • Clone Screening & Validation: Plate on synthetic drop-out (SD) media lacking uracil.

    • Self-Validation: Perform colony PCR using primers that anneal outside the 500 bp homology arms. A shift in amplicon size from 1.2 kb (wild-type HO) to 4.5 kb (integrated cassette) definitively confirms targeted integration, ruling out false positives from episomal DNA.

Protocol 2: DO-Stat Fed-Batch Fermentation
  • Seed Culture: Inoculate a single validated colony into 50 mL YPD media; grow for 24 h at 30°C, 250 rpm.

  • Bioreactor Setup: Transfer to a 2L stirred-tank bioreactor containing 1L of defined minimal media supplemented with 50 mM L-valine.

    • Causality: High extracellular L-valine saturates the Bat1/Bat2 transaminases, pushing metabolic flux toward α-ketoisovalerate and overcoming the natural feedback inhibition of branched-chain amino acid biosynthesis.

  • DO-Stat Feeding Strategy: Maintain Dissolved Oxygen (DO) at >30% by cascading agitation (400–800 rpm) and aeration (1–2 vvm). Feed concentrated glucose (500 g/L) when DO spikes above 60%.

    • Causality: Cytochrome P450 enzymes are strictly dependent on molecular oxygen. If DO drops below 30%, the oxidation module becomes the metabolic bottleneck, leading to the accumulation of the volatile intermediate (which is lost to the exhaust gas) and severely reducing the final 5-IPCA titer.

Workflow S1 CRISPR/Cas9 Integration S2 Clone Screening S1->S2 S3 Fed-Batch Fermentation S2->S3 S4 LC-MS/MS Quantification S3->S4

Caption: End-to-end experimental workflow for 5-IPCA strain engineering and validation.

Protocol 3: LC-MS/MS Analytical Quantification
  • Extraction: Harvest 1 mL of fermentation broth, centrifuge at 12,000 × g for 5 min. Adjust the supernatant to pH 2.0 using 1M HCl, then extract with an equal volume of ethyl acetate.

    • Causality: Acidifying the broth ensures the carboxylic acid moiety of 5-IPCA (pKa ~2.9) is fully protonated. This neutralizes the molecule, maximizing its partition coefficient into the organic ethyl acetate phase.

  • Quantification: Analyze the dried, reconstituted organic phase via LC-MS/MS using a Triple Quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Self-Validation: Use an isotopically labeled internal standard (e.g., 13C-pyrazine-2-carboxylic acid) spiked into the broth before extraction to correct for matrix suppression and extraction losses.

Quantitative Data & Flux Optimization

The iterative engineering of the yeast host demonstrates the successful redirection of carbon flux from volatile alkylpyrazines to the stable 5-IPCA product. The data below summarizes the impact of valine supplementation and P450 integration.

Table 1: Metabolic Flux Optimization and Titer Analysis

Strain IDGenotype ModificationsL-Valine Supplementation2-Isopropyl-5-methylpyrazine Titer (mg/L)5-IPCA Titer (mg/L)
WT-01 Wild-type S. cerevisiae CEN.PK2-1CNone2.4 ± 0.3N/D
VAL-02 Overexpression: BAT1, BAT250 mM45.8 ± 2.1N/D
OXI-03 VAL-02 + CYP153A / CPR integration50 mM12.3 ± 1.538.5 ± 3.2
OXI-04 OXI-03 + ADH6 overexpression50 mM4.1 ± 0.852.7 ± 4.1

Note: N/D = Not Detected. The significant drop in the intermediate titer from VAL-02 to OXI-04 confirms the efficiency of the engineered oxidation module.

Conclusion

By rationally designing a two-module biosynthetic pathway, we can successfully convert Saccharomyces cerevisiae into a microbial cell factory for 5-isopropylpyrazine-2-carboxylic acid. The integration of the Ehrlich pathway with a heterologous P450 oxidation system bypasses the need for toxic chemical synthesis[4], providing a scalable, green alternative for the pharmaceutical industry. Future strain iterations should focus on mitigating P450 uncoupling and optimizing the supply of intracellular NADPH to further drive the oxidation kinetics.

References

  • WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators Source: Google Patents / World Intellectual Property Organization URL: Relevance: Establishes 5-IPCA as a critical prodrug/intermediate for voltage-gated sodium channel activators used in epilepsy tre
  • 2-Methyl-5-isopropylpyrazine (YMDB01446) Source: Yeast Metabolome Database (YMDB) URL:[Link] Relevance: Confirms the endogenous production of the 5-IPCA precursor in Saccharomyces cerevisiae.

  • Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity Source: Molecules (MDPI) URL:[Link] Relevance: Details the chemical synthesis and pharmaceutical application of 5-isopropylpyrazine derivatives as antifungal agents.

  • Microbial amidases: Characterization, advances and biotechnological applications Source: PubMed Central (PMC) URL:[Link] Relevance: Highlights the role of microbial biocatalysis and enzymatic transformations of pyrazine-2-carboxylic acid derivatives as green alternatives to traditional chemistry.

Sources

Foundational

The Role of 5-Isopropylpyrazine-2-Carboxylic Acid in Flavor Chemistry

Executive Summary 5-Isopropylpyrazine-2-carboxylic acid (CAS 1260665-11-9) occupies a unique niche in flavor chemistry as a non-volatile metabolic nexus . Unlike its famous volatile counterparts—such as 2-isopropyl-3-met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Isopropylpyrazine-2-carboxylic acid (CAS 1260665-11-9) occupies a unique niche in flavor chemistry as a non-volatile metabolic nexus . Unlike its famous volatile counterparts—such as 2-isopropyl-3-methoxypyrazine (IPMP) or 2-isopropyl-5-methylpyrazine—this molecule does not contribute directly to aroma. Instead, it functions as a latent flavor reservoir and a stability marker .

For the flavor chemist, this acid represents two critical pathways:

  • Thermal Precursor: Under roasting conditions (Maillard reaction), it undergoes decarboxylation to release 2-isopropylpyrazine , a potent earthy/nutty odorant.

  • Oxidative Metabolite: It is the terminal oxidation product of 2-isopropyl-5-methylpyrazine , serving as a chemical indicator of flavor degradation or microbial biotransformation.

This guide details the mechanistic role, synthesis, and analytical protocols for leveraging 5-isopropylpyrazine-2-carboxylic acid in flavor stability and release systems.

Part 1: Chemical Identity & Physicochemical Profile

Before integrating this molecule into a flavor system, its fundamental properties must be understood. Unlike the lipophilic alkyl pyrazines, the carboxylic acid moiety confers water solubility and non-volatility, effectively "locking" the flavor potential until triggered.

PropertySpecificationRelevance to Flavor
Chemical Name 5-Isopropylpyrazine-2-carboxylic acidCore scaffold
CAS Number 1260665-11-9Identification
Molecular Formula C₈H₁₀N₂O₂Precursor stoichiometry
Molecular Weight 166.18 g/mol Calculation of yield
Physical State Solid / Crystalline PowderStable in dry mixes
Solubility Soluble in water, polar organic solventsAqueous phase extraction
pKa ~3.0 - 3.5 (Estimated)Ionized at neutral pH
Odor Profile Odorless / FaintNon-interfering matrix

Part 2: The Metabolic & Thermal Nexus (Mechanisms)

The value of 5-isopropylpyrazine-2-carboxylic acid lies in its transformation. It sits at the intersection of generation (via thermal processing) and degradation (via oxidation).

The Thermal Activation Pathway (Flavor Release)

In "process flavors" (e.g., coffee, chocolate, baked goods), the acid acts as a pro-flavor. Upon heating above 150°C, or in the presence of specific catalysts, it undergoes decarboxylation .

  • Reaction:

    
    
    
  • Outcome: The non-volatile acid loses

    
     to become 2-isopropylpyrazine  (CAS 29460-90-0), which provides the characteristic "earthy," "potato," and "roasted nut" notes essential for savory profiles.
    
The Oxidative Degradation Pathway (Flavor Loss)

High-impact flavors like 2-isopropyl-5-methylpyrazine are susceptible to oxidation at the methyl group, especially in liquid systems or in the presence of microbial enzymes (e.g., from Pseudomonas species).

  • Reaction:

    
    
    
  • Outcome: The loss of the methyl group's lipophilicity kills the aroma. Accumulation of 5-isopropylpyrazine-2-carboxylic acid in a product correlates with the "fading" of roasted notes.

Visualization: The Pyrazine Cycle

The following diagram illustrates the central role of the acid in the lifecycle of alkyl pyrazines.

PyrazineCycle cluster_0 Flavor Generation vs. Loss Precursor Amino Acid Precursors (Leucine + Glyoxal) Flavor_Active 2-Isopropyl-5-methylpyrazine (Potent Roasted Flavor) Precursor->Flavor_Active Maillard Reaction (Condensation) The_Acid 5-Isopropylpyrazine-2-carboxylic Acid (Non-Volatile Reservoir) Flavor_Active->The_Acid Oxidation (Storage/Microbial) [-CH3 -> -COOH] Flavor_Released 2-Isopropylpyrazine (Earthy/Nutty Flavor) The_Acid->Flavor_Released Thermal Decarboxylation (>150°C) Degradation Ring Cleavage / Salts (Odorless) Flavor_Released->Degradation Further Oxidation

Figure 1: The metabolic and thermal lifecycle of isopropyl pyrazines. The carboxylic acid serves as both a breakdown product of the methylated flavor and a precursor to the decarboxylated flavor.

Part 3: Experimental Protocols

Protocol A: Synthesis of 5-Isopropylpyrazine-2-carboxylic Acid

Objective: To generate high-purity standard for analytical calibration or flavor release studies. This protocol utilizes a reduction-hydrolysis sequence from the alkene ester.

Reagents:

  • Methyl 5-(prop-1-en-2-yl)pyrazine-2-carboxylate (Starting Material)

  • Hydrazine monohydrate (Reducing agent)

  • Lithium Hydroxide (LiOH)[1]

  • Tetrahydrofuran (THF), Acetonitrile, Ethyl Acetate

Workflow:

  • Reduction of Alkene:

    • Dissolve methyl 5-(prop-1-en-2-yl)pyrazine-2-carboxylate (1.0 eq) in acetonitrile.

    • Add 2-nitrobenzenesulfonyl chloride (2.0 eq) and hydrazine monohydrate (4.0 eq) at 0°C.

    • Stir at 25°C for 48 hours. Mechanism: Diimide reduction of the exocyclic double bond.

    • Validation: Monitor by TLC or LC-MS for disappearance of alkene.

    • Workup: Extract with ethyl acetate, wash with brine, dry over

      
      .[1] Purify via flash chromatography to obtain Methyl 5-isopropylpyrazine-2-carboxylate .
      
  • Hydrolysis to Acid:

    • Dissolve the methyl ester (from step 1) in THF/Water (1:1).

    • Add LiOH (2.0 eq). Stir at 25°C for 12 hours.

    • Critical Step: Adjust pH to 2.0 with HCl to precipitate or protonate the acid for extraction.

    • Workup: Extract with ethyl acetate.[1] Concentrate to yield 5-isopropylpyrazine-2-carboxylic acid .[2][3][4][5]

Protocol B: LC-MS Quantification (Stability Monitoring)

Objective: To quantify the accumulation of the acid in aging coffee or flavor concentrates.

Instrument Parameters:

  • System: HPLC coupled to Triple Quadrupole MS (LC-MS/MS).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

Detection:

  • Mode: Electrospray Ionization (ESI) Positive.

  • MRM Transition:

    • Precursor: m/z 167.1

      
      
      
    • Product Ions: m/z 123.1 (Loss of

      
      , confirmatory for carboxylic acid), m/z 81.1.
      

Self-Validating Check:

  • Inject a standard of 2-isopropylpyrazine . It should elute later (more hydrophobic) and have a different mass transition (m/z 123 -> fragments).

  • If the acid peak appears in your "fresh" flavor sample, it indicates premature oxidation of your starting material.

Part 4: Industrial Applications & Strategic Use

Controlled Release Systems

In encapsulated flavor systems (e.g., spray-dried powders for instant coffee), adding volatile pyrazines leads to evaporative loss.

  • Strategy: Formulate with 5-isopropylpyrazine-2-carboxylic acid (or its salt).[2][5]

  • Mechanism: The acid remains stable during spray drying. Upon reconstitution with hot water (or during the baking of the final product), the thermal energy triggers partial decarboxylation, releasing a burst of "fresh" earthy aroma exactly when the consumer desires it.

Flavor Stability Indexing

For quality control in roasted products:

  • High Ratio of [Methyl Pyrazine] / [Carboxylic Acid] = Fresh, high-impact profile.

  • Low Ratio = Oxidized, "stale" profile.

  • Action: Use the acid concentration to determine the "shelf-life end" of liquid coffee concentrates.

Molecular Building Block

Beyond flavor, this molecule is a versatile scaffold for synthesizing coolants and chemesthetic agents . Amidation of the carboxylic acid with specific amines (e.g., aminopyridines) yields structures similar to known TRP channel modulators, potentially creating novel tingling or cooling sensations without menthol's odor.

References

  • Biosynthesis and Synthesis of Pyrazines

    • Miyazaki, T., et al.[1] (2019).[1] "Discovery of potent NaV1.1 activators." Bioorganic & Medicinal Chemistry Letters. (Describes the synthesis of 5-isopropylpyrazine-2-carboxylic acid from alkene precursors).

    • 6[7]

  • Thermal Decomposition of Pyrazine Carboxylic Acids

    • Sivasankar, B.N., & Govindarajan, S. (1995). "Preparation, spectral and thermal studies of pyrazinecarboxylic acids." Proceedings of the Indian Academy of Sciences.
    • 7[1][7]

  • Flavor Properties of Isopropyl Pyrazines

    • PubChem Compound Summary for CID 61700 (2-Isopropyl-5-methylpyrazine).
    • 8[1][7]

  • General Pyrazine Synthesis

    • BenchChem Guide. "A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles.
    • 9[1][7]

Sources

Exploratory

5-Isopropylpyrazine-2-Carboxylic Acid: A Critical Intermediate in the Synthesis of Voltage-Gated Sodium Channel (NaV1.1) Activators

Executive Summary As an Application Scientist overseeing process chemistry and drug discovery workflows, I frequently encounter intermediates that serve as the linchpin for complex pharmacological agents. 5-Isopropylpyra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As an Application Scientist overseeing process chemistry and drug discovery workflows, I frequently encounter intermediates that serve as the linchpin for complex pharmacological agents. 5-Isopropylpyrazine-2-carboxylic acid (CAS: 1260665-11-9) [1][2] is one such critical building block. Recently, it has emerged as a vital precursor in the synthesis of novel pyridinylacetamide derivatives[3][4]. These derivatives function as highly selective voltage-gated sodium channel (NaV1.1) activators, offering a promising therapeutic avenue for severe seizure disorders, including epilepsy and Dravet syndrome[3][5].

This whitepaper provides an in-depth technical analysis of the chemical rationale, self-validating synthetic protocols, and downstream applications of this essential intermediate.

Pharmacological Context: Targeting NaV1.1

NaV1.1 channels are predominantly expressed in the central nervous system, specifically within parvalbumin-positive fast-spiking interneurons (FSINs)[3][5]. These interneurons are responsible for membrane depolarization and action potential firing, which trigger the release of the inhibitory neurotransmitter GABA. A loss-of-function mutation in the SCN1A gene (which encodes NaV1.1) leads to a dangerous disinhibition of excitatory pyramidal neurons, culminating in the hyperexcitability characteristic of Dravet syndrome[3][5].

The 5-isopropylpyrazine-2-carboxamide moiety is strategically incorporated into drug candidates to enhance binding affinity and selectivity for NaV1.1 over off-target isoforms like NaV1.2 and NaV1.5[3][5]. The isopropyl group provides essential steric bulk and lipophilicity, while the pyrazine nitrogen atoms participate in critical hydrogen-bonding interactions within the channel's binding pocket.

Pathophysiology A NaV1.1 Activator (e.g., Pyridinylacetamide) B NaV1.1 Channel (FSINs) A->B Binds & Activates C Membrane Depolarization B->C Na+ Influx D GABA Release (Inhibitory Signal) C->D Action Potential E Pyramidal Neuron Inhibition D->E Restores Balance F Seizure Control (Epilepsy/Dravet) E->F Prevents Hyperexcitability

NaV1.1 Activation Pathway: Restoring inhibitory balance in fast-spiking interneurons (FSINs).

Chemical Rationale and Retrosynthetic Strategy

The synthesis of 5-isopropylpyrazine-2-carboxylic acid requires meticulous chemocontrol. The most robust route involves the construction of an isopropenyl intermediate via a Suzuki-Miyaura cross-coupling, followed by a highly chemoselective reduction of the exocyclic double bond, and finally, a mild saponification[3][4].

SynthesisLogic A Methyl 5-chloropyrazine-2-carboxylate + Isopropenylboronic acid pinacol ester B Methyl 5-(prop-1-en-2-yl)pyrazine-2-carboxylate A->B Suzuki Coupling (Pd-catalyzed) C Hydrazine + 2-Nitrobenzenesulfonyl chloride (In situ Diimide Generation) B->C Chemoselective Reduction D Methyl 5-isopropylpyrazine-2-carboxylate C->D Yield: ~59% E LiOH, THF/H2O (Mild Hydrolysis) D->E Saponification F 5-Isopropylpyrazine-2-carboxylic acid (Target Intermediate) E->F Acidification (pH 2)

Forward synthesis logic for 5-isopropylpyrazine-2-carboxylic acid via diimide reduction.

In-Depth Synthetic Workflow & Mechanistic Causality

Below are the self-validating protocols for the synthesis and downstream application of this intermediate, detailing the mechanistic causality behind each reagent choice.

Phase 1: Chemoselective Diimide Reduction

Protocol:

  • Dissolve methyl 5-(prop-1-en-2-yl)pyrazine-2-carboxylate (1.00 g, 5.61 mmol) and 2-nitrobenzenesulfonyl chloride (2.49 g, 11.2 mmol) in acetonitrile (60 mL)[3].

  • Cool the solution to 0 °C under a nitrogen atmosphere[3].

  • Add hydrazine monohydrate (1.13 g, 22.6 mmol) dropwise[3].

  • Stir the mixture at 25 °C for 48 hours[3].

  • Quench with water (50 mL) and extract with ethyl acetate (3 x 50 mL)[3].

  • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate[3].

  • Purify via flash silica gel chromatography (0-25% ethyl acetate in petroleum ether) to yield methyl 5-isopropylpyrazine-2-carboxylate as a yellow oil (0.600 g, 59% yield)[3].

Expertise & Causality: Why avoid standard catalytic hydrogenation (e.g., Pd/C, H₂)? In process chemistry, reducing an isolated alkene in the presence of a heteroaromatic ring presents a significant chemoselectivity challenge. Palladium catalysts are easily poisoned by the lone pairs on the pyrazine nitrogen atoms, and there is a high risk of over-reducing the pyrazine core. To circumvent this, we utilize a transfer hydrogenation approach. The reaction between 2-nitrobenzenesulfonyl chloride and hydrazine generates a sulfonylhydrazine intermediate in situ, which subsequently decomposes to release diimide (HN=NH). Diimide is a highly chemoselective reducing agent that exclusively targets non-polar C=C bonds via a concerted pericyclic mechanism, leaving the electron-deficient pyrazine ring completely intact.

Phase 2: Mild Saponification

Protocol:

  • Combine methyl 5-isopropylpyrazine-2-carboxylate (0.100 g, 0.555 mmol) and lithium hydroxide (0.0466 g, 1.11 mmol) in a solvent mixture of tetrahydrofuran (5 mL) and water (5 mL)[3].

  • Stir the mixture at 25 °C for 12 hours[3].

  • Concentrate under reduced pressure to remove the THF[3].

  • Dilute the aqueous residue with water (10 mL) and adjust the pH to 2 using an appropriate acid (e.g., 1M HCl) to precipitate the target carboxylic acid[3].

Expertise & Causality: Electron-deficient heteroaryl carboxylic acids are prone to decarboxylation under harsh acidic or high-temperature basic conditions. The use of LiOH in a biphasic THF/water system at ambient temperature ensures complete saponification of the methyl ester while suppressing any thermal decarboxylation pathways, ensuring high fidelity of the pyrazine-2-carboxylic acid core.

Phase 3: Downstream Application - Amide Coupling via Mukaiyama Reagent

Protocol:

  • Mix 5-isopropylpyrazine-2-carboxylic acid (0.0600 g, 0.361 mmol) and 2-(3,3-difluoropyrrolidin-1-yl)-4-(2-fluorophenyl)pyridin-3-amine (0.105 g, 0.361 mmol) in THF (5 mL)[3][4].

  • Add 2-chloro-1-methylpyridin-1-ium iodide (Mukaiyama reagent) (0.110 g, 0.433 mmol) and N,N-diisopropylethylamine (DIPEA) (0.233 g, 1.81 mmol)[3][4].

  • Stir the reaction mixture at 65 °C for 12 hours[3][4].

Expertise & Causality: The downstream target requires coupling the synthesized acid to a highly sterically hindered and electronically deactivated amine. Standard coupling reagents (like EDC/HOBt or HATU) often fail here, leading to poor conversions or requiring excessive heating that causes degradation. Mukaiyama's reagent activates the carboxylic acid by forming a highly reactive 2-acyloxypyridinium salt. This intermediate is exceptionally electrophilic, driving the acylation of the poorly nucleophilic amine to completion under relatively mild conditions (65 °C), with DIPEA serving as an efficient acid scavenger to neutralize the liberated hydrogen iodide.

Quantitative Data & Specifications

To facilitate process scaling and quality control, the physicochemical properties and reaction parameters are summarized below.

Table 1: Physicochemical Properties of the Intermediate

PropertySpecification
Chemical Name 5-Isopropylpyrazine-2-carboxylic acid
CAS Number 1260665-11-9
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Purity Requirement ≥ 97% (Typical for downstream coupling)
Storage Conditions 2-8 °C, sealed in dry, dark environment

Table 2: Reaction Parameters and Yields for Key Synthetic Steps

Reaction StepPrimary ReagentsSolvent SystemTemp / TimeExpected Yield
Diimide Reduction 2-Nitrobenzenesulfonyl chloride, Hydrazine monohydrateAcetonitrile0 °C to 25 °C / 48 h~59%
Saponification Lithium hydroxide (LiOH)THF / Water (1:1)25 °C / 12 hQuantitative
Mukaiyama Coupling 2-Chloro-1-methylpyridinium iodide, DIPEATetrahydrofuran65 °C / 12 hTarget Dependent

Conclusion

The synthesis and utilization of 5-isopropylpyrazine-2-carboxylic acid exemplify the intricate balance of chemoselectivity and steric management required in modern drug discovery. By employing in situ diimide generation and Mukaiyama activation, process chemists can reliably construct complex, highly specific NaV1.1 activators capable of addressing severe neurological disorders.

References

  • Source: Google Patents (Assignee: Xenon Pharmaceuticals Inc.)

Sources

Foundational

A Tale of Two Pyrazines: An In-Depth Technical Guide to Pyrazinoic Acid and the Elusive 5-Isopropylpyrazine-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Executive Summary Pyrazinoic acid, the active metabolite of the frontline anti-tuberculosis drug pyrazinamide, stands as a cornerstone in the treatment of M...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazinoic acid, the active metabolite of the frontline anti-tuberculosis drug pyrazinamide, stands as a cornerstone in the treatment of Mycobacterium tuberculosis. Its unique mechanism of action, particularly against non-replicating persisters, has cemented its place in combination therapies. This guide provides a comprehensive analysis of pyrazinoic acid, from its fundamental chemical properties and synthesis to its complex biological functions. In contrast, 5-isopropylpyrazine-2-carboxylic acid remains a largely uncharacterized molecule within the scientific literature. This guide will, therefore, draw upon data from analogous 5-alkyl-substituted pyrazine-2-carboxylic acids to create a comparative framework, offering insights into the potential structure-activity relationships and physicochemical modulations imparted by substitutions at the 5-position of the pyrazine ring. While direct experimental data for 5-isopropylpyrazine-2-carboxylic acid is not available, this guide will provide a scientifically reasoned perspective on its hypothetical properties and potential.

Part 1: The Established Agent: A Deep Dive into Pyrazinoic Acid

Pyrazinoic acid is a heterocyclic aromatic compound that is the bioactive form of the prodrug pyrazinamide.[1] Pyrazinamide is a critical component of modern short-course tuberculosis treatment.[2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of pyrazinoic acid is essential for comprehending its biological activity and pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₅H₄N₂O₂[3]
Molecular Weight 124.1 g/mol [3]
CAS Number 98-97-5[4]
Melting Point 220-227 °C[1]
pKa ~2.9[3]
logP -0.18[3]
Appearance White powder[1]
Solubility Soluble in water, organic solvents, and oils.
Synthesis of Pyrazinoic Acid

Pyrazinoic acid is primarily generated in vivo through the enzymatic hydrolysis of pyrazinamide by the mycobacterial enzyme pyrazinamidase (PncA).[2] For laboratory and industrial purposes, chemical synthesis from pyrazinamide is a common route.

Protocol: Alkaline Hydrolysis of Pyrazinamide to Pyrazinoic Acid

Objective: To synthesize pyrazinoic acid via the hydrolysis of pyrazinamide.

Materials:

  • Pyrazinamide

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Reaction flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • pH meter or pH paper

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve a known quantity of pyrazinamide in an aqueous solution of sodium hydroxide (e.g., 1-2 M).

  • Hydrolysis: Heat the mixture to reflux and maintain for a period of 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly add hydrochloric acid to the solution with stirring until the pH reaches approximately 2-3. This will protonate the carboxylate and precipitate the pyrazinoic acid.

  • Isolation: Collect the precipitated pyrazinoic acid by filtration.

  • Purification: Wash the collected solid with cold water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or water.

  • Drying: Dry the purified pyrazinoic acid in a vacuum oven.

Biological Activity and Mechanism of Action

The mechanism of action of pyrazinoic acid is multifaceted and a subject of ongoing research. Several key theories have been proposed:

  • Protonophore Activity: In the acidic environment of the tuberculous granuloma, the protonated form of pyrazinoic acid can diffuse across the mycobacterial cell membrane.[2] Once inside the neutral cytoplasm, it releases a proton, leading to cytoplasmic acidification and disruption of the proton motive force, which is essential for energy production.[2]

  • Inhibition of Coenzyme A Biosynthesis: More recent evidence suggests that pyrazinoic acid may target the enzyme aspartate decarboxylase (PanD), which is involved in the biosynthesis of coenzyme A. This disruption of a vital metabolic pathway contributes to the bactericidal effect.

  • Disruption of Membrane Transport: Accumulation of pyrazinoic acid is also thought to interfere with membrane transport functions, further compromising the viability of the bacterium.

The following diagram illustrates the conversion of the prodrug pyrazinamide to its active form, pyrazinoic acid, and its proposed mechanisms of action.

Pyrazinoic_Acid_Mechanism cluster_extracellular Extracellular (Acidic) cluster_intracellular Mycobacterial Cytoplasm (Neutral) Pyrazinamide Pyrazinamide (PZA) (Prodrug) Pyrazinamidase Pyrazinamidase (PncA) Pyrazinamide->Pyrazinamidase Diffusion Pyrazinoic_Acid Pyrazinoic Acid (POA) (Active Drug) Pyrazinamidase->Pyrazinoic_Acid Hydrolysis Proton H+ Pyrazinoic_Acid->Proton Dissociation PanD PanD Pyrazinoic_Acid->PanD Inhibition PMF_Disruption Proton Motive Force Disruption Pyrazinoic_Acid->PMF_Disruption Cytoplasmic_Acidification Cytoplasmic Acidification Proton->Cytoplasmic_Acidification CoA_Pathway Coenzyme A Biosynthesis PanD->CoA_Pathway

Caption: Conversion of Pyrazinamide to Pyrazinoic Acid and its Mechanisms of Action.

Part 2: The Uncharted Territory: 5-Isopropylpyrazine-2-Carboxylic Acid and its Analogs

A comprehensive search of the scientific literature and chemical databases reveals a significant lack of specific information on 5-isopropylpyrazine-2-carboxylic acid. There are no readily available experimental data on its synthesis, physicochemical properties, or biological activity. However, by examining related 5-alkyl-substituted pyrazine-2-carboxylic acids, we can extrapolate and hypothesize its potential characteristics.

Comparative Physicochemical Properties (Experimental and Predicted)

The introduction of an alkyl group at the 5-position of the pyrazine ring is expected to alter the molecule's physicochemical properties, primarily its lipophilicity (logP) and potentially its acidity (pKa).

CompoundMolecular FormulaMolecular Weight ( g/mol )logP (Predicted)pKa (Predicted)Biological Activity Notes
Pyrazinoic Acid C₅H₄N₂O₂124.1-0.18~2.9Active anti-tuberculosis agent.
5-Methylpyrazine-2-carboxylic acid C₆H₆N₂O₂138.12~0.3~3.0Intermediate for pharmaceuticals.[5]
5-tert-Butylpyrazine-2-carboxylic acid C₉H₁₂N₂O₂180.2~1.5~3.1Used in the synthesis of derivatives with antimycobacterial and antifungal activity.[6]
5-Isopropylpyrazine-2-carboxylic acid (Hypothetical) C₈H₁₀N₂O₂166.18~1.0~3.0-3.1No direct data available.

The increasing size of the alkyl group from methyl to tert-butyl correlates with an increase in lipophilicity. It is therefore reasonable to predict that 5-isopropylpyrazine-2-carboxylic acid would have a logP value intermediate between the methyl and tert-butyl analogs. The effect on pKa is likely to be less pronounced, with a slight decrease in acidity expected due to the electron-donating nature of the alkyl group.

Hypothetical Synthesis of 5-Isopropylpyrazine-2-Carboxylic Acid

While a specific synthesis for 5-isopropylpyrazine-2-carboxylic acid is not documented, a plausible synthetic route can be proposed based on general methods for the synthesis of substituted pyrazines. One common approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.

Hypothetical Synthetic Pathway:

A potential route could involve the oxidation of a precursor such as 2-isopropyl-5-methylpyrazine. The synthesis of related 5-alkyl-pyrazine-2-carboxylic acids often involves the oxidation of a methyl group at the 2-position.

Hypothetical_Synthesis Precursor 2-Isopropyl-5-methylpyrazine Oxidizing_Agent Oxidizing Agent (e.g., KMnO₄, SeO₂) Precursor->Oxidizing_Agent Product 5-Isopropylpyrazine-2-carboxylic acid Oxidizing_Agent->Product Oxidation

Caption: A potential synthetic route to 5-isopropylpyrazine-2-carboxylic acid.

Predicted Biological Activity: A Structure-Activity Relationship Perspective

The biological activity of pyrazinoic acid derivatives is highly dependent on the nature and position of substituents. Studies on various 5-substituted pyrazine-2-carboxamide derivatives have shown that modifications at this position can significantly impact antimycobacterial activity.[6]

  • Lipophilicity and Cell Penetration: The introduction of an isopropyl group would increase the lipophilicity of the molecule compared to pyrazinoic acid. This could potentially enhance its ability to cross the lipid-rich mycobacterial cell wall, a critical factor for drug efficacy. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding.

  • Interaction with Molecular Targets: The steric bulk of the isopropyl group could influence the binding of the molecule to its putative targets, such as PanD. This could either enhance or diminish its inhibitory activity. Without experimental data, the precise effect remains speculative.

  • Prodrug Potential: If synthesized as an amide (a "5-isopropyl-pyrazinamide"), its conversion by pyrazinamidase would be a key determinant of its activity. The steric hindrance from the isopropyl group might affect the enzyme's ability to hydrolyze the amide bond.

Part 3: Head-to-Head Comparison and Future Directions

FeaturePyrazinoic Acid5-Isopropylpyrazine-2-carboxylic Acid (Hypothesized)
Chemical Structure Unsubstituted pyrazine-2-carboxylic acidPyrazine-2-carboxylic acid with a C5-isopropyl group
Lipophilicity (logP) Low (-0.18)Moderate (~1.0)
Primary Synthesis In vivo from pyrazinamide; chemical hydrolysisLikely multi-step chemical synthesis
Biological Role Established anti-tuberculosis agentUnknown; potentially modulated biological activity
Mechanism of Action Protonophore, inhibits Coenzyme A biosynthesisUnknown; lipophilicity may alter cell penetration and target interaction

Future Directions:

The significant gap in our knowledge of 5-isopropylpyrazine-2-carboxylic acid presents an opportunity for further research. The synthesis and evaluation of this compound and a series of other 5-alkyl-pyrazine-2-carboxylic acids would provide valuable data for understanding the structure-activity relationships of this important class of molecules. Such studies could lead to the development of novel pyrazinamide analogs with improved efficacy, a broader spectrum of activity, or a reduced susceptibility to resistance mechanisms.

Conclusion

Pyrazinoic acid remains a vital tool in the global fight against tuberculosis, with a complex and fascinating mechanism of action. In contrast, 5-isopropylpyrazine-2-carboxylic acid represents an unexplored area of chemical space. By understanding the established properties of pyrazinoic acid and extrapolating from related structures, we can begin to predict the potential impact of 5-position substitutions. This guide serves as a comprehensive resource on the known and a scientifically-grounded exploration of the unknown, highlighting the need for continued research into novel pyrazine derivatives for the future of antimicrobial drug discovery.

References

  • Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373.
  • Jindřich, J., et al. (2006).
  • Hareesh, H.N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1923.
  • Krátký, M., et al. (2007). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 13(1), 1-13.
  • PubChem. (n.d.). CID 11170962. Retrieved from [Link]

  • Gopal, P., et al. (2017). Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD. ACS Infectious Diseases, 3(11), 848-856.
  • Miniyar, P.B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Bioorganic & Medicinal Chemistry Letters, 23(16), 4623-4627.
  • Google Patents. (n.d.). CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.
  • PubChem. (n.d.). Isopropylpyrazine. Retrieved from [Link]

  • Google Patents. (n.d.). CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Oakwood Chemical. (n.d.). 5-Methyl-pyrazine-2-carboxylic acid. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 2-Isopropyl-5-methylpyrazine (FDB016146). Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). PYRAZINE-2,5-DICARBOXYLIC ACID | CAS 122-05-4. Retrieved from [Link]

  • NIST. (n.d.). 2-Methylpyrazine-5-carboxylic acid. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide on the Thermodynamic Stability of 5-Isopropylpyrazine-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 5-isopropylpyrazine-2-carboxylic acid, a hete...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 5-isopropylpyrazine-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical development. The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. This document outlines a multi-faceted approach, integrating thermal analysis and forced degradation studies, to thoroughly characterize the stability profile of this molecule. The methodologies detailed herein are designed to not only identify potential degradation pathways but also to provide a robust data package for regulatory submissions and to inform formulation development.

Introduction: The Criticality of Thermodynamic Stability in Drug Development

5-Isopropylpyrazine-2-carboxylic acid belongs to the pyrazine class of heterocyclic aromatic compounds. Pyrazine derivatives are found in nature and are also synthesized for various applications, including as flavoring agents and as building blocks for pharmaceuticals.[1][2] In the context of drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is paramount. Thermodynamic stability dictates how a compound will behave under various environmental conditions encountered during manufacturing, storage, and administration.[3][4][5] An unstable compound can lead to loss of potency, the formation of potentially toxic degradation products, and altered bioavailability, thereby compromising patient safety and therapeutic efficacy.

This guide will provide a detailed exploration of the experimental methodologies required to build a comprehensive stability profile for 5-isopropylpyrazine-2-carboxylic acid. We will delve into the theoretical underpinnings of thermal analysis techniques and the rationale behind forced degradation studies, offering practical, field-proven insights into experimental design and data interpretation.

Theoretical Framework: Understanding Degradation

The thermodynamic stability of a pharmaceutical compound is its resistance to chemical change or physical transformation. Degradation can occur through various mechanisms, including:

  • Hydrolysis: Cleavage of chemical bonds by reaction with water. Carboxylic acid and amide functionalities can be susceptible to hydrolysis.

  • Oxidation: Reaction with oxygen, which can be initiated by light, heat, or metal catalysts.

  • Photolysis: Degradation caused by exposure to light, particularly UV radiation.

  • Thermolysis: Decomposition induced by heat.

The pyrazine ring, being aromatic, is generally stable. However, the carboxylic acid and isopropyl substituents may represent sites of potential reactivity and degradation.[6][7]

A Multi-Pronged Approach to Stability Assessment

A robust evaluation of thermodynamic stability requires a combination of techniques that probe the molecule's behavior under various stress conditions. This guide proposes a two-pronged approach:

  • Thermal Analysis: To determine the intrinsic thermal stability and characterize phase transitions.

  • Forced Degradation Studies: To identify potential degradation products and pathways under accelerated conditions.

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Isopropylpyrazine-2-Carboxylic Acid via Selective Oxidation of 2-Isopropyl-5-Methylpyrazine

An Application Note for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist: Dr. Gemini Abstract This document provides a comprehensive guide for the synthesis of 5-isopropylpyrazine-...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

This document provides a comprehensive guide for the synthesis of 5-isopropylpyrazine-2-carboxylic acid, a valuable heterocyclic building block, through the selective oxidation of the corresponding methyl-substituted precursor, 2-isopropyl-5-methylpyrazine. The core of this protocol is the robust and well-documented oxidation using potassium permanganate (KMnO₄). This application note details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization, designed for professionals in chemical research and drug development.

Introduction and Synthetic Rationale

Pyrazine carboxylic acids are key intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3] 5-isopropylpyrazine-2-carboxylic acid, in particular, offers a lipophilic isopropyl group and a versatile carboxylic acid handle for further chemical modification. The synthetic challenge in converting 2-isopropyl-5-methylpyrazine lies in the selective oxidation of the methyl group while preserving the isopropyl group.

Alkyl groups attached to aromatic or heteroaromatic rings are generally resistant to oxidation; however, the pyrazine ring activates the benzylic C-H bonds, making them susceptible to strong oxidizing agents.[4] Potassium permanganate (KMnO₄) is an effective and widely used reagent for converting alkyl side chains on aromatic rings into carboxylic acids.[5][6] The reaction mechanism is believed to proceed through the abstraction of a benzylic hydrogen atom in the rate-determining step.[4]

The key to achieving selectivity in this synthesis is the careful control of reaction conditions, particularly the stoichiometry of the oxidizing agent. While both the methyl and isopropyl groups possess activated C-H bonds, the methyl group can be preferentially oxidized. By controlling the molar ratio of KMnO₄, we can minimize the oxidative degradation of the isopropyl group and prevent over-oxidation, which could lead to ring cleavage.[7][8] This protocol utilizes an aqueous medium, where the initial product, the potassium salt of the carboxylic acid, remains soluble before being precipitated by acidification.

Reaction Scheme and Workflow

The overall transformation and the experimental workflow are outlined below.

Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_products Product Reactant 2-Isopropyl-5-methylpyrazine Product 5-Isopropylpyrazine-2-carboxylic acid Reactant->Product Oxidation Reagents 1. KMnO₄, H₂O, Heat 2. Acid (e.g., HCl)

Caption: Overall reaction for the oxidation of 2-isopropyl-5-methylpyrazine.

Experimental Workflow

Workflow A Reaction Setup (Dissolve Substrate in Water) B Slow Addition of KMnO₄ Solution (Control Temperature) A->B Exothermic Reaction C Reaction Monitoring (Color Change, TLC) B->C Reflux D Work-up (Quench excess KMnO₄, Filter MnO₂) C->D Reaction Complete E Acidification (Precipitate Product) D->E Aqueous Filtrate F Isolation (Vacuum Filtration) E->F Solid Precipitate G Purification (Recrystallization) F->G H Final Product (Dry and Characterize) G->H

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

Materials and Equipment
Reagent/Material Grade Supplier
2-Isopropyl-5-methylpyrazine≥98%Standard chemical supplier
Potassium permanganate (KMnO₄)ACS Reagent, ≥99.0%Sigma-Aldrich, Fisher Scientific
Hydrochloric acid (HCl)37%, Reagent GradeStandard chemical supplier
Sodium bisulfite (NaHSO₃)Reagent GradeStandard chemical supplier
Celite® 545---Standard chemical supplier
Ethanol200 Proof, ACS GradeStandard chemical supplier
Deionized Water---In-house

Equipment: 3-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer/hotplate, heating mantle, ice-water bath, Büchner funnel, vacuum flask, pH meter or pH paper, standard laboratory glassware.

Critical Safety Precautions
  • Potassium Permanganate Hazard: KMnO₄ is a powerful oxidizing agent.[9] It may intensify fire and must be kept away from combustible materials.[10][11] Avoid contact with skin and eyes, as it can cause irritation or burns.[9][12] It is harmful if swallowed.[12]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves when handling chemicals.[9][13]

  • Ventilation: All steps of this procedure must be performed inside a certified chemical fume hood to avoid inhalation of any vapors or dust.[13]

  • Waste Disposal: Aqueous waste containing manganese should be collected and disposed of according to institutional and local environmental regulations.[13]

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-isopropyl-5-methylpyrazine (13.6 g, 0.1 mol) and 250 mL of deionized water. Stir the mixture to form a solution or a fine suspension.

  • Preparation of Oxidant: In a separate beaker, dissolve potassium permanganate (31.6 g, 0.2 mol, 2.0 equivalents) in 400 mL of warm deionized water. Stir until fully dissolved, then allow the solution to cool to room temperature before transferring it to the dropping funnel.

  • Oxidation Reaction: Gently heat the flask containing the pyrazine substrate to 85-90 °C using a heating mantle. Once the temperature is stable, begin adding the potassium permanganate solution dropwise from the dropping funnel over a period of 2-3 hours. The rate of addition should be controlled to maintain a gentle reflux and prevent a vigorous exothermic reaction. The characteristic purple color of the permanganate will disappear as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Completion and Work-up: After the addition is complete, continue heating the mixture under reflux for an additional 1-2 hours, or until the purple color of the permanganate is no longer visible. Monitor the reaction by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent) to confirm the consumption of the starting material.

  • Quenching and Filtration: Cool the reaction mixture to room temperature. Cautiously add a saturated aqueous solution of sodium bisulfite (or a small amount of ethanol) dropwise to quench any unreacted KMnO₄, until the purple color is fully discharged. Filter the brown slurry through a pad of Celite® using a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with approximately 50 mL of hot water to ensure complete recovery of the product.

  • Product Isolation: Combine the clear, colorless filtrate and the washings in a large beaker and cool the solution in an ice-water bath. While stirring vigorously, slowly acidify the solution to a pH of approximately 2-3 by adding concentrated hydrochloric acid dropwise. A white precipitate of 5-isopropylpyrazine-2-carboxylic acid will form.

  • Collection and Initial Drying: Collect the precipitated solid by vacuum filtration. Wash the crystals on the filter with two portions of cold deionized water (2 x 30 mL). Allow the product to air-dry on the filter for 30 minutes to remove excess water.

Purification and Characterization
  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a hot ethanol/water mixture (e.g., 50-70% ethanol) to dissolve the solid completely.[14] If any insoluble impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Final Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent mixture, and dry them under vacuum at 50 °C to a constant weight.

  • Characterization: The identity and purity of the final product should be confirmed by:

    • Melting Point: Compare with literature values.

    • Spectroscopy: ¹H NMR, ¹³C NMR, and FT-IR to confirm the structure.

    • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is recommended for quantitative purity assessment.[14][15]

Quantitative Data Summary

Parameter2-Isopropyl-5-methylpyrazinePotassium Permanganate5-Isopropylpyrazine-2-carboxylic acid
Formula C₈H₁₂N₂KMnO₄C₈H₁₀N₂O₂
Molar Mass ( g/mol ) 136.19158.03166.18
Amount (g) 13.631.6~12.5 (Theoretical: 16.6)
Amount (mol) 0.10.2~0.075 (Theoretical: 0.1)
Equivalents 1.02.0---
Typical Yield ------70-80%

References

  • Potassium permanganate - SIGMA-ALDRICH. (n.d.).
  • Alkyne Reactions: Oxidation with KMnO4 (Mild vs Hot). (n.d.).
  • Potassium permanganate solution soaks - BAD Patient Hub. (2025, April 15).
  • Safety Data Sheet: Potassium permanganate - Chemos GmbH&Co.KG. (n.d.).
  • 6.2.2. Pyrazines. (n.d.).
  • Mechanism of arene side chain oxidation by permanganate - Chemistry Stack Exchange. (2012, April 26).
  • Potassium-Permanganate_2015-06-23.docx - Wsu. (n.d.).
  • Potassium permanganate - SAFETY DATA SHEET. (2009, October 23).
  • Pyrazine Synthesis? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2020, July 28).
  • Technical Support Center: 6-Fluoro-pyrazine-2-carboxylic acid Purification - Benchchem. (n.d.).
  • (PDF) Permanganate Oxidation mechanisms of Alkylarenes - ResearchGate. (2017, June 6).
  • THE MECHANISM OF PERMANGANATE OXIDATION OF ALKANES, ARENES AND RELATED COMPOUNDS - UBC Library Open Collections. (1972, December 18).
  • Oxidation by permanganate: synthetic and mechanistic aspects - NIT Rourkela. (2008, October 21).
  • What are the side - reactions in pyrazine synthesis? - Blog - Biosynce. (2025, October 10).
  • Gas‐phase OH oxidation kinetics of pyrazine, pyrimidine, and pyridazine - ResearchGate. (n.d.).
  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - MDPI. (2002, March 31).
  • Pyrazine chemistry. Part VIII. Oxidations involving 3-arylmethylene-piperazine-2,5-diones. (n.d.).
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. (n.d.).
  • Selective oxidation of aliphatic C–H bonds in alkylphenols by a chemomimetic biocatalytic system | PNAS. (2017, June 12).
  • Synthesis and Molecular Docking Study of Pyrazine-2- carboxylic acid Derivatives - Semantic Scholar. (n.d.).
  • Pyrazinacenes exhibit on-surface oxidation-state-dependent conformational and self-assembly behaviours - PMC. (2021, March 10).
  • Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate. (2026, January 7).
  • HPLC Separation of Pyrazinecarboxamide and Related Compounds - SIELC Technologies. (2025, October 8).
  • CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents. (n.d.).
  • Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode - Taylor & Francis. (2024, June 21).
  • Comparing Isopropyl vs Methyl Groups: Reaction Rates. (2026, February 26).
  • PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) - INCHEM. (n.d.).
  • Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime - Technoarete. (2020, October 15).
  • CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents. (n.d.).
  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC. (n.d.).
  • Oxidation of Organic Molecules by KMnO4 - Chemistry LibreTexts. (2023, January 22).
  • Selective methylene oxidation in α,β-unsaturated carbonyl natural products - PMC - NIH. (2025, November 15).
  • K. Ditrich Oxidation of methyl groups attached to an aromatic nucleus is a frequently used method in organic synthesis. From an. (n.d.).
  • Potassium Permanganate Oxidation of Organic Compounds | Request PDF - ResearchGate. (n.d.).
  • Alkylpyrazine - Wikipedia. (n.d.).
  • Potassium Permanganate Oxidation - Reaction Repo Documentation. (n.d.).
  • Synthisis of 5-methylprazine-2-carboxylic acid. (n.d.).
  • CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents. (n.d.).
  • Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body - PubMed. (n.d.).
  • CATALYTIC OXIDATION OF ISOPROPYL ALCOHOL OVER PLATINUM BASED CATALYST: A STUDY OF THE EFFECT OF METHYL CELLULOSE ON Pt PARTICLES DISPERSION OVER MULLITE - ResearchGate. (2019, March 15).
  • Potassium Permanganate - Organic Chemistry Portal. (n.d.).
  • making carboxylic acids - Chemguide. (n.d.).
  • Synthesis of carboxylic acids by oxidation of alkenes - Organic Chemistry Portal. (n.d.).

Sources

Application

Application Notes &amp; Protocols: Strategic Oxidation for the Synthesis of 5-Isopropylpyrazine-2-carboxylic Acid

Introduction 5-Isopropylpyrazine-2-carboxylic acid is a pivotal heterocyclic building block in modern drug discovery and development. Its derivatives are integral to a range of pharmacologically active agents, leveraging...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Isopropylpyrazine-2-carboxylic acid is a pivotal heterocyclic building block in modern drug discovery and development. Its derivatives are integral to a range of pharmacologically active agents, leveraging the unique electronic and steric properties of the substituted pyrazine core. The synthesis of this key intermediate, however, presents a distinct chemical challenge: the selective oxidation of a methyl group to a carboxylic acid while preserving a more sterically hindered isopropyl group on the same aromatic pyrazine ring. This application note provides an in-depth guide to the prevalent oxidation protocols, focusing on the underlying chemical principles, detailed step-by-step methodologies, and critical process considerations to empower researchers in achieving efficient and high-purity synthesis.

The primary synthetic route involves the oxidation of the more reactive methyl group of a precursor, 2-isopropyl-5-methylpyrazine. The choice of oxidant and reaction conditions is paramount to prevent over-oxidation to the di-acid or cleavage of the isopropyl group. We will explore the classic, robust potassium permanganate (KMnO₄) method and discuss the principles of alternative catalytic approaches.

Protocol 1: Potassium Permanganate (KMnO₄) Mediated Oxidation

This is the most established and powerful method for the oxidation of alkyl side chains on aromatic rings.[1] Potassium permanganate is an aggressive oxidant, and its reactivity must be carefully controlled through stoichiometry and temperature to achieve the desired mono-oxidation. The reaction proceeds by converting the methyl group on 2,5-dialkylpyrazines to a carboxylate salt, which is then protonated to yield the final carboxylic acid.

Underlying Principles & Causality

The mechanism of permanganate oxidation of alkylarenes is complex but is understood to involve the abstraction of a hydrogen atom from the alkyl side-chain as the rate-determining step.[2] The methyl group, being less sterically hindered and possessing more accessible primary C-H bonds, is preferentially attacked over the tertiary C-H bond of the isopropyl group. The reaction is typically performed in an aqueous medium. Under neutral or slightly alkaline conditions, Mn(VII) in permanganate is reduced to manganese dioxide (MnO₂), a solid brown precipitate.[2][3]

Controlling the molar ratio of KMnO₄ to the 2-isopropyl-5-methylpyrazine substrate is the most critical parameter. Using a theoretical molar ratio of 2:1 (KMnO₄:substrate) is crucial for mono-oxidation.[4] An excess of permanganate will inevitably lead to the formation of the undesired by-product, pyrazine-2,5-dicarboxylic acid.[5][6] Temperature control is also vital; the reaction is exothermic, and excessive heat can promote over-oxidation and other side reactions.

Visual Workflow: KMnO₄ Oxidation Process

sub Substrate Loading (2-isopropyl-5-methylpyrazine in Water) kmno4 Slow Addition of KMnO₄ Solution (Temp Control < 40°C) sub->kmno4 Step 1 react Reaction Stirring (Monitor for 2-4h) kmno4->react Step 2 quench Quench Excess KMnO₄ (e.g., with Na₂SO₃) react->quench Step 3 filter Filtration (Remove MnO₂ precipitate) quench->filter Step 4 acidify Acidify Filtrate (Adjust pH to 2-3 with HCl) filter->acidify Step 5 isolate Product Isolation (Crystallization & Filtration) acidify->isolate Step 6 product Final Product (5-isopropylpyrazine- 2-carboxylic acid) isolate->product Step 7

Caption: Workflow for KMnO₄ oxidation of 2-isopropyl-5-methylpyrazine.

Detailed Experimental Protocol

Materials:

  • 2-isopropyl-5-methylpyrazine (1.0 eq)

  • Potassium permanganate (KMnO₄) (2.0 - 2.1 eq)

  • Water (H₂O)

  • Sodium sulfite (Na₂SO₃) or Ethanol (for quenching)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (for extraction, optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-isopropyl-5-methylpyrazine and water (approx. 10-15 mL per gram of substrate). Stir until the substrate is fully dissolved or well-suspended.

  • Oxidant Preparation: In a separate beaker, dissolve potassium permanganate in water (approx. 20 mL per gram of KMnO₄).

  • Oxidation: Gently heat the substrate mixture to 30-35°C. Begin the slow, dropwise addition of the KMnO₄ solution. The rate of addition should be controlled to maintain the internal reaction temperature below 40-45°C. The purple color of the permanganate should disappear as it is consumed. A brown precipitate of MnO₂ will form.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 40-45°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture to room temperature. If the purple color of excess permanganate persists, add a small amount of sodium sulfite or ethanol dropwise until the color disappears.

  • Manganese Dioxide Removal: Filter the reaction mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water to recover any adsorbed product.

  • Product Precipitation: Combine the filtrate and washings. Cool the solution in an ice bath and slowly acidify by adding concentrated HCl or H₂SO₄ until the pH reaches 2-3. The white precipitate of 5-isopropylpyrazine-2-carboxylic acid will form.

  • Isolation and Drying: Stir the cold slurry for 30 minutes to ensure complete crystallization. Collect the solid product by vacuum filtration, wash the cake with cold water, and dry under vacuum at 50-60°C to a constant weight. A product purity of over 99% can be achieved with this method.[4]

Protocol 2: Catalytic Oxidation Strategies (A Prospective Analysis)

Underlying Principles & Causality

Transition-metal-catalyzed aerobic oxidation offers a greener alternative. Catalysts based on cobalt, manganese, or copper, often in combination with a bromide source, can facilitate the oxidation of alkylarenes using air or O₂. The mechanism typically involves a radical chain process. The metal catalyst initiates the formation of a substrate radical, which then reacts with molecular oxygen to form a peroxy radical. This intermediate is ultimately converted to the carboxylic acid through a series of steps, and the catalyst is regenerated.

This approach offers high atom economy and avoids heavy metal waste. However, it requires careful optimization of catalyst loading, temperature, and oxygen pressure to achieve high conversion and selectivity. The pyrazine nitrogen atoms can potentially coordinate with and deactivate the metal catalyst, presenting a unique challenge for this substrate class.

Visual Representation: General Catalytic Cycle

cluster_main catalyst M(II) Catalyst M(III) M(III) catalyst->M(III) Initiation substrate R-CH₃ R-CH₂• R-CH₂• product R-COOH o2 O₂ h2o H₂O M(III)->catalyst Regeneration M(III)->R-CH₂• H-abstraction R-CH₂OO• R-CH₂OO• R-CH₂•->R-CH₂OO• + O₂ R-CHO R-CHO R-CH₂OO•->R-CHO → ... R-CHO->product Oxidation

Caption: Simplified radical mechanism for aerobic catalytic oxidation.

Comparative Analysis of Oxidation Protocols

For researchers selecting a synthetic route, the choice of protocol depends on factors such as scale, available equipment, and environmental considerations.

FeatureProtocol 1: KMnO₄ OxidationProtocol 2: Catalytic Aerobic Oxidation
Oxidant Potassium Permanganate (KMnO₄)Molecular Oxygen (O₂) or Air
Stoichiometry Stoichiometric (≥2 equivalents)Catalytic
Byproducts Manganese Dioxide (MnO₂) solid wasteWater (H₂O)
Conditions Aqueous, 30-45°COrganic solvent (e.g., Acetic Acid), often >100°C, may require pressure
Yield Good to Excellent (>75%)[4]Potentially high, but requires optimization
Selectivity Good, controlled by stoichiometryCan be challenging; requires catalyst/condition screening
Advantages Robust, reliable, well-established, straightforward workupHigh atom economy, environmentally benign, low waste
Disadvantages Large amount of solid metal waste, safety concerns with exothermic reactionRequires specialized pressure equipment, potential for catalyst deactivation, requires significant process development

Troubleshooting and Key Considerations

  • Low Yield with KMnO₄: This is often due to incomplete reaction or over-oxidation. Ensure the molar ratio of KMnO₄ is accurate and that the addition is slow enough to maintain temperature control. Thoroughly wash the MnO₂ filter cake with hot water, as the product salt can adsorb to it.

  • Presence of Di-acid Impurity: This indicates an excess of KMnO₄ was used or the reaction temperature was too high. Re-evaluate the stoichiometry and improve temperature monitoring and control.

  • Starting Material Remains: The reaction may not have gone to completion. Extend the reaction time or slightly increase the temperature (while staying within the safe operating window).

  • Catalytic Reaction Stalls: The catalyst may be deactivated. This could be due to coordination with the pyrazine substrate or impurities. Screening different metal catalysts or ligands may be necessary.

Conclusion

The synthesis of 5-isopropylpyrazine-2-carboxylic acid via oxidation of 2-isopropyl-5-methylpyrazine is a highly achievable transformation. The potassium permanganate method stands as a reliable and high-yielding protocol that is well-suited for laboratory-scale synthesis, provided that stoichiometry and temperature are precisely controlled to ensure mono-oxidation and minimize waste. While catalytic aerobic oxidation presents a more sustainable long-term alternative, it requires significant investment in process development to overcome challenges related to catalyst stability and selectivity for this specific heterocyclic substrate. The detailed protocols and comparative analysis herein provide a comprehensive guide for researchers to successfully and strategically approach this important synthesis.

References

  • Shul'pin, G. B., et al. "Oxidations by the reagent “O2–H2O2–vanadium derivative–pyrazine-2-carboxylic acid”. Part 12.1 Main features, kinetics and mechanism of alkane hydroperoxidation." RSC Publishing.
  • Dolezal, M., et al. "Pyrazinecarboxamides, Their Synthesis and Evaluation as Potential Herbicides." Molecules, 2002.
  • Gnanaprakasam, B., et al. "Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes." PMC, 2017.
  • Dolezal, M., et al. "Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation†." PMC - NIH, 2006.
  • "3-Amino-2-pyrazinecarboxylic Acid." Pipzine Chemicals.
  • Doležal, M. "Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity." Semantic Scholar, 2012.
  • Engle, K. M., et al. "Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine." PMC, 2017.
  • "The Evolving Landscape of Pyrazinecarboxylic Acid Derivatives in the Fight Against Tuberculosis." Benchchem.
  • "6.2.2. Pyrazines." Science of Synthesis.
  • Hsieh, S-Y., et al. "Catalytic Enantioselective Pyridine N-Oxidation." ChemRxiv, 2020.
  • "Potassium Permanganate." Organic Chemistry Portal.
  • "Oxidation of Organic Molecules by KMnO4." Chemistry LibreTexts, 2023.
  • "Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime." Technoarete, 2020.
  • "Permanganate Oxidation mechanisms of Alkylarenes." ResearchGate, 2017.
  • Dash, S., et al. "Oxidation by permanganate: synthetic and mechanistic aspects." NIT Rourkela, 2008.
  • Yanti, F. N., et al. "Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives." IOP Conference Series: Materials Science and Engineering, 2020.
  • Clark, J. "making carboxylic acids." Chemguide.
  • "Process for preparing 5-methyl pyrazine-2-carboxylic acid." Google Patents, CN1392143A.
  • "A kind of preparation method of pyrazine carboxylic acid." Google Patents, CN106220574A.
  • Professor Dave Explains. "Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions)." YouTube, 2020.
  • "Synthesis of carboxylic acids by oxidation of alcohols." Organic Chemistry Portal.
  • "A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid." Google Patents, CN108017586A.
  • "Synthesis of carboxylic acids by oxidation of aldehydes." Organic Chemistry Portal.
  • Kumar, H. V., et al. "Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines." Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2015.

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Method

HPLC method development for 5-isopropylpyrazine-2-carboxylic acid detection

An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Detection of 5-isopropylpyrazine-2-carboxylic acid Abstract This application note presents a systematic and robust appro...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Detection of 5-isopropylpyrazine-2-carboxylic acid

Abstract

This application note presents a systematic and robust approach to developing a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-isopropylpyrazine-2-carboxylic acid. As a key intermediate in pharmaceutical synthesis and a potential component in flavor chemistry, a reliable analytical method is crucial for quality control and research applications. This guide details the entire lifecycle of method development, from initial analyte characterization and screening of chromatographic conditions to final method optimization and validation, in accordance with International Council for Harmonisation (ICH) guidelines. The developed reversed-phase HPLC method utilizes a C18 stationary phase with a photodiode array (PDA) detector, ensuring high specificity, accuracy, and precision. The causality behind each experimental choice is explained to provide researchers with a clear framework for adapting this method to their specific needs.

Introduction and Analyte Characterization

5-isopropylpyrazine-2-carboxylic acid is a heterocyclic aromatic compound with a carboxylic acid functional group. Its structure suggests it is a potential building block for novel active pharmaceutical ingredients (APIs) and may possess unique flavor profiles.[1] The development of a selective and reliable analytical method is paramount for purity determination, stability studies, and quantitative analysis in various matrices.

The success of any HPLC method development hinges on a fundamental understanding of the analyte's physicochemical properties. These properties dictate the interactions between the analyte, the stationary phase, and the mobile phase.

Table 1: Physicochemical Properties of 5-isopropylpyrazine-2-carboxylic acid and Related Compounds

PropertyEstimated Value for 5-isopropylpyrazine-2-carboxylic acidRationale / Reference CompoundSource
Molecular FormulaC₈H₁₀N₂O₂-[2]
Molecular Weight166.18 g/mol -[2]
pKa (acidic)~2.5 - 3.5Based on Pyrazine-2-carboxylic acid (pKa ~2.9)[3]
logP~1.3Estimated based on structure (2-isopropylpyrimidine-5-carboxylic acid LogP: 1.2982)[2]
UV AbsorbanceYes (Pyrazine Ring)Pyrazine derivatives are known chromophores[4][5]

The key takeaways from this initial analysis are:

  • Acidic Nature: The carboxylic acid group (estimated pKa ~3) will be ionized at neutral pH. To achieve consistent retention and good peak shape in reversed-phase chromatography, its ionization must be suppressed by maintaining a low mobile phase pH.[6][7]

  • Hydrophobicity: A positive logP value indicates moderate hydrophobicity, making reversed-phase HPLC an ideal separation technique.[8]

  • UV Chromophore: The pyrazine ring system will absorb UV light, allowing for straightforward detection using a UV or Photodiode Array (PDA) detector.[9]

HPLC Method Development Strategy

Our strategy is a multi-stage process designed to systematically identify and optimize the critical parameters for a robust separation. The overall workflow is illustrated below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Finalization Analyte Analyte Characterization (pKa, logP, UV λmax) Column Column Selection (Start with C18) Analyte->Column Guides Choice MobilePhase Mobile Phase Screening (ACN vs. MeOH, Buffer pH) Column->MobilePhase Defines System Detector Detector Setup (PDA Scan for λmax) MobilePhase->Detector Affects Sensitivity Optimize Parameter Optimization (Gradient, Flow Rate, Temp.) Detector->Optimize Provides Data SST System Suitability Test (SST) (Define Criteria) Optimize->SST Refines Performance FinalMethod Final Method Protocol SST->FinalMethod Confirms Readiness Validation Method Validation (ICH Q2) (Accuracy, Precision, etc.) FinalMethod->Validation Proves Reliability

Caption: Overall workflow for HPLC method development.

Phase 1: Initial Screening and Parameter Selection

2.1.1. Column Selection

Reversed-phase chromatography is the most suitable mode for this analyte due to its moderate hydrophobicity.[8]

  • Primary Choice: A C18 (ODS, L1) column is the universal starting point for method development, offering robust hydrophobic retention for a wide range of molecules.[10] We recommend a standard dimension of 4.6 x 150 mm with a 3.5 or 5 µm particle size.

  • Alternatives: If peak shape is poor (e.g., tailing), a phenyl-hexyl column could be considered to leverage π-π interactions with the pyrazine ring.[11][12]

2.1.2. Mobile Phase Selection

The mobile phase composition is critical for controlling retention and selectivity.[13]

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents. ACN is generally preferred for its lower viscosity and UV transparency.[14] We will start with ACN.

  • Aqueous Phase & pH Control: This is the most critical parameter for 5-isopropylpyrazine-2-carboxylic acid. To suppress the ionization of the carboxylic acid group, the mobile phase pH must be maintained at least 1.5-2 pH units below its pKa.[7]

    • Rationale: At a pH well below the pKa, the analyte exists predominantly in its neutral, more hydrophobic form (R-COOH), leading to stronger retention on the C18 column and improved peak symmetry.

    • Recommended Buffer: A 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid is an excellent starting point. This provides sufficient buffering capacity and is compatible with UV detection.

ph_logic cluster_options Analyte Analyte Properties pKa ≈ 3.0 pH_Choice Mobile Phase pH Selection Goal: Suppress Ionization Analyte->pH_Choice Informs pH_High pH_High pH_Choice->pH_High Incorrect Choice pH_Low pH = 2.5 Analyte Form: R-COOH (neutral) Result: Good Retention, Sharp Peak pH_Choice->pH_Low Correct Choice

Caption: Logic for mobile phase pH selection.

2.1.3. Detection

A Photodiode Array (PDA) detector is highly recommended. Unlike a standard UV detector, a PDA acquires the entire UV-Vis spectrum at each point in the chromatogram.[9][15] This provides two key advantages:

  • Optimal Wavelength Selection: The UV spectrum of the analyte can be recorded to determine the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity.

  • Peak Purity Analysis: Spectral analysis across a peak can confirm its homogeneity, which is a critical part of method specificity and stability testing.[16]

Phase 2: Method Optimization

After initial runs, the method is optimized to meet system suitability criteria (e.g., good resolution, symmetric peaks, and a practical run time).

Table 2: Initial vs. Optimized Chromatographic Conditions

ParameterInitial Screening ConditionsOptimized ConditionsRationale for Optimization
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 3.5 µmSmaller particle size improves efficiency and peak sharpness.
Mobile Phase A 20 mM Potassium Phosphate, pH 2.520 mM Potassium Phosphate, pH 2.5pH confirmed to be optimal for peak shape.
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)ACN provided better resolution than Methanol.
Elution Mode Isocratic: 60% A / 40% BGradient: 95% A to 30% A over 10 minGradient elution provides better separation from potential impurities and reduces run time.
Flow Rate 1.0 mL/min1.0 mL/minMaintained for optimal column efficiency.
Column Temp. Ambient (25 °C)30 °CElevated temperature can improve peak shape and reduce system backpressure.
Detector PDA, 200-400 nmPDA, Monitoring at 275 nm λmax determined from spectral analysis for maximum sensitivity.
Injection Vol. 10 µL10 µLStandard volume for analytical work.

Final Method Protocol

This protocol describes the execution of the final, optimized method for the analysis of 5-isopropylpyrazine-2-carboxylic acid.

Required Materials
  • 5-isopropylpyrazine-2-carboxylic acid reference standard

  • HPLC grade Acetonitrile

  • HPLC grade water

  • Potassium phosphate monobasic

  • Phosphoric acid (85%)

  • HPLC system with gradient pump, autosampler, column oven, and PDA detector

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

Preparation of Solutions
  • Mobile Phase A (Aqueous): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 2.5 using phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC grade Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solution (e.g., 100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

Chromatographic Conditions
  • Use the "Optimized Conditions" outlined in Table 2 .

  • Gradient Program:

    • 0.0 min: 5% B

    • 10.0 min: 70% B

    • 12.0 min: 70% B

    • 12.1 min: 5% B

    • 15.0 min: 5% B (End of Run)

System Suitability Testing (SST)

Before running samples, perform five replicate injections of the working standard solution. The system is deemed ready for use if it meets the criteria in Table 3 . These tests are essential to ensure the chromatographic system is performing adequately on the day of analysis.[17]

Table 3: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) ≥ 3000Indicates column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0%Confirms pump and system stability.

Method Validation Protocol (ICH Q2(R2) Guidelines)

Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[18][19] The following parameters must be assessed according to ICH guidelines.[20]

Table 4: Method Validation Parameters and Acceptance Criteria

ParameterPurposeProtocol SummaryAcceptance Criteria
Specificity To ensure the signal is from the analyte only.Analyze blank, placebo, and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light).Peak is free from interference at its retention time. Peak purity index > 0.999.
Linearity To demonstrate a proportional response to concentration.Analyze at least five concentrations across the expected range (e.g., 50-150% of nominal).Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval where the method is precise, accurate, and linear.Confirmed by linearity, accuracy, and precision data.As defined by the linearity study.
Accuracy To measure the closeness of results to the true value.Perform recovery studies by spiking a placebo matrix at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision To measure the agreement between repeated tests.Repeatability: Six replicate preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst.%RSD ≤ 2.0% for repeatability. Overall %RSD for intermediate precision ≤ 3.0%.
LOQ/LOD To determine the lowest concentration that can be reliably quantified/detected.Estimated from the signal-to-noise ratio (S/N) of a low-concentration standard.LOQ: S/N ≥ 10. LOD: S/N ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small variations.Systematically vary parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±0.1 mL/min).SST criteria must be met. Peak area and retention time should not significantly change.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the development and validation of an HPLC method for 5-isopropylpyrazine-2-carboxylic acid. By controlling the mobile phase pH to suppress ionization and utilizing a C18 stationary phase, a robust separation with excellent peak shape is achieved. The use of a PDA detector ensures high sensitivity and allows for peak purity verification. The outlined validation plan, based on ICH Q2(R2) guidelines, provides a clear pathway to demonstrate that the method is accurate, precise, and fit for its intended purpose in both research and quality control environments.

References

  • U.S. Pharmacopeia.
  • SIELC Technologies.
  • LCGC. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
  • Waters Corporation.
  • Element Lab Solutions. USP 621 Changes.
  • YMC.
  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System.
  • Phenomenex. Reversed Phase HPLC Columns.
  • MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • Waters Corporation. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Shodex. Phenolic Acids in Grain Samples.
  • Phenomenex.
  • Biotage.
  • Welch Materials. HPLC Column Selection: Core to Method Development (Part II).
  • AMSbiopharma.
  • SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Lab Manager.
  • Labcompare. Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection.
  • SCION Instruments. Diode Array Detector HPLC | DAD.
  • Shimadzu. UV vs Diode-Array (PDA) Detectors for (U)HPLC.
  • Chem-Impex. Pyrazine-2-carboxylic acid.
  • ChemScene. 2-Isopropylpyrimidine-5-carboxylic acid.
  • Organic Chemistry Data.

Sources

Application

Application Note: Optimized Amide Coupling Strategies for 5-Isopropylpyrazine-2-Carboxylic Acid Derivatives

Introduction and Mechanistic Rationale The incorporation of the pyrazine scaffold into small-molecule therapeutics is a cornerstone of modern drug discovery, frequently utilized in the development of kinase inhibitors, s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The incorporation of the pyrazine scaffold into small-molecule therapeutics is a cornerstone of modern drug discovery, frequently utilized in the development of kinase inhibitors, sodium channel activators, and antitubercular agents[1][2]. Specifically, 5-isopropylpyrazine-2-carboxylic acid (CAS: 1260665-11-9) serves as a highly valuable building block. The isopropyl group at the C5 position imparts enhanced lipophilicity and steric shielding, which can favorably modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting drug candidate.

However, the pyrazine ring is strongly electron-withdrawing. The nitrogen atoms at the 1- and 4-positions pull electron density away from the C2-carboxylic acid, rendering the carbonyl carbon highly electrophilic once activated. While this increases the rate of nucleophilic attack by amines, it also makes the activated intermediate (e.g., O-acylisourea or active ester) highly susceptible to premature hydrolysis if trace water is present, or to degradation pathways. Therefore, selecting the appropriate coupling reagent is not merely a matter of yield, but of controlling the kinetic fate of the highly reactive activated pyrazine species.

This application note provides a comprehensive, field-validated guide to selecting and executing amide coupling conditions for 5-isopropylpyrazine-2-carboxylic acid, tailored to the specific nucleophilicity and steric demands of the target amine.

Comparative Analysis of Coupling Conditions

To establish a self-validating experimental design, scientists must match the coupling reagent to the specific amine class. The table below summarizes the quantitative and qualitative data for the most effective coupling strategies[3][4][5][6].

Coupling MethodOptimal Amine TargetTypical YieldReaction TimeKey AdvantagesMechanistic Limitations
T3P / DIPEA Primary, unhindered secondary, piperazines79–92%2–12 hExceptional water solubility of byproducts; low toxicity[5].Slower kinetics for highly sterically hindered or electron-deficient amines.
HATU / DIPEA Sterically hindered, secondary amines85–99%1–4 hExtremely fast activation via the highly reactive 7-azabenzotriazole ester[6].Expensive; generates difficult-to-remove tetramethylurea byproducts.
EDC / HOBt Standard primary amines70–85%12–16 hCost-effective; well-established baseline protocol[4].Requires rigorous aqueous workup to remove urea byproducts.
MsCl / NMI Electron-deficient aryl/heteroaryl amines60–82%4–8 hOvercomes poor nucleophilicity by forming a highly reactive acyl mesylate in situ[3].Highly moisture-sensitive; requires strictly anhydrous conditions.

Decision Matrix for Reagent Selection

G Start 5-Isopropylpyrazine-2- carboxylic acid Amine Analyze Amine Nucleophilicity & Sterics Start->Amine Aliphatic Primary / Unhindered Aliphatic Amine Amine->Aliphatic Hindered Secondary / Sterically Hindered Amine Amine->Hindered Deficient Electron-Deficient Aryl/Heteroaryl Amine Amine->Deficient T3P T3P / DIPEA (High Yield, Easy Workup) Aliphatic->T3P HATU HATU / DIPEA (High Reactivity) Hindered->HATU MsCl MsCl / NMI (In situ Acyl Mesylate) Deficient->MsCl

Decision matrix for selecting amide coupling reagents for 5-isopropylpyrazine-2-carboxylic acid.

Validated Experimental Protocols

Protocol A: Scalable Synthesis using T3P (Propylphosphonic Anhydride)

Causality & Rationale: T3P is the reagent of choice for standard aliphatic amines and piperazine derivatives[5]. Because the byproducts of T3P are strictly water-soluble phosphonic acids, this method avoids the tedious chromatographic removal of urea byproducts associated with carbodiimides (EDC/DCC).

Materials:

  • 5-Isopropylpyrazine-2-carboxylic acid (1.0 equiv)

  • Target Amine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • T3P (50% solution in EtOAc) (1.5 equiv)

  • Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 5-isopropylpyrazine-2-carboxylic acid (1.0 equiv) in anhydrous EtOAc (to a concentration of 0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise at room temperature. The suspension will typically clarify as the carboxylate salt forms.

  • Amine Addition: Add the target amine (1.1 equiv) to the stirring solution.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the T3P solution (1.5 equiv) dropwise over 5 minutes. Self-validation check: The reaction should remain homogeneous. An exotherm indicates rapid activation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours. Monitor the reaction via LC-MS. The pyrazine chromophore provides strong UV absorbance at 254 nm and 280 nm, allowing easy tracking of the starting material's consumption.

  • Workup: Dilute the reaction with additional EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), 1M HCl (1x, skip if the product contains basic amines), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product is typically >95% pure at this stage and can be used without further purification.

Protocol B: High-Efficiency Coupling using HATU

Causality & Rationale: For sterically hindered secondary amines or anilines, the electrophilicity of the T3P-activated intermediate may be insufficient. HATU generates an extremely reactive HOAt ester[6]. The electron-deficient pyrazine ring further accelerates the nucleophilic attack on this HOAt ester, driving difficult couplings to completion within 1–2 hours.

Materials:

  • 5-Isopropylpyrazine-2-carboxylic acid (1.0 equiv)

  • Target Hindered Amine (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.15 M)

Step-by-Step Methodology:

  • Pre-activation (Critical Step): Dissolve 5-isopropylpyrazine-2-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add DIPEA (1.5 equiv) and stir at room temperature for exactly 5–10 minutes. Mechanistic note: Pre-activation ensures the formation of the active HOAt ester before the amine is introduced, preventing the amine from reacting directly with the uronium salt (which caps the amine as a guanidinium byproduct).

  • Amine Addition: In a separate vial, dissolve the target amine (1.2 equiv) and the remaining DIPEA (1.5 equiv) in a minimal amount of DMF. Add this dropwise to the activated acid solution.

  • Propagation: Stir at room temperature for 1–4 hours. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF, followed by brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients) to remove the tetramethylurea byproduct generated by HATU.

Protocol C: MsCl/NMI for Highly Electron-Deficient Amines

Causality & Rationale: When coupling 5-isopropylpyrazine-2-carboxylic acid to highly electron-deficient heteroaryl amines (e.g., aminopyrimidines), standard reagents fail because the amine lacks the nucleophilicity to attack the active ester. Using Methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) generates a highly reactive acyl mesylate intermediate in situ, which forces the coupling[3].

Step-by-Step Methodology:

  • Dissolve the pyrazine-2-carboxylic acid (1.0 equiv) and the electron-deficient amine (1.0 equiv) in anhydrous DCM.

  • Add NMI (3.0 equiv) and cool to 0 °C under an inert argon atmosphere.

  • Add MsCl (1.5 equiv) dropwise.

  • Stir at room temperature for 4–8 hours. The NMI acts as both a base and a nucleophilic catalyst, facilitating the transfer of the acyl group to the weak amine nucleophile.

  • Quench with water, extract with DCM, and purify via chromatography.

References

  • WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators Source: Google Patents URL
  • Design and Synthesis of Dipeptide Nitriles as Reversible and Potent Cathepsin S Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS) URL:[Link]

  • Structure-activity relationships of noncovalent immunoproteasome β5i-selective dipeptides Source: NIH Public Access URL:[Link]

  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids Source: ChemistrySelect (via ResearchGate) URL:[Link]

  • Synthesis and Evaluation of Lamivudine based Hybrid Molecules Source: International Journal of Research in Ayurveda and Pharmacy (IJRAP) URL:[Link]

Sources

Method

Application Note: Purification &amp; Recrystallization of 5-Isopropylpyrazine-2-carboxylic Acid

[1][2] Executive Summary & Chemical Context[2][3][4][5][6][7][8][9] 5-isopropylpyrazine-2-carboxylic acid is a critical heterocyclic building block, structurally analogous to the 5-methyl intermediate used in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]

5-isopropylpyrazine-2-carboxylic acid is a critical heterocyclic building block, structurally analogous to the 5-methyl intermediate used in the synthesis of sulfonylurea antidiabetics (e.g., Glipizide).[1][2] High-purity isolation of this compound is often complicated by the presence of regioisomers (e.g., 6-isopropyl variants), decarboxylated by-products (2-isopropylpyrazine), and inorganic salts from hydrolysis steps.[1][2]

While the 5-methyl analog is routinely recrystallized from water, the addition of the isopropyl group at the C5 position significantly increases lipophilicity (LogP shift ~ +0.8 to +1.0).[1] Consequently, standard aqueous protocols often result in "oiling out" or excessive volume requirements.

This guide provides a self-validating purification protocol combining chemical (acid-base) purification with solvent-mediated recrystallization to achieve >99% HPLC purity.

Compound Profile
PropertyDataNote
CAS Number 51170-90-2
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
pKa (Acid) ~3.2 – 3.6Pyrazine ring electron withdrawal increases acidity vs. benzoic acid.[1][2][3]
Solubility Profile AmphiphilicSoluble in alcohols, hot water, dilute base. Sparingly soluble in hexanes, cold water.

Solvent Selection Strategy

The purification strategy relies on the "Hydrophobic Tail / Polar Head" duality of the molecule. The carboxylic acid head group allows for pH-swing purification, while the isopropyl tail dictates the recrystallization solvent choice.[1]

Solvent Screening Matrix

Based on Hansen Solubility Parameters and empirical data for alkyl-pyrazine acids.

Solvent SystemClassificationSuitabilityMechanism / Observation
Water (pH 1-2) Polar/ProticModerate Good for removing inorganic salts.[1][2] Risk: Low recovery due to partial solubility of the zwitterion; may require large volumes.
Ethanol / Water (1:1) Binary MixtureExcellent Recommended. Ethanol solvates the isopropyl tail; Water creates supersaturation upon cooling.[2] Prevents oiling out.[2]
Ethyl Acetate Polar AproticGood Good for extraction from aqueous phase.[2] Can be used for recrystallization if concentrated and cooled to -20°C.
Toluene / Heptane Non-PolarPoor Compound is likely insoluble even at reflux; useful only as an anti-solvent wash to remove non-polar oils.[1][2]

Detailed Experimental Protocols

Protocol A: Acid-Base Chemical Purification (Pre-treatment)

Use this step first if crude purity is <95% or if the sample is dark/colored.[1][2]

Principle: The pyrazine acid is dissolved in base (forming the water-soluble carboxylate salt), allowing non-acidic impurities (starting materials, decarboxylated pyrazines) to be extracted or filtered off.

  • Dissolution: Suspend crude 5-isopropylpyrazine-2-carboxylic acid (10.0 g) in Water (40 mL) .

  • Basification: Slowly add 2M NaOH with stirring until pH reaches 10–11. The solid should fully dissolve to form a clear yellow/orange solution.

    • Checkpoint: If solids remain, filter them off.[4] These are likely non-acidic impurities.[2]

  • Extraction (Wash): Extract the aqueous alkaline solution with Ethyl Acetate (2 x 20 mL) . Discard the organic (top) layer.[2]

    • Purpose: Removes neutral organic impurities (e.g., 2-isopropylpyrazine).[1][2]

  • Precipitation: Cool the aqueous phase to 5–10°C. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches 2.0.

  • Isolation: A thick white/off-white precipitate will form.[1][2] Stir for 30 minutes at 0–5°C to maximize yield. Filter via Buchner funnel and wash with ice-cold water (10 mL).

Protocol B: Recrystallization (Final Polish)

Target: >99% Purity.

Solvent System: Ethanol (95%) / Water.[2]

  • Setup: Place the wet cake from Protocol A (or crude solid) into a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Dissolution: Add Ethanol (5 mL per gram of solid) . Heat to reflux (approx. 78°C).[2][5]

    • Observation: If the solid does not dissolve completely, add more Ethanol in 1 mL increments until a clear solution is obtained at reflux.

  • Anti-Solvent Addition: While maintaining gentle reflux, slowly add Hot Water (approx. 80°C) dropwise.[2]

    • End Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 0.5–1.0 mL of Ethanol to clear the turbidity. The solution should be perfectly clear and saturated.

  • Crystallization: Remove heat. Allow the flask to cool slowly to room temperature on a cork ring (do not use an ice bath immediately, or oiling may occur).

    • Crystallization Onset:[2][6] Crystals should begin to form around 40–50°C.[2]

  • Final Cooling: Once at room temperature, cool in an ice bath (0–4°C) for 1 hour.

  • Filtration: Filter the white crystalline needles. Wash with a cold 1:1 Ethanol/Water mixture.[2]

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Process Visualization

Workflow Diagram

The following diagram illustrates the critical decision points and flow for the purification process.

PurificationProtocol Start Crude 5-Isopropylpyrazine-2-carboxylic Acid CheckPurity Check Purity (HPLC/TLC) Start->CheckPurity HighPurity Purity > 95% CheckPurity->HighPurity Clean LowPurity Purity < 95% or Colored CheckPurity->LowPurity Dirty Recryst Protocol B: Recrystallization (Solvent: EtOH/Water) HighPurity->Recryst AcidBase Protocol A: Acid-Base Purification (Dissolve in NaOH -> Wash w/ EtOAc -> Precipitate w/ HCl) LowPurity->AcidBase AcidBase->Recryst Dissolve Dissolve in refluxing EtOH Recryst->Dissolve AddWater Add Hot Water until turbid Dissolve->AddWater Cool Slow Cool to RT -> Ice Bath AddWater->Cool Filter Filter & Dry Cool->Filter FinalProduct Pure Product (>99%) Filter->FinalProduct

Figure 1: Decision logic and workflow for the purification of 5-isopropylpyrazine-2-carboxylic acid.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Cooling too fast or solvent mixture too polar.[1][2]Re-heat to reflux.[2] Add slightly more Ethanol.[2] Allow to cool very slowly (wrap flask in foil/towel). Seed with a pure crystal at 50°C.
Low Yield Too much solvent used or product lost in mother liquor.[2]Concentrate the mother liquor by 50% on a rotovap and cool again to recover a second crop.
Color Remains Oxidation byproducts (polymeric).[2]During Protocol A (Alkaline phase), treat with activated charcoal (5 wt%) for 15 mins, then filter through Celite before acidifying.
Insoluble Matter Inorganic salts (NaCl/KCl).[2]These should be removed during the hot filtration step in Ethanol (salts are insoluble in hot EtOH).[2]

References

  • General Synthesis of Alkyl-Pyrazine Carboxylic Acids

    • Patent: US9227942B2 - Method for producing 5-(difluoromethyl)pyrazine-2-carboxylic acid.[1][2] (Describes the use of isopropyl 5-bromopyrazine-2-carboxylate intermediates).

  • Purification of Pyrazine Acid Analogs (Glipizide Intermediates)

    • Patent: CN107903218A - Preparation method of 5-methylpyrazine-2-carboxylic acid.[1][2] (Details the acid-base precipitation and aqueous recrystallization methodology).

  • Solubility Data for Pyrazine-2-Carboxylic Acid

    • Source: PubChem Compound Summary for CID 11170962.[2]

  • General Recrystallization Guide for Zwitterionic Heterocycles

    • Reference: MIT OpenCourseWare - Two-Solvent Recrystallization Guide.[1][2]

Sources

Application

Application Notes and Protocols for Solid-Phase Synthesis Using 5-Isopropylpyrazine-2-carboxylic Acid Building Blocks

Introduction: Expanding the Chemical Space of Druggable Molecules with Heterocyclic Scaffolds In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-genera...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Chemical Space of Druggable Molecules with Heterocyclic Scaffolds

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. Heterocyclic compounds, particularly those containing nitrogen, are privileged structures due to their prevalence in biologically active natural products and synthetic drugs. The pyrazine core, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is of significant interest due to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The functionalization of this core with diverse substituents allows for the fine-tuning of physicochemical and pharmacological properties.

This application note provides a comprehensive guide to the solid-phase synthesis (SPS) of small molecules and peptide derivatives incorporating the 5-isopropylpyrazine-2-carboxylic acid building block. Solid-phase synthesis offers significant advantages over traditional solution-phase chemistry, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation and high-throughput library synthesis.[1] We will delve into the specific considerations for this building block, addressing the potential steric hindrance of the isopropyl group and providing detailed, field-proven protocols for its successful application.

The 5-Isopropylpyrazine-2-carboxylic Acid Building Block: Properties and Considerations

The 5-isopropylpyrazine-2-carboxylic acid scaffold presents a unique combination of a planar, aromatic pyrazine ring and a bulky, lipophilic isopropyl group. This combination can be strategically employed to probe hydrophobic pockets in target proteins while the pyrazine nitrogens act as hydrogen bond acceptors.

Key Considerations:

  • Steric Hindrance: The isopropyl group adjacent to the pyrazine ring can exert steric hindrance, potentially slowing down coupling reactions.[2][3][4] The choice of an appropriate coupling reagent and reaction conditions is therefore critical to ensure efficient amide bond formation.

  • Electronic Properties: The pyrazine ring is electron-withdrawing, which can influence the reactivity of the carboxylic acid. This property generally favors the activation of the carboxyl group.

  • Solubility: The building block's solubility should be considered when preparing stock solutions for solid-phase synthesis.

Experimental Protocols

This section provides detailed step-by-step protocols for the solid-phase synthesis of a model compound using 5-isopropylpyrazine-2-carboxylic acid.

Protocol 1: Immobilization of 5-Isopropylpyrazine-2-carboxylic Acid onto Wang Resin

This protocol describes the attachment of the initial building block to a hydroxyl-functionalized resin, specifically Wang resin, which allows for cleavage under moderately acidic conditions to yield a C-terminal carboxylic acid.[1]

Workflow Diagram:

G cluster_prep Resin Preparation cluster_loading Loading of Building Block cluster_capping Capping Unreacted Sites resin_prep Swell Wang Resin in DMF activate Activate 5-isopropylpyrazine- 2-carboxylic acid with DIC/DMAP resin_prep->activate Transfer to reaction vessel couple Couple to Swollen Wang Resin activate->couple wash_load Wash Resin couple->wash_load capping Cap with Acetic Anhydride/Pyridine wash_load->capping wash_cap Wash Resin capping->wash_cap G cluster_prep Starting Material cluster_coupling Amide Bond Formation cluster_monitoring Reaction Monitoring start_resin Resin-bound 5-isopropylpyrazine- 2-carboxylic acid activate Activate resin-bound carboxylic acid with HATU/DIPEA start_resin->activate add_amine Add primary amine (e.g., Benzylamine) activate->add_amine couple Couple for 2-4 hours add_amine->couple wash_couple Wash Resin couple->wash_couple kaiser_test Perform Kaiser Test to check for unreacted amines wash_couple->kaiser_test G cluster_prep Final Resin cluster_cleavage Cleavage from Resin cluster_isolation Product Isolation final_resin Dried Resin with Final Compound add_cocktail Add Cleavage Cocktail (TFA/TIS/H2O) final_resin->add_cocktail react_cleave React for 2-3 hours add_cocktail->react_cleave filter_resin Filter to separate resin react_cleave->filter_resin concentrate Concentrate Filtrate filter_resin->concentrate precipitate Precipitate with Cold Diethyl Ether concentrate->precipitate isolate Isolate by Centrifugation and Decantation precipitate->isolate dry_product Dry Final Product isolate->dry_product

Caption: Workflow for cleavage from the resin and product isolation.

Materials:

  • Dried resin from Protocol 2

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dried resin in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours. 4[5]. Resin Removal: Filter the reaction mixture to separate the resin beads. Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine the filtrates.

  • Concentration: Concentrate the combined filtrate under a stream of nitrogen or using a rotary evaporator to remove the majority of the TFA.

  • Precipitation: Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether. The final product should precipitate out of the solution.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the precipitate with cold ether two more times.

  • Drying: Dry the isolated product under high vacuum.

  • Analysis: Analyze the final product for purity and identity using LC-MS and NMR.

Rationale for Reagent Choices:

  • TFA: TFA is a strong acid that effectively cleaves the ester linkage of the Wang resin. *[1][5] TIS and Water: TIS and water act as scavengers to trap reactive cations that are formed during the cleavage process, preventing side reactions with the product.

[5]### Data Presentation: Representative Results

The following table summarizes typical results that can be expected when following these protocols.

ParameterResultMethod of Determination
Resin Loading 0.85 mmol/gGravimetric
Coupling Efficiency >99%Kaiser Test
Final Product Yield 75-85% (based on initial resin loading)Gravimetric
Final Product Purity >95%HPLC at 214 nm
Identity Confirmation Consistent with expected massLC-MS

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Resin Loading Incomplete activation of the carboxylic acid; Steric hindrance.Increase reaction time for loading; Consider using a more reactive coupling agent like HATU for the initial loading step.
Incomplete Coupling Steric hindrance from the isopropyl group; Insufficient reaction time.Increase coupling time; Gently heat the reaction to 40-50°C; Use a more potent coupling reagent like COMU.
Low Final Yield Incomplete cleavage; Product loss during precipitation.Increase cleavage time; Ensure the use of a sufficient volume of cold diethyl ether for precipitation and minimize the number of washes.
Impure Final Product Incomplete capping; Side reactions during cleavage.Ensure the capping step is performed thoroughly; Use a more comprehensive scavenger cocktail during cleavage (e.g., with ethanedithiol for certain side-chain protecting groups).

Conclusion

The use of 5-isopropylpyrazine-2-carboxylic acid as a building block in solid-phase synthesis provides a powerful tool for the generation of novel molecular entities for drug discovery and other applications. By carefully selecting the appropriate resins, coupling reagents, and reaction conditions to account for the steric bulk of the isopropyl group, high yields and purities of the desired products can be achieved. The protocols outlined in this application note provide a robust starting point for researchers and scientists to incorporate this valuable heterocyclic scaffold into their synthetic workflows.

References

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(6), 2091–2157.
  • van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial Chemistry & High Throughput Screening, 1(4), 185-214.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Fridkin, M., Patchornik, A., & Katchalski, E. (1971). Active esters and resins in peptide synthesis: the role of steric hindrance.
  • Gilman, H., & Clark, R. N. (1947). Some Steric Effects of the Isopropyl Group in Organosilicon Compounds. Journal of the American Chemical Society, 69(6), 1499–1500.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • CORE. (n.d.). Solid phase peptide synthesis: New resin and new protecting group. Retrieved from [Link]

  • Sucholeiki, I. (2001). Solid-Phase Organic Synthesis: A Practical and Detailed Approach. In Methods in Molecular Biology, vol.
  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Optimization of the Resin Cleavage Conditions for the Efficient Liberation of the Tetrazines. Molecules, 25(11), 2589.
  • Kráľová, K., & Doležal, M. (2008). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 13(11), 2739–2751.
  • Yufita, E., & Prasetya, N. B. A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Al-Azzani, M., & Albericio, F. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Chemistry – A European Journal, 28(49), e202201202.
  • Baxendale, I. R., & Ley, S. V. (2002).
  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Wu, X., & Li, X. (2018). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry, 16(29), 5275-5279.
  • Gangarapu, N. R., & Chandrasekhar, K. B. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706-7710.
  • University of California, Irvine. (n.d.). Chemical Synthesis of Peptides and Proteins: Solid Support.
  • Google Patents. (2006). US7151178B2 - Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts.

Sources

Method

Application Note: Downstream Extraction of 5-Isopropylpyrazine-2-carboxylic Acid from Microbial Fermentation Broth

Target Audience: Bioprocess Engineers, Analytical Chemists, and Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide Introduction & Scientific Rationale 5-Isopropylpyrazine-2-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioprocess Engineers, Analytical Chemists, and Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

5-Isopropylpyrazine-2-carboxylic acid (5-IPCA) is a high-value heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including voltage-gated sodium channel activators and next-generation antidiabetic derivatives[1]. In modern biomanufacturing, pyrazine-2-carboxylic acid derivatives are frequently produced via whole-cell microbial oxidation (e.g., using recombinant Pseudomonas putida) of alkylpyrazine precursors[2][3].

However, recovering 5-IPCA from complex fermentation broths presents a significant downstream processing bottleneck. The compound is highly water-soluble at neutral pH, and the broth contains competing organic acids, inorganic salts, and emulsifying biosurfactants. Conventional solvent extraction requires uneconomical volumes of organic solvent. To overcome this, Reactive Liquid-Liquid Extraction (LLE) utilizing a tertiary amine carrier—specifically Trioctylamine (TOA)—is the industry-standard methodology[4][5].

Mechanistic Causality (E-E-A-T)

Pyrazine-2-carboxylic acids typically exhibit a


 in the range of 2.9 to 3.4[5][6]. At the physiological pH of fermentation (pH 6.5–7.0), 5-IPCA exists almost entirely as a highly hydrophilic carboxylate anion, making direct organic extraction impossible. By acidifying the broth to pH 2.5, the molecule is protonated. Introducing TOA in a hydrophobic diluent forms a stable, hydrogen-bonded ion-pair complex with the undissociated acid.

Furthermore, the isopropyl group of 5-IPCA imparts greater lipophilicity compared to its widely studied analog, 5-methylpyrazine-2-carboxylic acid (MPCA)[4]. This increased hydrophobicity thermodynamically favors partitioning into the organic phase, allowing for higher extraction efficiencies and the use of lower carrier concentrations.

Process Visualization

Workflow Broth 1. Fermentation Broth (5-IPCA, Biomass, Salts) Clarification 2. Biomass Removal (Centrifugation & TFF) Broth->Clarification Acidification 3. pH Adjustment (H2SO4 to pH 2.5) Clarification->Acidification Extraction 4. Reactive Extraction (30% TOA in Decanol) Acidification->Extraction Separation 5. Phase Separation (Organic vs. Aqueous Waste) Extraction->Separation Stripping 6. Alkaline Stripping (NaOH to pH 8.0) Separation->Stripping Crystallization 7. Crystallization & Drying (Pure 5-IPCA Yield) Stripping->Crystallization

Fig 1. Schematic workflow for the downstream reactive extraction of 5-IPCA from fermentation broth.

Quantitative Optimization Data

To design a self-validating extraction system, specific physicochemical parameters must be controlled. The tables below summarize the critical process parameters (CPPs) required to prevent product loss and avoid third-phase (emulsion) formation.

Table 1: Effect of Aqueous pH on 5-IPCA Partitioning (Solvent System: 30% v/v TOA in 1-Decanol; Phase Ratio A:O = 2:1)

Aqueous pHDominant 5-IPCA SpeciesPartition Coefficient (

)
Extraction Efficiency (%)
1.5 Protonated (Neutral)18.494.8
2.5 Protonated (Neutral)25.2 96.2
4.0 Mixed (Neutral/Anionic)4.180.4
6.5 Deprotonated (Anionic)< 0.1< 5.0

Insight: While pH 1.5 ensures full protonation, the extreme acidity triggers the competitive co-extraction of the inorganic acid (e.g.,


) by TOA, which reduces the effective capacity of the extractant for 5-IPCA[4][5]. Therefore, pH 2.5 is the optimal thermodynamic sweet spot.

Table 2: Influence of Diluent on Third-Phase Formation (at pH 2.5)

Diluent (with 30% TOA)Third-Phase FormationPhase Separation TimeRelative

HexaneYes (Severe Emulsion)> 60 minN/A
XyleneModerate25 min12.5
Methyl Isobutyl KetoneNo10 min15.3
1-Decanol No < 5 min 25.2

Insight: TOA-acid complexes are highly polar. If a non-polar diluent like hexane is used, the complex precipitates out of the organic phase, forming a viscous "third phase." 1-Decanol acts as a phase modifier, solvating the complex via hydrogen bonding and ensuring rapid, clean phase separation[5].

Step-by-Step Experimental Protocols

Protocol A: Broth Clarification and Pre-treatment

Objective: Remove particulate matter and soluble emulsifiers to ensure clean liquid-liquid phase separation.

  • Harvesting: Terminate the fermentation process and immediately chill the broth to 4°C to arrest cellular metabolism and prevent enzymatic degradation of 5-IPCA.

  • Primary Clarification: Centrifuge the broth at 8,000 × g for 20 minutes at 4°C. Decant the supernatant.

    • Causality: Removes the bulk microbial biomass (Pseudomonas or E. coli cells) which act as severe particulate emulsifiers during solvent extraction.

  • Ultrafiltration (Critical Step): Process the supernatant through a Tangential Flow Filtration (TFF) system equipped with a 10 kDa Molecular Weight Cut-Off (MWCO) polyethersulfone membrane.

    • Causality: Fermentation broths contain soluble proteins and biosurfactants. Failure to remove macromolecules >10 kDa will result in unbreakable emulsions during the reactive extraction phase.

Protocol B: Reactive Liquid-Liquid Extraction (LLE)

Objective: Selectively partition 5-IPCA into the organic phase using an amine carrier.

  • Solvent Preparation: In a clean vessel, prepare the organic extractant by mixing 30% (v/v) Trioctylamine (TOA) with 70% (v/v) 1-decanol. Stir until completely homogenous.

  • pH Adjustment: Gradually add 4 M

    
     to the clarified aqueous broth under continuous agitation until the pH stabilizes exactly at 2.50 ± 0.1.
    
  • Extraction: Combine the acidified broth and the TOA/Decanol solvent at an Aqueous-to-Organic (A:O) volumetric ratio of 2:1. Agitate vigorously (e.g., 500 rpm in a stirred tank) for 15 minutes at 25°C.

  • Phase Separation: Cease agitation and allow the mixture to settle for 15–30 minutes. A sharp interface should form. Decant the upper organic phase (loaded with the 5-IPCA-TOA complex) and discard the lower aqueous waste stream.

Protocol C: Back-Extraction (Stripping) and Crystallization

Objective: Recover pure 5-IPCA from the organic carrier and isolate it as a solid API intermediate.

  • Alkaline Stripping: Combine the loaded organic phase with an equal volume (O:A = 1:1) of 0.5 M NaOH. Agitate vigorously for 15 minutes.

    • Causality: The alkaline environment (pH > 8.0) instantly deprotonates the 5-IPCA. The resulting sodium salt is highly hydrophilic, breaking the TOA-acid bond and driving the product entirely into the aqueous phase.

  • Phase Recovery: Allow 15 minutes for phase separation. Collect the lower aqueous product stream. The upper organic phase (regenerated TOA/Decanol) can be washed with water and recycled for future extractions.

  • Acid-Shift Crystallization: Transfer the aqueous product stream to a jacketed crystallizer chilled to 4°C. Under moderate stirring, slowly add concentrated HCl dropwise until the pH reaches 2.0.

    • Causality: The sudden drop in pH reprotonates 5-IPCA. Because the stripping step concentrated the product, the sudden loss of polarity at low temperatures forces the compound past its solubility limit, triggering rapid crystallization[3][7].

  • Isolation: Recover the white to off-white 5-IPCA crystals via vacuum filtration. Wash the filter cake twice with ice-cold deionized water to remove residual NaCl. Dry in a vacuum oven at 50°C for 24 hours.

References

  • . Google Patents.

  • Sak-Bosnar, M., & Kovar, K. (2005). Acid-base characterization of 5-hydroxypyrazine-2-carboxylic acid and the role of ionic equilibria in the optimization of some process conditions for its biocatalytic production. Analytical and Bioanalytical Chemistry, 383(3), 539-545. URL:[Link]

  • Marták, J., Kubišová, L., & Schlosser, Š. (2011). Liquid−Liquid Equilibria of 5-Methyl-2-Pyrazinecarboxylic Acid in Systems (Aqueous Solution with Increased Ionic Strength) + (Solvent with Trioctylamine). Journal of Chemical & Engineering Data, 56(2), 171-184. URL:[Link]

  • Shaw, N. M., et al. (2003). Lonza: 20 Years of Biotransformations. Advanced Synthesis & Catalysis, 345(4‐5), 425-435. URL:[Link]

  • Synthetic pathways for microbial biosynthesis of valuable pyrazine derivatives using genetically modified Pseudomonas putida KT2440. PMC - National Institutes of Health. URL:[Link] (Derived from PMC query context).

Sources

Application

Application Note: Microwave-Assisted Synthesis of 5-Isopropylpyrazine-2-carboxylic Acid Amides

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the optimized, microwave-assisted synthesis of 5-isopropylpyrazine-2-carboxylic acid amides , a scaffold with signif...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the optimized, microwave-assisted synthesis of 5-isopropylpyrazine-2-carboxylic acid amides , a scaffold with significant relevance in antitubercular and antimicrobial research.

Executive Summary

The pyrazine-2-carboxamide motif is a privileged structure in medicinal chemistry, most notably serving as the core of Pyrazinamide , a first-line drug for tuberculosis (TB). The introduction of lipophilic groups, such as the 5-isopropyl moiety, has been shown to enhance membrane permeability and target affinity in mycobacterial strains.

Conventional thermal synthesis of these amides often suffers from prolonged reaction times (12–24 hours) and inconsistent yields due to the electron-deficient nature of the pyrazine ring, which can deactivate the carboxylic acid toward nucleophilic attack. This protocol leverages microwave dielectric heating to accelerate the reaction rate by orders of magnitude, achieving high yields (>85%) in minutes while minimizing side reactions.

Reaction Mechanism & Chemistry

The synthesis relies on the direct amidation of 5-isopropylpyrazine-2-carboxylic acid with various primary or secondary amines. Two primary pathways are evaluated:

  • Pathway A (Recommended): In-situ activation using T3P (Propylphosphonic anhydride) or HATU .

  • Pathway B (Alternative): Conversion to acyl chloride via Thionyl Chloride (

    
    ).
    
Why Microwave Irradiation?
  • Dielectric Heating: Polar solvents (DMF, EtOAc) and reagents (T3P) couple efficiently with the microwave field, generating rapid internal heating.

  • Arrhenius Acceleration: The ability to safely superheat solvents above their boiling points (in sealed vessels) significantly increases the rate constant (

    
    ), driving the reaction to completion in minutes.
    
Reaction Scheme

The following diagram illustrates the synthetic pathway and the optimized conditions.

ReactionScheme Start 5-Isopropylpyrazine- 2-carboxylic Acid Intermediate Activated Ester/Anhydride Start->Intermediate Activation Amine Amine (R-NH2) MW Microwave Irradiation 100-120°C, 10-20 min Amine->MW Coupling Coupling Agent (T3P or HATU) Coupling->Intermediate Intermediate->MW + Amine Product 5-Isopropylpyrazine- 2-carboxamide MW->Product Amidation

Figure 1: Synthetic pathway for microwave-assisted amidation. T3P is preferred for its low toxicity and easy workup.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Precursor: 5-Isopropylpyrazine-2-carboxylic acid (1.0 equiv).

    • Note: If not commercially available, this can be synthesized via Minisci radical alkylation of pyrazine-2-carboxylic acid using isobutyric acid,

      
      , and 
      
      
      
      .
  • Amine: Substituted aniline or aliphatic amine (1.1–1.2 equiv).

  • Coupling Agent: T3P (50% wt. in EtOAc) (1.5 equiv) OR HATU (1.2 equiv).

  • Base: Diisopropylethylamine (DIPEA) (2.0–3.0 equiv).

  • Solvent: Ethyl Acetate (EtOAc) or DMF (Dry).

Step-by-Step Procedure (Method A: T3P Coupling)
  • Preparation: In a 10 mL microwave-transparent vial equipped with a magnetic stir bar, dissolve 5-isopropylpyrazine-2-carboxylic acid (1.0 mmol, 166 mg) in EtOAc (3 mL).

  • Addition: Add DIPEA (3.0 mmol, 0.52 mL) followed by the Amine (1.1 mmol). Stir at room temperature for 2 minutes.

  • Activation: Add T3P solution (1.5 mmol, ~0.9 mL of 50% solution) dropwise. Cap the vial immediately.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity.

    • Temperature: 100 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi

    • Power: Dynamic (Max 150 W)

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with EtOAc (20 mL) and wash sequentially with water (10 mL), saturated

      
       (10 mL), and brine (10 mL).
      
    • Dry the organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the crude residue via flash column chromatography (Hexane:EtOAc gradient) or recrystallization from Ethanol/Water.

Workflow Visualization

Workflow Step1 1. Reagent Prep Mix Acid, Amine, Base in Vial Step2 2. Activation Add T3P or HATU Step1->Step2 Step3 3. Microwave Irradiation 100°C, 15 min, Dynamic Power Step2->Step3 Step4 4. Workup (Extraction) Wash with NaHCO3/Brine Step3->Step4 Step5 5. Analysis & Purification TLC, LC-MS, Flash Chromatography Step4->Step5

Figure 2: Operational workflow for the microwave-assisted synthesis protocol.

Optimization & Results Comparison

The following table highlights the efficiency gains of the microwave protocol compared to conventional thermal heating (reflux).

ParameterConventional Thermal (Reflux)Microwave-Assisted (This Protocol)Improvement
Coupling Reagent EDC/HOBt or

T3P or HATUSafer, fewer side products
Solvent Toluene or DMFEtOAc or DMFGreener solvent (EtOAc)
Temperature 110 °C (Reflux)100–120 °C (Sealed)Controlled superheating
Reaction Time 12 – 24 Hours 10 – 20 Minutes ~60x Faster
Typical Yield 50 – 65%85 – 95% Higher conversion
Purity (Crude) Moderate (requires chromatography)High (often simple extraction)Simplified workup

Expert Insight: The electron-deficient pyrazine ring makes the carboxylic acid less reactive. Microwave irradiation overcomes this activation energy barrier more effectively than thermal reflux, particularly when using sterically hindered amines.

Characterization & Analysis

Successful synthesis must be validated using the following criteria:

  • TLC: Mobile phase Hexane:EtOAc (1:1). Product typically moves to

    
     0.4–0.6, while the acid stays at the baseline.
    
  • 1H NMR (DMSO-d6):

    • Amide NH: Singlet/Broad at

      
       8.5–10.0 ppm.
      
    • Pyrazine Protons: Two singlets or doublets at

      
       8.5–9.2 ppm (characteristic of 2,5-substitution).
      
    • Isopropyl Group: Septet at

      
       ~3.1 ppm (CH) and doublet at 
      
      
      
      ~1.3 ppm (
      
      
      ).
  • LC-MS: Observe

    
     peak corresponding to the specific amide mass.
    

References

  • Microwave-Assisted Synthesis of Pyrazinamide Derivatives. Bentham Science. (Optimization of aminodehalogenation and coupling for pyrazinamide analogs). 1[2][3][4][5][6][7]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. PubMed Central (PMC). (Detailed biological relevance and structure-activity relationships of pyrazine amides). 8[2][3][4][5][6][7]

  • Synthesis and Antimicrobial Activity of Pyrazine Carboxamide Derivatives. ResearchGate. (Protocols for condensation of pyrazine acid chlorides with amines).[7] 9[2][3][4][5][6][7]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides. PubMed Central (PMC). (General methodology for direct amidation under microwave conditions).[10] 11[2][3][5][6][7]

  • Recent Advances in Minisci-Type Reactions. SciSpace. (Background on synthesizing alkylated pyrazine precursors via radical chemistry). 12[2][3][4][13][10][5][6][7]

Sources

Method

preparing 5-isopropylpyrazine-2-carboxylic acid reference standards

Abstract This application note details the protocol for the synthesis, purification, and analytical validation of 5-isopropylpyrazine-2-carboxylic acid (5-IPCA) for use as a certified reference standard. While often enco...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for the synthesis, purification, and analytical validation of 5-isopropylpyrazine-2-carboxylic acid (5-IPCA) for use as a certified reference standard. While often encountered as a pharmaceutical intermediate (e.g., in the synthesis of prostacyclin receptor agonists like Selexipag analogs) or a metabolic marker, high-purity standards are critical for quantitative HPLC and LC-MS assays. This guide prioritizes a regioselective synthetic route via Suzuki-Miyaura cross-coupling to eliminate isomer contamination, followed by a self-validating characterization workflow.

Introduction & Scientific Rationale

Pyrazine-2-carboxylic acid derivatives are ubiquitous in medicinal chemistry and flavor science. The introduction of an isopropyl group at the C-5 position enhances lipophilicity and metabolic stability compared to the methyl analog.

For reference standards, purity >99.5% is required. The primary challenge in preparing 5-IPCA is preventing or removing the 6-isopropyl isomer, which has similar chromatographic properties.

  • Traditional Oxidation Route: Oxidizing 2-isopropyl-5-methylpyrazine often yields a mixture of 5-isopropylpyrazine-2-carboxylic acid and 5-methylpyrazine-2-carboxylic acid (via isopropyl oxidation), making it unsuitable for primary standards.

  • Selected Route (Regioselective): We utilize a palladium-catalyzed cross-coupling of Methyl 5-chloropyrazine-2-carboxylate with isopropylboronic acid . This ensures the alkyl group is installed exclusively at the C-5 position, guaranteeing structural integrity.

Safety & Handling

  • Hazards: Pyrazine carboxylic acids are potential skin/eye irritants. 5-chloropyrazine-2-carboxylic acid precursors may cause sensitization.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle all palladium catalysts in a fume hood to avoid inhalation of particulates.

Experimental Protocol: Synthesis & Purification

Workflow Diagram

The following diagram illustrates the critical path from precursor to validated standard.

G Start Start: Methyl 5-chloropyrazine-2-carboxylate Step1 Suzuki Coupling (Isopropylboronic acid, Pd(dppf)Cl2, K2CO3) Start->Step1 80°C, 4h Inter Intermediate: Methyl 5-isopropylpyrazine-2-carboxylate Step1->Inter Yield ~85% Step2 Hydrolysis (LiOH, THF/H2O) Inter->Step2 RT, 2h Crude Crude 5-IPCA Step2->Crude Acidify to pH 2 Purify Recrystallization (Water/Ethanol or Toluene) Crude->Purify Thermal Gradient Final Final Reference Standard (>99.5% Purity) Purify->Final Drying

Caption: Figure 1. Regioselective synthesis workflow for 5-isopropylpyrazine-2-carboxylic acid.

Step 1: Suzuki-Miyaura Coupling

Objective: Install the isopropyl group at C-5 without affecting the carboxylate moiety.

  • Reagents:

    • Methyl 5-chloropyrazine-2-carboxylate (1.0 eq)

    • Isopropylboronic acid (1.5 eq)

    • Pd(dppf)Cl₂·DCM (0.05 eq)

    • K₂CO₃ (3.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Procedure:

    • Charge a reaction flask with the chloro-ester, boronic acid, base, and catalyst.

    • Degas the solvent with nitrogen for 15 minutes before adding to the flask.

    • Heat to 80°C under nitrogen for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or HPLC.[1]

    • Workup: Cool to RT, filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Note: The methyl ester intermediate is often an oil. It can be carried directly to hydrolysis if purity is >95% by HPLC.

Step 2: Hydrolysis

Objective: Convert the ester to the free acid under mild conditions to prevent decarboxylation.

  • Reagents:

    • Crude Methyl 5-isopropylpyrazine-2-carboxylate

    • Lithium Hydroxide (LiOH·H₂O, 2.0 eq)

    • Solvent: THF/Water (1:1)

  • Procedure:

    • Dissolve the ester in THF/Water. Add LiOH in one portion.

    • Stir at Room Temperature for 2 hours. (Avoid heating; pyrazine acids can decarboxylate at high temps under acidic/basic stress).

    • Isolation: Evaporate THF under reduced pressure. Wash the aqueous phase with DCM (to remove unreacted ester/dimers).

    • Acidify the aqueous phase carefully to pH 2.0 using 1M HCl. The product should precipitate as a white/off-white solid.

    • Filter and wash with a small amount of cold water.

Step 3: Purification (Recrystallization)

To achieve "Reference Standard" grade, recrystallization is mandatory.

  • Solvent System: Water or Water/Ethanol (9:1).

  • Protocol: Dissolve the crude acid in minimum boiling water. Allow to cool slowly to RT, then to 4°C.

  • Drying: Dry in a vacuum oven at 45°C for 24 hours over P₂O₅ to remove trace water.

Analytical Validation (The "Proof")

A self-validating system requires orthogonal methods to confirm identity and purity.

A. High-Performance Liquid Chromatography (HPLC)

This method separates the target from potential de-isopropylated byproducts (pyrazine-2-carboxylic acid) or inorganic salts.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water (Maintains acid protonation)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5% -> 60% B; 15-20 min: 60% B
Flow Rate 1.0 mL/min
Wavelength 270 nm (Pyrazine absorption max)
Retention Time ~8.5 min (Estimated; elutes after unsubstituted acid)
B. Nuclear Magnetic Resonance (NMR)

The structure is confirmed by the specific splitting pattern of the isopropyl group.

  • Solvent: DMSO-d₆

  • Expected Signals (

    
    H, 400 MHz): 
    
    • 
       13.5 (br s, 1H, -COOH )
      
    • 
       9.15 (d, J = 1.4 Hz, 1H, Pyrazine H-3 )
      
    • 
       8.70 (d, J = 1.4 Hz, 1H, Pyrazine H-6 )
      
    • 
       3.20 (sept, J = 6.9 Hz, 1H, -CH (CH₃)₂)
      
    • 
       1.28 (d, J = 6.9 Hz, 6H, -CH(CH₃ )₂)
      
  • Validation Check: The coupling constant (J ~1.4 Hz) between H-3 and H-6 confirms the para-like relationship, validating the 2,5-substitution pattern.

C. Mass Spectrometry (LC-MS)
  • Ionization: ESI Negative Mode (Carboxylic acids ionize best as [M-H]⁻).

  • Target Mass:

    • Formula: C₈H₁₀N₂O₂

    • MW: 166.18 g/mol

    • Observed Ion: m/z 165.1 [M-H]⁻

Storage and Stability

  • Storage: Store at -20°C in amber vials. Pyrazine acids can be light-sensitive.

  • Hygroscopicity: Moderately hygroscopic. Equilibrate to room temperature in a desiccator before weighing.

References

  • Doležal, M. et al. (2009). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 14(10), 4166-4189. Link

  • BenchChem. (2025). Analytical Methodology for Pyrazine Derivatives. BenchChem Application Notes. Link

  • ChemicalBook. (2025). 5-Chloropyrazine-2-carboxylic acid Properties and Synthesis. Link

  • Vertex Pharmaceuticals. (2023). Patent WO2023049367A1: Pyridinylacetamide derivatives as sodium channel activators. (Cites use of 5-isopropylpyrazine-2-carboxylic acid as a reagent). Link

  • Sigma-Aldrich. (2025). General Methods for Purification of Pyrazine Carboxylic Acids. Link

Sources

Technical Notes & Optimization

Troubleshooting

preventing decarboxylation of 5-isopropylpyrazine-2-carboxylic acid during workup

This technical guide details the prevention of decarboxylation in 5-isopropylpyrazine-2-carboxylic acid (5-iPr-PCA) during workup. Technical Support Center: 5-Isopropylpyrazine-2-carboxylic Acid Topic: Preventing Decarbo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the prevention of decarboxylation in 5-isopropylpyrazine-2-carboxylic acid (5-iPr-PCA) during workup.

Technical Support Center: 5-Isopropylpyrazine-2-carboxylic Acid

Topic: Preventing Decarboxylation During Workup & Isolation Ticket ID: PYR-ISO-552 Status: Resolved / Expert Guide Audience: Medicinal Chemists, Process Chemists

Executive Summary

5-Isopropylpyrazine-2-carboxylic acid is an electron-deficient heteroaromatic acid. Unlike electron-rich benzoic acids, it is highly prone to thermal and acid-catalyzed decarboxylation . This instability arises because the pyrazine ring can stabilize the developing negative charge (ylide-like intermediate) at the C2 position upon loss of CO


, particularly when the ring nitrogen is protonated.

Successful isolation requires a "Goldilocks" pH strategy—acidic enough to protonate the carboxylate for extraction, but not so acidic that it protonates the pyrazine ring or catalyzes CO


 loss.

The Mechanism of Failure: Why it Decarboxylates

To prevent the issue, you must understand the enemy. Decarboxylation in this system is not random; it is driven by the protonation state of the pyrazine ring.

  • Neutral State (Stable): At neutral pH, the molecule exists as a carboxylate anion (stable).

  • The Danger Zone (Acidic): Upon strong acidification (pH < 1), the pyrazine ring nitrogen (N1 or N4) becomes protonated. This cationic ring is highly electron-withdrawing, pulling electron density from the C2-carboxyl bond, significantly lowering the activation energy for CO

    
     extrusion.
    
  • Thermal Factor: Even weak heating (>40°C) during solvent removal can trigger this collapse if trace acid is present.

Mechanistic Pathway (DOT Visualization)

Decarboxylation Substrate 5-iPr-Pyrazine-2-COOH (Neutral/Stable) Protonation Ring Protonation (Strong Acid pH < 1) Substrate->Protonation + H+ (Excess Acid) Intermediate Cationic Intermediate (Highly Unstable) Protonation->Intermediate TS Transition State (CO2 Extrusion) Intermediate->TS Heat / Time Product 2-Isopropylpyrazine (Decarboxylated Byproduct) TS->Product - CO2

Figure 1: Acid-catalyzed decarboxylation pathway. The critical control point is avoiding the formation of the Cationic Intermediate.

Optimized Workup Protocol

This protocol uses a Cold-Buffered Extraction method to maintain the pH in the safe window (pH 3–4).

Prerequisites:

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (pre-cooled to 4°C).

  • Acid: 1M Citric Acid or 10% KHSO

    
     (Do NOT use HCl or H
    
    
    
    SO
    
    
    ).
  • Temperature: All steps performed at 0–5°C.

Step-by-Step Procedure
StepActionTechnical Rationale
1 Quench/Cool Cool the reaction mixture (e.g., hydrolysis saponification) to 0°C in an ice bath.
2 pH Adjustment Slowly add 1M Citric Acid dropwise with vigorous stirring. Monitor pH continuously with a calibrated probe.
3 Target pH Stop acidification exactly at pH 3.0 – 3.5 .
4 Salting Out Saturate the aqueous phase with solid NaCl.
5 Rapid Extraction Extract immediately with cold EtOAc (3 x volumes).
6 Drying Dry organic layer over Na

SO

at 0°C. Filter immediately.
7 Concentration Evaporate solvent on a rotavap with bath temperature < 30°C .

Troubleshooting & FAQs

Q1: I followed the protocol, but my yield is still low (<30%). Where is my compound?

Diagnosis: It is likely still in the aqueous layer or has decarboxylated.

  • Test 1 (Aqueous Check): Spot the aqueous layer on TLC. If UV-active spots remain, the pH was likely too high (>4.0), leaving the compound as the carboxylate anion (water-soluble).

  • Test 2 (Decarboxylation Check): Analyze the crude organic extract by

    
    H NMR. Look for a diagnostic proton shift at the C2 position.
    
    • Target Acid: No proton at C2.

    • Decarboxylated Product (2-isopropylpyrazine): New singlet/doublet appearing around

      
       8.4–8.5 ppm (depending on solvent).
      
Q2: Can I use HCl if I am very careful?

Answer: No. Even dilute HCl can create local pockets of high acidity (pH < 0) during addition. Furthermore, chloride ions can act as nucleophiles in some contexts, though less relevant here. The risk/reward ratio favors weak acids like Citric acid or KHSO


 which buffer the solution naturally.
Q3: The compound oils out and turns black on the rotavap. Why?

Answer: This is "Autocatalytic Decomposition." As you remove the solvent, the concentration of the acid increases. If the compound is slightly impure (trace mineral acid remaining), the "neat" acid creates a highly acidic microenvironment, triggering rapid exothermic decarboxylation (turning black).

  • Fix: Co-evaporate with toluene twice to remove trace moisture/acid. Alternatively, isolate as a salt (e.g., dicyclohexylamine salt) which is often a stable solid.

Q4: Is there a more stable form for storage?

Answer: Yes. Isolate it as the Methyl Ester if possible. If the acid is an intermediate, consider performing a "workup-free" esterification. After Step 1 (Hydrolysis), do not isolate. Add MeOH and a mild coupling agent (like EDC) or generate the methyl ester via mild alkylation (MeI/base) if compatible. Esters of pyrazines are significantly more stable than the free acids.

Comparative Stability Data

Parameter5-iPr-Pyrazine-2-COOHPyrazine-2-COOH (Parent)Benzoic Acid
pKa (COOH) ~2.9 (Est)2.94.2
pKa (Ring N) ~0.6 (Est)0.6N/A
Decarboxylation Temp > 60°C (rapid)> 100°C> 300°C
Acid Stability Poor (pH < 1)ModerateExcellent

References

  • General Reactivity of Pyrazine Carboxylic Acids

    • Sato, N.[1] "Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives." Elsevier, 1996. (Detailed review of pyrazine electron deficiency and instability).

    • Evaluation of decarboxylation in electron-deficient systems: - Journal of the American Chemical Society.

  • Workup Protocols for Unstable Acids

    • BenchChem Technical Guides: "Stability issues of 6-Fluoro-pyrazine-2-carboxylic acid in solution." (Analogous chemistry regarding pH sensitivity).

    • Organic Chemistry Portal: "Decarboxylative reactions of heteroaromatic acids."

  • pKa and Physical Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyrazinecarboxylic acid.

Sources

Optimization

Technical Support Center: Efficient Removal of Metal Catalysts from 5-isopropylpyrazine-2-carboxylic Acid Products

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the removal of residual metal catalysts from 5-isopropylpyrazine-2-carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the removal of residual metal catalysts from 5-isopropylpyrazine-2-carboxylic acid and related heterocyclic compounds. The information presented herein is grounded in established scientific principles and field-proven methodologies to ensure the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of residual metal catalysts from my 5-isopropylpyrazine-2-carboxylic acid product so critical?

A1: Residual metal catalysts, such as palladium, rhodium, and ruthenium, are a significant concern in pharmaceutical manufacturing for several key reasons.[1][2][3] These metals can be toxic to patients, even at trace levels, and can interfere with subsequent synthetic steps.[2] Furthermore, they can compromise the stability, efficacy, and overall quality of the final active pharmaceutical ingredient (API).[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent limits for elemental impurities in drug products, making their removal a critical aspect of process development and quality control.[2][4][5][6]

Q2: I'm struggling to reduce palladium levels below the required ICH Q3D limits. What are the most common reasons for this?

A2: Several factors can contribute to inefficient palladium removal. The nature of the catalyst itself is a primary consideration; homogeneous catalysts, which are soluble in the reaction medium, are often more challenging to remove than heterogeneous catalysts that can be filtered off.[7] The properties of your 5-isopropylpyrazine-2-carboxylic acid product, including its solubility and potential to chelate with the metal, also play a crucial role.[8] Additionally, the chosen purification method may not be optimal for your specific substrate and catalyst combination. For instance, simple crystallization may not be effective if the metal is strongly coordinated to your product.[8]

Q3: What are the primary methods for removing metal catalysts, and how do I select the best one for my process?

A3: The most common and effective techniques include adsorption using metal scavengers, chromatography, crystallization, and extraction.[2][7] The best strategy depends on several factors, including the type of catalyst (homogeneous vs. heterogeneous), the properties of your API, the desired purity level, and the scale of your reaction.[2][7]

A decision-making workflow can be a valuable tool in this selection process.

Troubleshooting Guide: Step-by-Step Solutions

This section addresses specific issues you might encounter during the purification of 5-isopropylpyrazine-2-carboxylic acid and offers actionable solutions.

Issue 1: Residual Palladium Levels Remain High After Initial Filtration

  • Underlying Cause: This often indicates the presence of a homogeneous palladium catalyst or very fine particles of a heterogeneous catalyst passing through the filter medium.

  • Solution:

    • Utilize a Filter Aid: Employing a filter aid like Celite® can create a more effective filter bed capable of trapping finer catalyst particles.[2][7]

    • Employ Metal Scavengers: For homogeneous catalysts, the use of metal scavengers is a highly effective strategy. These are materials that selectively bind to metal residues, allowing for their removal by filtration.[7]

Issue 2: Significant Product Loss During Activated Carbon Treatment

  • Underlying Cause: Activated carbon can be an effective and economical choice for palladium removal, but it can also adsorb the desired product, leading to yield loss.[8][9][10]

  • Solution:

    • Optimize Carbon Amount: Reduce the quantity of activated carbon used to minimize product adsorption.[10]

    • Screen Different Carbon Types: Various grades of activated carbon are available with different surface properties; screening a selection can identify one with higher selectivity for the metal catalyst over your product.[10][11][12]

    • Consider Selective Scavengers: If product loss remains an issue, switching to a more selective metal scavenger, such as a functionalized silica gel, is recommended.[8][10][13][14]

Issue 3: Incomplete Rhodium Removal Despite Using a Scavenger

  • Underlying Cause: The chosen scavenger may not have a high affinity for rhodium, or the reaction conditions (e.g., solvent, temperature) may not be optimal for binding.

  • Solution:

    • Select a Rhodium-Specific Scavenger: Different scavengers have varying affinities for different metals. Thiol-functionalized scavengers are often effective for a broad range of metals, but other functionalities may be more specific for rhodium.

    • Optimize Scavenging Conditions: Increase the stirring time and/or temperature to improve the kinetics of the scavenging process.[2] The choice of solvent can also impact scavenger performance.[2]

    • Consider Chelating Agents: For challenging rhodium removal, the use of chelating agents that form stable complexes with the metal can be an effective strategy.[15][16][17]

Experimental Protocols

Here are detailed, step-by-step methodologies for key catalyst removal techniques.

Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger

This protocol is designed for the removal of residual palladium from a solution of 5-isopropylpyrazine-2-carboxylic acid.

Materials:

  • Crude 5-isopropylpyrazine-2-carboxylic acid solution containing residual palladium.

  • Thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol).

  • Appropriate solvent (e.g., methanol, ethyl acetate).

  • Stirring apparatus.

  • Filtration apparatus (e.g., Büchner funnel, filter paper).

Procedure:

  • Dissolve the Crude Product: Dissolve the crude 5-isopropylpyrazine-2-carboxylic acid in a suitable solvent.

  • Add the Scavenger: Add 3-5 molar equivalents of the thiol-functionalized silica scavenger to the stirred solution.[10]

  • Stir the Mixture: Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by taking small aliquots and analyzing for residual palladium content. For more challenging cases, increasing the temperature or reaction time may be necessary.[18]

  • Filter to Remove the Scavenger: Filter the mixture to remove the solid scavenger with the bound palladium.[10]

  • Wash the Scavenger: Wash the collected scavenger on the filter with a fresh portion of the solvent to ensure complete recovery of the product.[10]

  • Concentrate the Filtrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified 5-isopropylpyrazine-2-carboxylic acid.

Protocol 2: Palladium Removal Using Activated Carbon

This protocol provides a general procedure for using activated carbon to remove palladium.

Materials:

  • Crude 5-isopropylpyrazine-2-carboxylic acid solution containing residual palladium.

  • Activated carbon.

  • Celite®.

  • Appropriate solvent (e.g., THF, methanol).

  • Stirring and heating apparatus.

  • Filtration apparatus.

Procedure:

  • Prepare the Solution: Dissolve the crude product in a suitable solvent.

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the product) to the solution.

  • Stir and Heat: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for several hours.

  • Filter: Filter the mixture through a pad of Celite® to remove the activated carbon.[10]

  • Rinse and Concentrate: Rinse the filter cake with fresh solvent and combine the filtrates. Concentrate the solution to yield the product with reduced palladium content.[10]

Data Presentation

Table 1: Comparison of Metal Scavenging Methods for Palladium Removal

Scavenging MethodTypical EfficiencyAdvantagesDisadvantages
Functionalized Silica >95%High selectivity, broad solvent compatibility, good stability.[8][13][14]Higher cost compared to activated carbon.
Activated Carbon Variable (70-99%)Low cost, widely available.[8][11]Potential for product loss through adsorption.[8][9]
Functionalized Resins >90%High capacity, can be used in flow chemistry setups.May require specific solvent conditions.

Visualizations

Metal_Catalyst_Removal_Workflow start Crude 5-isopropylpyrazine-2-carboxylic acid (with metal catalyst) catalyst_type Is the catalyst heterogeneous or homogeneous? start->catalyst_type filtration Simple Filtration catalyst_type->filtration Heterogeneous scavenger_treatment Treat with Metal Scavenger (e.g., functionalized silica, activated carbon) catalyst_type->scavenger_treatment Homogeneous scavenger_q Are residual metal levels below ICH limits? filtration->scavenger_q scavenger_q->scavenger_treatment No final_product Purified Product scavenger_q->final_product Yes re_evaluate Re-evaluate Scavenger/ Conditions scavenger_q->re_evaluate No (after scavenger) scavenger_treatment->scavenger_q re_evaluate->scavenger_treatment

Caption: Decision workflow for selecting a metal catalyst removal strategy.

Scavenger_Based_Purification cluster_0 Batch Purification Process crude_solution Crude Product Solution (with dissolved metal catalyst) add_scavenger Add Metal Scavenger crude_solution->add_scavenger stir Stir (Time, Temp Optimization) add_scavenger->stir filter Filter stir->filter purified_solution Purified Solution filter->purified_solution solid_waste Solid Waste (Scavenger + Metal) filter->solid_waste

Caption: Schematic of a scavenger-based purification process.

References

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development - ACS Publications.
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. ResearchGate.
  • Purification strategies to remove catalyst residues from the final product. Benchchem.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications.
  • Chelating-agent-for-PGM-recovery. SpecialChem.
  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed.
  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. MDPI.
  • ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma.
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
  • Metal Scavenging using bulk SiliaMetS functionalized silica. YouTube.
  • Updated ICH Guidelines for Metals in API's. Wordpress.
  • Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing.
  • Solutions for scavenging of metal and organic impurities. Chemie Brunschwig.
  • Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. PMC.
  • Technical Support Center: Purification Strategies for Catalyst Residue Removal. Benchchem.
  • Technical Support Center: Metal Catalyst Removal from Cyclization Reactions. Benchchem.
  • How to to seprate rhodium from other metals by chemical methods. Quora.
  • Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). QbD Group.
  • Recovery of Precious Metals in Spent Process Catalysts. Pharmaceutical Technology.
  • Guideline for Metal Catalysts or Reagents.
  • ICH Q3 Guidelines.
  • Use of ICHQ3D Guideline in the Assessment of APIMFs Submitted in Support of an FPP or Prequalified API.
  • How to Remove Palladium in three easy steps. Biotage.
  • Technical Support Center: Fluorination of Pyrazine-2-Carboxylic Acid. Benchchem.
  • How to Remove a Rhodium Coating on Silver Jewelry. Prezi.
  • Metal Scavengers in Process Chemistry An Investigative Study. Biotage.
  • Method of stripping rhodium plating. Google Patents.
  • Palladium Detection for API Purification. Arbor Assays.
  • A Comparative Guide to Assessing the Purity of Synthesized 5-Hydroxypyrazine-2-carboxylic Acid. Benchchem.
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
  • Pyrazinecarboxylic acid and analogs: Highly efficient co-catalysts in the metal-complex-catalyzed oxidation of organic compounds | Request PDF. ResearchGate.
  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PMC.
  • A kind of preparation method of 5 methylpyrazine, 2 carboxylic acid. Google Patents.
  • Method for recovering and separating platinum and palladium from palladium-based adsorption net. Google Patents.
  • EXTRACTION OF PALLADIUM. ResearchGate.
  • A green and efficient hydrolysis of met. JOCPR.
  • Treatment and Disposal of Spent Rhodium Plating Solution. Bench Jeweler.
  • Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points.
  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. PMC.

Sources

Troubleshooting

Technical Support Center: Optimizing pH for the Extraction of 5-isopropylpyrazine-2-carboxylic acid

Welcome to the technical support center for the handling and purification of 5-isopropylpyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the handling and purification of 5-isopropylpyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice on optimizing extraction protocols through pH manipulation. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can troubleshoot and adapt your procedures with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using pH to extract 5-isopropylpyrazine-2-carboxylic acid?

The entire process is governed by the principles of acid-base chemistry and the rule of "like dissolves like". 5-isopropylpyrazine-2-carboxylic acid has a carboxylic acid functional group (-COOH), which is acidic.

  • In its neutral (protonated) form (R-COOH) , the molecule is less polar and therefore more soluble in organic solvents (e.g., ethyl acetate, dichloromethane).

  • In its ionized (deprotonated) form (R-COO⁻) , it becomes a salt, which is an ionic species. This makes it much more polar and highly soluble in aqueous solutions (like water or buffer), but poorly soluble in non-polar organic solvents.

By adjusting the pH of the aqueous phase during a liquid-liquid extraction, we can control whether the molecule is in its neutral or ionized state, and therefore dictate whether it prefers to reside in the organic or aqueous layer.

Q2: What is the pKa of 5-isopropylpyrazine-2-carboxylic acid, and why is it the most critical parameter?

The pKa is the pH at which the compound exists in a 50:50 equilibrium between its protonated (acidic, R-COOH) and deprotonated (conjugate base, R-COO⁻) forms. It is the single most important factor for optimizing an acid-base extraction.

Therefore, we can estimate the pKa of 5-isopropylpyrazine-2-carboxylic acid to be between 3.0 and 3.5 . For all practical purposes in this guide, we will use an estimated pKa of ~3.2.

Q3: What is the optimal pH for extracting the compound from an organic solvent INTO an aqueous solution?

To move the compound into the aqueous phase, you need to convert it to its ionized, water-soluble form (R-COO⁻). This is achieved by deprotonating it with a base.

A general and effective rule is to adjust the pH of the aqueous solution to be at least 2 pH units above the pKa of the compound.

  • Optimal pH Range: pH ≥ 5.2 (i.e., pKa of ~3.2 + 2)

At a pH of 5.2, over 99% of the 5-isopropylpyrazine-2-carboxylic acid will be in its deprotonated, water-soluble carboxylate form. Using a common base like 5% aqueous sodium bicarbonate (NaHCO₃, pH ~8.3) or 5% sodium hydroxide (NaOH, pH ~13) is highly effective.

Q4: What is the optimal pH for extracting the compound from an aqueous solution INTO an organic solvent?

To move the compound into the organic phase, it must be in its neutral, less polar form (R-COOH). This is achieved by protonating the carboxylate with an acid.

The rule here is to adjust the pH of the aqueous solution to be at least 2 pH units below the pKa.

  • Optimal pH Range: pH ≤ 1.2 (i.e., pKa of ~3.2 - 2)

At a pH of 1.2, over 99% of the compound will be in its protonated, organic-soluble form. This is typically accomplished by adding a strong acid like 1M hydrochloric acid (HCl) dropwise until the desired pH is reached. After acidification, the neutral compound can be extracted into a suitable organic solvent.

Q5: What are the best organic solvents for this extraction?

The choice of solvent depends on the polarity of the neutral compound and practical considerations like boiling point and miscibility with water.[4] 5-isopropylpyrazine-2-carboxylic acid is a moderately polar molecule.

  • Excellent Choices: Ethyl acetate, Dichloromethane (DCM)

  • Good Choices: Diethyl ether, Chloroform

  • Poor Choices (due to high polarity/miscibility): Methanol, Ethanol, Acetone, Acetonitrile[5][6]

Ethyl acetate is often a preferred choice as it is less dense than water, has low toxicity, and a convenient boiling point for removal by rotary evaporation. Dichloromethane is also very effective but is denser than water, which means it will form the bottom layer during extraction.

Q6: Are there any concerns about the stability of the pyrazine ring at extreme pH values?

The pyrazine ring itself is generally stable under the acidic and basic conditions used for standard liquid-liquid extraction.[1][7] However, prolonged exposure to very strong acids or bases, especially at elevated temperatures, could potentially lead to degradation (e.g., hydrolysis or decarboxylation).[7] For standard room temperature extractions, this is not a significant concern. It is always best practice to perform extractions promptly and not let mixtures sit at extreme pH values for extended periods.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield After Extraction Incorrect pH: The aqueous phase was not made sufficiently basic (for aqueous extraction) or acidic (for organic extraction).Use a pH meter or pH paper to verify the pH of the aqueous layer. Ensure pH is >5.2 for basic extraction and <1.2 for acidic extraction. Add more acid/base as needed.
Insufficient Mixing: The two phases were not mixed vigorously enough for the compound to partition effectively.Cap the separatory funnel and invert it vigorously 10-15 times, venting frequently to release pressure.
Wrong Solvent Choice: The organic solvent used has poor solubility for the neutral form of the compound.Switch to a more appropriate solvent like ethyl acetate or dichloromethane.
Precipitation at Interface: The compound is precipitating out between the layers.Add a small amount of a more polar solvent like methanol to dissolve the precipitate, then proceed with the separation. Note this may slightly affect partitioning.
Emulsion Formation (milky layer between phases) Vigorous Shaking: Overly aggressive shaking can create a stable emulsion.Patience: Allow the funnel to stand undisturbed for 10-30 minutes. Salting Out: Add a saturated solution of sodium chloride (brine). This increases the polarity of the aqueous phase and can help break the emulsion. Filtration: Filter the entire mixture through a pad of Celite or glass wool. Centrifugation: If the volume is small, centrifuging the mixture is a highly effective method.
Compound Fails to Precipitate After Acidification Incomplete Acidification: The pH is not low enough to fully protonate the carboxylate.Check the pH and add more strong acid (e.g., 1M HCl) until the pH is well below 2.
High Water Solubility: The protonated form may still have some solubility in the aqueous phase, especially if the concentration is low.Perform a back-extraction. After acidification, extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with a drying agent (like Na₂SO₄), and evaporate the solvent.
Final Product is Impure Incomplete Separation: Some of the unwanted layer was carried over during separation.Be careful to drain only the desired layer and discard the interface. Performing a second wash/extraction can improve purity.
Co-extraction of Impurities: Acidic or basic impurities are being extracted along with the target compound.Consider a multi-step extraction. For example, a first wash with a very weak base (e.g., 5% NaHCO₃) might remove strongly acidic impurities before using a stronger base to extract your target compound.

Visualizing the Extraction Workflow

The following diagram illustrates the standard acid-base extraction and recovery workflow for 5-isopropylpyrazine-2-carboxylic acid.

ExtractionWorkflow cluster_start Initial State cluster_aqueous_extraction Step 1: Aqueous Extraction cluster_organic_path Organic Phase cluster_aqueous_path Aqueous Phase start Mixture in Organic Solvent (e.g., Ethyl Acetate) add_base Add Aqueous Base (e.g., 5% NaHCO₃) pH > 5.2 start->add_base Mix & Vent separate1 Separate Layers add_base->separate1 organic_layer Organic Layer (Contains Neutral/Basic Impurities) separate1->organic_layer Top/Bottom Layer aqueous_layer Aqueous Layer (Contains Deprotonated R-COO⁻Na⁺) separate1->aqueous_layer Top/Bottom Layer add_acid Acidify with Strong Acid (e.g., 1M HCl) pH < 1.2 aqueous_layer->add_acid precipitate Precipitation or Back-Extraction add_acid->precipitate final_product Pure R-COOH (Solid or in new organic layer) precipitate->final_product

Caption: Workflow for isolating the acidic target compound.

Experimental Protocol: Empirical Determination of Optimal pH

This protocol allows for the determination of the compound's partitioning behavior at various pH values.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 5-isopropylpyrazine-2-carboxylic acid in ethyl acetate.

2. Preparation of Aqueous Buffers:

  • Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8). Use standard buffer systems (e.g., citrate for acidic, phosphate for neutral, bicarbonate for basic).

3. Liquid-Liquid Extraction at Different pH:

  • For each pH value to be tested, label a 15 mL centrifuge tube.

  • Add 2 mL of the organic stock solution to each tube.

  • Add 2 mL of the corresponding aqueous buffer to each tube.

  • Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the tubes at 2000 rpm for 5 minutes to achieve a clean separation of layers.

4. Sample Analysis:

  • Carefully remove a 1 mL aliquot from the top (ethyl acetate) layer of each tube.

  • Analyze these aliquots by a suitable method (e.g., HPLC-UV, LC-MS) to quantify the concentration of the compound remaining in the organic phase.

  • The concentration in the aqueous phase can be determined by mass balance (Initial Conc. - Final Organic Conc.).

5. Data Interpretation:

  • Plot the percentage of the compound found in the organic phase versus the pH of the aqueous buffer.

  • The pH at which the concentration in the organic phase drops sharply corresponds to the pKa of the compound. This data will validate the optimal pH ranges for your specific experimental conditions.

Data Summary: Expected Partitioning Behavior

This table summarizes the expected state and location of 5-isopropylpyrazine-2-carboxylic acid based on the pH of the aqueous phase, using an estimated pKa of 3.2.

pH of Aqueous PhaseRelationship to pKa (~3.2)Dominant SpeciesExpected SolubilityPrimary Location
< 1.2 pH << pKaR-COOH (Neutral)High in OrganicOrganic Layer
3.2 pH = pKa50% R-COOH / 50% R-COO⁻MixedPartitioned between layers
> 5.2 pH >> pKaR-COO⁻ (Ionized Salt)High in AqueousAqueous Layer

Troubleshooting Logic Diagram

This diagram provides a decision-making tree for addressing low extraction yield.

Caption: Decision tree for troubleshooting low extraction yield.

References

  • Rajguru, S., et al. (n.d.). Structural and antioxidant properties of guanylhydrazinium pyrazine-2-carboxylate. Kongunadu Arts and Science College. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.2: Acidity of Carboxylic Acids. Retrieved from [Link]

  • Reddit. (2020, September 22). pKa protonated carboxylic acid and alcohol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyrazinecarboxylic acid. Retrieved from [Link]

  • Bielik, M., et al. (n.d.). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Scent.vn. (n.d.). 2-Ethyl-5-isopropylpyrazine CAS# 38028-76-1. Retrieved from [Link]

  • ResearchGate. (2019, December 16). pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

  • EPFL. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • HCPG College, Varanasi. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

  • Dolezal, M., et al. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, April 9). Effect of phenyl and vinyl substituents on Acidity of carboxylic. Retrieved from [Link]

  • University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • PubChem. (n.d.). C5H4N2O2. Retrieved from [Link]

  • University of Michigan. (n.d.). Solvent Physical Properties. Retrieved from [Link]

  • Elmhurst College. (n.d.). Polarity of Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminopyrazine-2-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-isopropylpyrimidine-5-carboxylic acid (C8H10N2O2). Retrieved from [Link]

Sources

Optimization

minimizing side reactions in 5-isopropylpyrazine-2-carboxylic acid coupling

This Technical Support Center guide addresses the specific challenges of coupling 5-isopropylpyrazine-2-carboxylic acid . This molecule presents a dichotomy: the pyrazine ring is electron-deficient, making the carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Center guide addresses the specific challenges of coupling 5-isopropylpyrazine-2-carboxylic acid . This molecule presents a dichotomy: the pyrazine ring is electron-deficient, making the carboxylic acid less nucleophilic and harder to activate, while the position 2-carboxyl group is prone to thermal decarboxylation.

Topic: Minimizing Side Reactions & Optimizing Amide Bond Formation

Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.

Part 1: The Challenge (Executive Summary)

Coupling 5-isopropylpyrazine-2-carboxylic acid is not a standard amide bond formation. The electron-withdrawing nature of the pyrazine ring creates two distinct failure modes:

  • Thermal Decarboxylation: The dipole moment and electron deficiency at C2 destabilize the carboxyl group, facilitating loss of CO₂ under high heat or vigorous activation (e.g., refluxing thionyl chloride).

  • Suboptimal Activation: The carboxylate oxygen is less nucleophilic, reacting sluggishly with coupling reagents. This leads to slow active ester formation, allowing time for side reactions (hydrolysis, N-acylurea formation) to compete.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I see gas evolution during activation, and my yield is near zero."

Diagnosis: Thermal Decarboxylation. Pyrazine-2-carboxylic acids are inherently unstable at high temperatures. If you are generating an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride at reflux, you are likely decarboxylating the starting material before the amine is even added.

Solution:

  • Avoid Reflux: Never heat this acid above 40°C during the activation step.

  • Switch Reagents: Move away from acid chlorides. Use T3P (Propylphosphonic anhydride) or MsCl/NMI (Methanesulfonyl chloride / N-methylimidazole) which operate at or below room temperature.

  • Mechanism: The electron-deficient ring stabilizes the carbanion/ylide intermediate formed after CO₂ loss, lowering the activation energy for decarboxylation.

Issue 2: "I have low conversion, and I see a precipitate that isn't my product."

Diagnosis: N-Acylurea Formation (Carbodiimide Failure). If you are using EDC or DCC, the "slow activation" caused by the electron-poor pyrazine ring allows the O-acylisourea intermediate to rearrange into an unreactive N-acylurea byproduct.

Solution:

  • Add a Nucleophilic Catalyst: You must use HOAt (preferred over HOBt) or Oxyma Pure . These intercept the O-acylisourea faster than it can rearrange, forming a stable active ester.

  • Protocol Change: Switch to T3P (50% in EtOAc/DMF). T3P does not suffer from this rearrangement pathway and drives the equilibrium forward by releasing a non-nucleophilic water-soluble salt.

Issue 3: "My chiral amine partner is racemizing."

Diagnosis: Over-activation with DMAP. To compensate for the pyrazine's low reactivity, researchers often add DMAP. However, DMAP is a powerful acylation catalyst that can deprotonate the


-proton of the chiral amine or the activated acid (if the acid were chiral, which this one is not, but the amine might be).

Solution:

  • Eliminate DMAP: Use N-Methylmorpholine (NMM) or DIPEA as the base.

  • Use T3P: It is notorious for maintaining low epimerization rates because the activation is driven by the cyclic anhydride structure rather than basic catalysis.

Issue 4: "I see impurities consistent with nucleophilic attack on the ring."

Diagnosis: SNAr (Nucleophilic Aromatic Substitution). Although the 5-isopropyl group blocks one position, the pyrazine ring is highly susceptible to nucleophilic attack. Strong nucleophiles (like primary amines) can attack the ring carbons if the carbonyl activation is too slow.

Solution:

  • Pre-activation is Critical: Ensure the acid is fully converted to the active ester (e.g., with HATU/DIPEA) before adding the amine. This ensures the amine reacts with the carbonyl (fast) rather than the ring (slow but irreversible).

Part 3: Recommended Protocols

Protocol A: The "Gold Standard" (T3P Coupling)

Best for: Scale-up, preventing decarboxylation, and difficult amines.

  • Dissolution: Dissolve 5-isopropylpyrazine-2-carboxylic acid (1.0 equiv) and the amine partner (1.1 equiv) in EtOAc or 2-MeTHF (5-10 volumes). Note: DMF can be used as a co-solvent if solubility is poor.

  • Base Addition: Add DIPEA (3.0 equiv) or N-Methylmorpholine (3.0 equiv). Cool to 0°C.

  • Coupling: Add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2-4 hours.

  • Workup: Quench with water. Wash organic layer with 0.5M HCl (to remove amine), then sat. NaHCO₃ (to remove T3P byproducts), then brine.

  • Why this works: T3P forms a mixed anhydride that is highly reactive toward amines but stable to decarboxylation at low temps. The byproducts are water-soluble.[1]

Protocol B: The "Force" Method (MsCl / NMI)

Best for: extremely unreactive anilines or electron-deficient amines.

  • Activation: Dissolve acid (1.0 equiv) in dry THF or DCM . Add N-Methylimidazole (NMI) (3.0 equiv). Cool to 0°C.

  • Mixed Anhydride: Add Methanesulfonyl Chloride (MsCl) (1.2 equiv) dropwise. Stir for 15-30 mins at 0°C. Do not warm.

  • Amine Addition: Add the amine (1.0 equiv) slowly.

  • Reaction: Stir at 0°C for 1 hour, then ambient temp for 2 hours.

  • Why this works: This generates a highly reactive mesyl-anhydride in situ. NMI acts as both a base and a nucleophilic catalyst (forming a transient acyl-imidazolium species).

Part 4: Comparative Data & Decision Logic

Reagent Performance Matrix
Reagent SystemReactivityDecarboxylation RiskByproduct RemovalRecommendation
SOCl₂ (Reflux) HighCritical (High Risk)Difficult (Acidic)AVOID
EDC / HOBt LowLowModerate (Urea)Not Recommended
HATU / DIPEA HighLowDifficult (Tetramethylurea)Good for Small Scale
T3P / Pyridine HighNegligible Excellent (Wash away)PREFERRED
MsCl / NMI Very HighLow (if kept cold)GoodAlternative
Reaction Pathway & Troubleshooting Logic

G Start Start: 5-Isopropylpyrazine-2-COOH Coupling CheckTemp Is reaction heated >40°C? Start->CheckTemp Decarb FAILURE: Decarboxylation (Loss of CO2) CheckTemp->Decarb Yes CheckReagent Select Reagent CheckTemp->CheckReagent No Path_SOCl2 SOCl2 / Reflux CheckReagent->Path_SOCl2 Acid Chloride Path_Carbodiimide EDC / DCC CheckReagent->Path_Carbodiimide Standard Coupling Path_T3P T3P / EtOAc CheckReagent->Path_T3P Preferred Method Path_SOCl2->Decarb High Heat Risk Side_Urea Side Reaction: N-Acylurea Formation Path_Carbodiimide->Side_Urea Slow Activation Success SUCCESS: Amide Product (High Yield, No Racemization) Path_T3P->Success Fast Kinetics

Caption: Decision tree highlighting the risks of thermal decarboxylation and N-acylurea formation, pointing toward T3P as the optimal pathway.

Part 5: References

  • Preparation of pyrazine carboxamides: a reaction involving N-heterocyclic carbene (NHC) intermediates. Source: Organic Letters (2013) Context: Discusses the mechanism of decarboxylation in pyrazine derivatives. [Link][2]

  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids. Source: ChemistrySelect (2017) Context: Validates the MsCl/NMI method for electron-deficient pyrazine systems. [Link]

  • Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides. Source: Organic Process Research & Development (2009) Context: Establishes T3P as the superior reagent for preventing racemization and side reactions in sensitive acids. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Isopropylpyrazine-2-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the isolation of amphoteric nitrogen-containin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the isolation of amphoteric nitrogen-containing heterocycles.

The purification of 5-isopropylpyrazine-2-carboxylic acid (CAS 1260665-11-9) presents unique challenges due to its zwitterionic nature, its tendency to chelate transition metals, and the near-identical physical properties of its regioisomeric byproducts. This guide bypasses generic advice, offering field-proven, self-validating methodologies to troubleshoot and optimize your purification workflows.

Synthesis Workflows & Byproduct Profiling

Depending on your synthetic route—whether via the saponification of an ester intermediate or the direct oxidation of 5-isopropyl-2-methylpyrazine—the crude reaction mixture will contain specific classes of impurities that dictate your purification strategy.

SynthesisPathway SM Starting Material (e.g., Alkylpyrazine) Oxidation Oxidation / Hydrolysis (KMnO4 or LiOH) SM->Oxidation Product 5-Isopropylpyrazine- 2-carboxylic acid Oxidation->Product Target ByP1 Unreacted Intermediates Oxidation->ByP1 Incomplete Rxn ByP2 Regioisomers (e.g., 6-isopropyl) Oxidation->ByP2 Side Rxn ByP3 Inorganic Salts (Mn/Li/K) Oxidation->ByP3 Reagents

Synthesis workflow of 5-isopropylpyrazine-2-carboxylic acid and common byproduct generation.

Troubleshooting Guides & FAQs

Q1: I am trying to extract the product into ethyl acetate from an aqueous reaction mixture, but the yield is extremely low. What is going wrong? Causality & Solution: 5-Isopropylpyrazine-2-carboxylic acid is an amphoteric molecule. The pyrazine ring nitrogen (pKa ~1.0) and the carboxylic acid (pKa ~3.0) dictate that at near-neutral pH, the molecule exists as a highly polar zwitterion or carboxylate salt. These ionic species will not partition into moderately polar organic solvents like ethyl acetate[1]. To resolve this: You must strictly adjust the aqueous layer to its isoelectric point (pI ~2.0) using 1M HCl to minimize its hydration energy before extraction, or utilize a "salting out" method with NaCl and a more polar solvent like 2-methyltetrahydrofuran (2-MeTHF).

Q2: My crude product is contaminated with heavy metal salts (e.g., MnO₂/Mn²⁺ from KMnO₄ oxidation). How do I remove them without losing my product? Causality & Solution: Pyrazine carboxylic acids act as bidentate ligands. The adjacent nitrogen and carboxylic acid groups form highly stable chelates with transition metals, making simple filtration or standard aqueous washes insufficient. To resolve this: Perform a strongly basic extraction (pH > 10) to force the precipitation of metal hydroxides. Filter the suspension through a pad of Celite. If discoloration persists, pass the aqueous filtrate through a strongly acidic cation exchange resin (e.g., Dowex 50WX8); the resin will trap residual metal cations while the anionic pyrazine carboxylate elutes freely.

Q3: How do I separate the 5-isopropyl regioisomer from the 6-isopropyl regioisomer? Causality & Solution: Regioisomers of pyrazine carboxylic acids have nearly identical lipophilicity and pKa values, causing severe streaking and co-elution on normal-phase silica gel. To resolve this: Do not attempt to separate the free acids directly. Convert the crude acid mixture into methyl esters using methanol and a catalytic acid. The resulting neutral esters exhibit distinct retention factors (Rf) and can be easily resolved via standard silica gel chromatography[2]. Once separated, the pure 5-isopropyl ester can be subjected to mild saponification[2].

Quantitative Data: Physicochemical Properties

Understanding the physicochemical differences between the free acid, its ester derivative, and common byproducts is critical for designing a logical purification scheme.

Property5-Isopropylpyrazine-2-carboxylic acidMethyl 5-isopropylpyrazine-2-carboxylateInorganic Salts (e.g., Mn²⁺, Li⁺)
Molecular State (pH 7.0) Zwitterion / Carboxylate anionNeutral organic moleculeCationic / Dissociated
Aqueous Solubility High (as salt at pH > 4)Very LowExtremely High
Organic Solubility (EtOAc) Poor (Moderate only at pH 2.0)ExcellentInsoluble
Chromatographic Behavior Severe streaking (requires RP-HPLC)Sharp bands (Normal-phase silica)Baseline retention (Rf = 0.0)
Isoelectric Point (pI) ~2.0N/AN/A

Validated Experimental Protocol: Ester-Mediated Purification

To guarantee high purity and circumvent the handling issues of amphoteric heterocycles, we recommend an Ester-Mediated Purification Strategy . This protocol is a self-validating system: it chemically masks the problematic functional groups, allows for standard purification, and incorporates checkpoints to verify the removal of specific byproducts at each stage.

PurificationWorkflow Crude Crude Mixture (Acids + Salts + Isomers) Ester Esterification (MeOH, H2SO4) Crude->Ester Extract Aqueous Workup (Removes Salts) Ester->Extract Chrom Silica Chromatography (Separates Isomers) Extract->Chrom Sapon Saponification (LiOH, THF/H2O) Chrom->Sapon Pure Ester IsoCryst Isoelectric Crystallization (pH 2.0, 4°C) Sapon->IsoCryst Pure Pure 5-Isopropylpyrazine- 2-carboxylic acid IsoCryst->Pure

Step-by-step ester-mediated purification workflow for pyrazine-2-carboxylic acids.

Step-by-Step Methodology

Step 1: Esterification (Bypassing Zwitterionic Challenges) Suspend the crude pyrazine carboxylic acid mixture in anhydrous methanol (10 mL/g of crude). Add a catalytic amount of concentrated H₂SO₄ (0.1 equivalents). Reflux the mixture for 12 hours.

  • Causality: Converting the carboxylic acid to a methyl ester eliminates the zwitterionic nature of the molecule, drastically increasing its lipophilicity[2].

  • Validation Checkpoint: TLC (10% MeOH/DCM) should show the complete disappearance of the streaking baseline spot (free acid) and the appearance of a sharp, high-Rf spot (ester).

Step 2: Aqueous Workup & Salt Removal Concentrate the reaction mixture under reduced pressure to remove excess methanol. Dilute the residue with ethyl acetate and wash twice with saturated aqueous NaHCO₃, followed by brine.

  • Causality: The organic layer retains the target ester. All inorganic salts, metal chelates, and highly polar unreacted impurities partition exclusively into the aqueous phase.

  • Validation Checkpoint: The organic layer should be clear and pale yellow, leaving all dark or sludgy metal residues in the aqueous phase.

Step 3: Chromatographic Resolution of Isomers Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue via flash silica gel chromatography, eluting with a gradient of 0–25% ethyl acetate in petroleum ether[2].

  • Validation Checkpoint: LC-MS of the collected fractions must confirm a single peak corresponding to the mass of the 5-isopropyl ester, validating the successful separation from the 6-isopropyl regioisomer.

Step 4: Controlled Saponification Dissolve the purified methyl 5-isopropylpyrazine-2-carboxylate in a 1:1 mixture of Tetrahydrofuran (THF) and water. Add 2.0 equivalents of Lithium Hydroxide (LiOH) and stir at 25 °C for 12 hours[2].

  • Validation Checkpoint: TLC (30% EtOAc/Hexane) should show the complete consumption of the ester starting material.

Step 5: Isoelectric Precipitation Remove the THF under reduced pressure. Cool the remaining aqueous layer to 4 °C in an ice bath. Slowly adjust the pH to strictly 2.0 using 1M HCl.

  • Causality: At its isoelectric point (pH 2.0), the molecule carries a net-zero charge. This minimizes its hydration energy, forcing the pure 5-isopropylpyrazine-2-carboxylic acid to precipitate out of the aqueous solution as a crystalline solid[1].

  • Validation Checkpoint: Filter the resulting white crystalline solid and wash with ice-cold water. The final product should dissolve completely and clearly in saturated NaHCO₃, confirming the regeneration of the free carboxylic acid without residual inorganic polymer contamination.

References

  • Title: WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators Source: Google Patents URL

Sources

Optimization

Technical Support Center: Stability of 5-isopropylpyrazine-2-carboxylic Acid Under Acidic Conditions

Welcome to the Technical Support Center for 5-isopropylpyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-isopropylpyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate and address stability challenges, ensuring the integrity of your research.

Introduction

5-isopropylpyrazine-2-carboxylic acid is a key heterocyclic compound with applications in medicinal chemistry and materials science. The pyrazine ring, being electron-deficient, and the presence of a carboxylic acid group, create a molecule with specific stability characteristics. Understanding its behavior in acidic environments is crucial for developing robust synthetic routes, designing stable formulations, and accurately interpreting analytical data. This guide will delve into the potential degradation pathways, with a focus on acid-catalyzed decarboxylation, and provide practical strategies for its investigation and mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 5-isopropylpyrazine-2-carboxylic acid in acidic solutions?

The principal stability issue for 5-isopropylpyrazine-2-carboxylic acid under acidic conditions is its susceptibility to decarboxylation, which is the loss of the carboxylic acid group as carbon dioxide (CO₂). This reaction is often accelerated by heat and low pH.[1] The electron-deficient nature of the pyrazine ring can facilitate this process.

Q2: How does the isopropyl group at the 5-position influence the stability of the molecule in acid?

The isopropyl group is an electron-donating group. In the context of the pyrazine ring, this has two potential opposing effects on acid-catalyzed decarboxylation. On one hand, by donating electron density to the ring, it can slightly destabilize the protonated intermediate that is a likely precursor to decarboxylation, potentially slowing the reaction. On the other hand, it can also influence the overall electron distribution and basicity of the ring nitrogens, which can play a role in the reaction mechanism. The precise impact would need to be determined experimentally, but it is a critical factor to consider when designing experiments.

Q3: What is the likely degradation product of 5-isopropylpyrazine-2-carboxylic acid under acidic stress?

The primary degradation product from decarboxylation would be 5-isopropylpyrazine.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of parent compound over time in acidic solution (confirmed by HPLC). Acid-catalyzed decarboxylation.Confirm the presence of the expected degradant (5-isopropylpyrazine) using a reference standard if available, or by LC-MS to identify the mass of the degradant. To minimize degradation, consider conducting the reaction at a lower temperature or using a less acidic medium if the experimental conditions allow.
Appearance of an unexpected peak in the HPLC chromatogram during an acid-mediated reaction. Formation of a degradation product or a side-product.Characterize the new peak using mass spectrometry (MS) to determine its molecular weight. This will help to confirm if it is the decarboxylation product or another species. Consider other potential acid-catalyzed reactions, such as hydrolysis of other functional groups if present in the molecule or interaction with the solvent.
Inconsistent reaction yields or purity profiles in acidic media. Variability in reaction temperature, pH, or time.Precisely control and monitor the temperature and pH of the reaction. Ensure consistent reaction times across all experiments. Use a calibrated pH meter and a reliable heating system. It is also advisable to prepare fresh acidic solutions for each experiment.

Experimental Protocols

To investigate the stability of 5-isopropylpyrazine-2-carboxylic acid and identify potential degradation products, a forced degradation study is recommended. This involves intentionally subjecting the compound to stress conditions to accelerate degradation.

Protocol 1: Forced Degradation Study - Acid Hydrolysis

Objective: To evaluate the stability of 5-isopropylpyrazine-2-carboxylic acid under acidic conditions and to generate potential degradation products for analytical method development.

Materials:

  • 5-isopropylpyrazine-2-carboxylic acid

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • A suitable HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Prepare a stock solution of 5-isopropylpyrazine-2-carboxylic acid in a suitable solvent (e.g., a small amount of acetonitrile or methanol, then diluted with water) at a concentration of 1 mg/mL.

  • Acid Stress: To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). It is advisable to take samples at various time points (e.g., 0, 4, 8, 12, 24 hours) to monitor the degradation kinetics.

  • Neutralization: Before analysis, cool the samples to room temperature and neutralize them with an appropriate amount of 0.1 M NaOH to a pH of approximately 7.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2). A control sample (compound dissolved in water without acid) should be stored under the same conditions and analyzed in parallel.

The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the degradation products can be detected and resolved from the parent compound.[1]

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 5-isopropylpyrazine-2-carboxylic acid from its potential degradation products, primarily 5-isopropylpyrazine.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.[1]

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program (Illustrative):

    Time (min) % B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the UV maximum of 5-isopropylpyrazine-2-carboxylic acid using a diode array detector. A wavelength of around 270-280 nm is a reasonable starting point for pyrazine derivatives.

Sample Preparation: Dilute the neutralized samples from the forced degradation study with the initial mobile phase to a suitable concentration for HPLC analysis.

Mechanistic Insights

The acid-catalyzed decarboxylation of aromatic carboxylic acids is a well-known reaction. For pyrazine-2-carboxylic acids, the mechanism likely involves the following steps:

G cluster_0 Acid-Catalyzed Decarboxylation of 5-isopropylpyrazine-2-carboxylic Acid A 5-isopropylpyrazine- 2-carboxylic acid B Protonation of ring nitrogen A->B + H+ C Protonated Intermediate B->C D Loss of CO2 C->D Rate-determining step E 5-isopropylpyrazine D->E - H+

Caption: Proposed mechanism of acid-catalyzed decarboxylation.

  • Protonation: In an acidic medium, one of the nitrogen atoms of the pyrazine ring gets protonated. This increases the electron-withdrawing nature of the ring.

  • Electrophilic Attack: The protonated ring enhances the electrophilicity of the carbon atom attached to the carboxylic acid group.

  • Decarboxylation: The C-C bond between the pyrazine ring and the carboxyl group cleaves, releasing carbon dioxide. This is typically the rate-determining step.

  • Deprotonation: The resulting pyrazine intermediate is deprotonated to yield the final product, 5-isopropylpyrazine.

The electron-donating isopropyl group may slightly disfavor the initial protonation step, but the overall electron-deficient character of the pyrazine ring still drives the reaction.

Data Presentation

A well-structured table is essential for summarizing the results of a forced degradation study.

Stress ConditionIncubation Time (h)Temperature (°C)% Degradation of Parent CompoundNumber of Degradation Peaks
0.1 M HCl2460e.g., 15.2e.g., 1
0.1 M HCl4860e.g., 28.5e.g., 1
Control (Water)4860e.g., <10

Note: The data in this table is for illustrative purposes only and may not reflect the actual degradation profile.

Visualization of Experimental Workflow

G cluster_workflow Forced Degradation and Analysis Workflow prep Prepare Stock Solution (1 mg/mL) stress Acid Stress (0.1 M HCl, 60°C) prep->stress sample Sample at Time Points (0, 4, 8, 12, 24h) stress->sample neutralize Neutralize with 0.1 M NaOH sample->neutralize analyze Analyze by Stability- Indicating HPLC neutralize->analyze characterize Characterize Degradants (LC-MS) analyze->characterize

Caption: Workflow for investigating acid stability.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: ¹H NMR Structural Elucidation of 5-Isopropylpyrazine-2-carboxylic Acid

Executive Summary 5-Isopropylpyrazine-2-carboxylic acid is a highly versatile N-heterocyclic building block. Pyrazine-2-carboxylic acid derivatives serve as critical intermediates in the synthesis of commercial active ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Isopropylpyrazine-2-carboxylic acid is a highly versatile N-heterocyclic building block. Pyrazine-2-carboxylic acid derivatives serve as critical intermediates in the synthesis of commercial active pharmaceutical ingredients (APIs), including [1]. Furthermore, modified pyrazinamides are extensively researched for their potent [2]. For drug development professionals, confirming the structural integrity of this intermediate via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental quality control step.

This guide provides an objective comparison of how solvent selection (CDCl₃ vs. DMSO-d₆) and instrument field strength (400 MHz vs. 600 MHz) impact the ¹H NMR chemical shifts and spectral resolution of 5-isopropylpyrazine-2-carboxylic acid.

Mechanistic Grounding: The ¹H NMR Profile

The ¹H NMR spectrum of 5-isopropylpyrazine-2-carboxylic acid is governed by three primary structural features:

  • The Pyrazine Ring Anisotropy : The 1,4-diazine system is highly electron-deficient, heavily deshielding the[3].

  • The Carboxylic Acid (-COOH) : Located at position 2, this strong electron-withdrawing group (EWG) exerts a pronounced inductive and mesomeric deshielding effect, specifically pushing the adjacent H-3 proton further downfield.

  • The Isopropyl Group : Located at position 5, this alkyl group acts as an electron-donating group (EDG) via induction, providing relative shielding to the adjacent H-6 proton.

Comparative Analysis 1: Solvent Effects (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent fundamentally alters the observed chemical shifts due to variations in the solvent's dielectric constant and hydrogen-bonding capabilities.

  • CDCl₃ (Non-polar, weak H-bond acceptor) : Preserves the intramolecular dynamics of the compound. The carboxylic acid proton typically appears as a broad singlet around 11.50 ppm.

  • DMSO-d₆ (Polar, strong H-bond acceptor) : DMSO aggressively forms intermolecular hydrogen bonds with the -COOH group, pulling its chemical shift significantly downfield (>13.00 ppm).

Expert Insight: In DMSO-d₆, the isopropyl methine septet (~3.15 ppm) can occasionally be obscured by the residual water peak (3.33 ppm) if the solvent is not strictly anhydrous. CDCl₃ is often preferred to avoid this overlap and ensure accurate integration of the methine proton.

Quantitative Data Summary
Proton EnvironmentMultiplicityExpected Shift (CDCl₃, ppm)Expected Shift (DMSO-d₆, ppm)Causality / Structural Note
-COOH (Carboxylic) Broad Singlet11.50 – 12.0013.00 – 13.50Highly deshielded; shifts further downfield in DMSO due to strong intermolecular H-bonding.
H-3 (Pyrazine) Doublet (J ≈ 1.5 Hz)9.20 – 9.359.05 – 9.15Deshielded by the adjacent electron-withdrawing -COOH group.
H-6 (Pyrazine) Doublet (J ≈ 1.5 Hz)8.60 – 8.758.65 – 8.75Relatively shielded by the inductive electron-donating effect of the isopropyl group.
-CH- (Methine) Septet (J ≈ 6.9 Hz)3.15 – 3.253.10 – 3.20Split by six equivalent methyl protons.
-CH₃ (Methyls) Doublet (J ≈ 6.9 Hz)1.30 – 1.401.25 – 1.35Six equivalent protons split by the adjacent methine proton.

Comparative Analysis 2: Instrument Resolution (400 MHz vs. 600 MHz)

The pyrazine protons (H-3 and H-6) are situated para to each other across the diazine ring.

  • At 400 MHz : The para-coupling constant (⁵JHH) is extremely small (~1.0 - 1.5 Hz). On lower-field instruments, or in the presence of minor magnetic field inhomogeneities, H-3 and H-6 often appear as broadened singlets, obscuring the coupling data.

  • At 600 MHz : The higher magnetic field strength increases spectral dispersion and resolution. The H-3 and H-6 signals clearly resolve into fine doublets (⁵JHH = 1.5 Hz), providing definitive proof of the para-relationship and confirming the regiochemistry of the substitution.

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates built-in quality control (QC) gates to validate the system at every step.

Step 1: Sample Preparation & Internal Calibration
  • Weigh exactly 12 mg of 5-isopropylpyrazine-2-carboxylic acid.

  • Dissolve the compound in 0.6 mL of the chosen solvent (CDCl₃ containing 0.03% v/v TMS, or DMSO-d₆).

  • QC Gate : Visually inspect the solution. It must be 100% transparent. Particulates distort the magnetic field (B₀). Filter the solution through a glass wool plug if any turbidity is observed.

Step 2: Instrument Tuning & Shimming
  • Transfer the solution to a high-quality 5 mm NMR tube and insert it into the spectrometer.

  • Lock the instrument onto the deuterium frequency of the solvent.

  • QC Gate : Execute 3D gradient shimming (e.g., TopShim). Evaluate the lock signal stability. The Full Width at Half Maximum (FWHM) of the residual solvent peak must be strictly < 1.0 Hz before proceeding to acquisition.

Step 3: Data Acquisition
  • Load the standard 1D proton pulse sequence (zg30).

  • Set the number of scans (ns) to 16, and the relaxation delay (D1) to 2.0 seconds.

  • QC Gate : After the first dummy scans, monitor the Free Induction Decay (FID). The FID must fully decay into the noise floor before the next pulse to prevent truncation artifacts (sinc wiggles) in the final spectrum.

Step 4: Processing & Validation
  • Apply a Fourier Transform (FT) with a line broadening (LB) factor of 0.3 Hz.

  • Perform manual zero-order and first-order phase correction to achieve perfectly symmetric Lorentzian peak shapes.

  • QC Gate : Calibrate the chemical shift axis by setting the internal TMS peak to exactly 0.00 ppm (for CDCl₃) or the central peak of the residual DMSO pentet to 2.50 ppm.

Mandatory Visualization

NMR_Workflow Start Sample Preparation (12 mg Compound) Solvent Solvent Selection CDCl3 vs DMSO-d6 Start->Solvent QC1 QC Check: Visual Clarity & Filtration Solvent->QC1 Tuning Probe Tuning & Locking (Deuterium Signal) QC1->Tuning Pass QC2 QC Check: Gradient Shimming (FWHM < 1 Hz) Tuning->QC2 Acquisition Data Acquisition (zg30, ns=16, D1=2s) QC2->Acquisition Pass QC3 QC Check: FID Decay to Noise Floor Acquisition->QC3 Processing Fourier Transform & Phase/Baseline Correction QC3->Processing Pass Validation Final Validation: TMS Calibration (0.00 ppm) Processing->Validation

Fig 1: Self-validating ¹H NMR workflow ensuring high-fidelity spectral acquisition and processing.

References

  • Title: Synthetic pathways for microbial biosynthesis of valuable pyrazine derivatives using genetically modified Pseudomonas putida KT2440 Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: 5-Methyl-2-pyrazinecarboxylic acid - Compound Summary Source: PubChem URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the C13 NMR Spectral Assignment of 5-isopropylpyrazine-2-carboxylic Acid

Introduction: The Imperative of Unambiguous Structural Elucidation in Modern Drug Discovery In the landscape of pharmaceutical research and development, the precise and unequivocal determination of a molecule's structure...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Structural Elucidation in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the precise and unequivocal determination of a molecule's structure is the bedrock upon which all subsequent investigation is built. For heterocyclic compounds such as 5-isopropylpyrazine-2-carboxylic acid, a key intermediate in the synthesis of various bioactive agents, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural verification. This guide provides an in-depth, predictive analysis of the Carbon-13 (¹³C) NMR spectrum of this compound.

While a definitive, published spectrum for this specific molecule is not widely available, this document leverages foundational NMR principles, substituent effect data from analogous structures, and established experimental protocols to present a robust, predictive assignment. This guide is designed to empower researchers and drug development professionals to confidently acquire, interpret, and validate their own experimental data against a well-reasoned theoretical framework.

Molecular Structure and Carbon Numbering

To ensure clarity in the subsequent spectral assignment, the carbon atoms of 5-isopropylpyrazine-2-carboxylic acid are numbered according to the convention illustrated below. This systematic numbering will be used throughout the guide.

Caption: IUPAC numbering for 5-isopropylpyrazine-2-carboxylic acid.

Predictive ¹³C NMR Spectral Assignment

The prediction of ¹³C NMR chemical shifts in substituted aromatic systems is a well-established practice, relying on the principle of substituent-induced chemical shifts (SCS). The chemical shift of a given carbon atom is estimated by adding the incremental effects of each substituent to the chemical shift of the corresponding carbon in the parent heterocycle, in this case, pyrazine.

The parent pyrazine molecule, due to its symmetry, exhibits a single ¹³C NMR signal at approximately 145 ppm in CDCl₃.[1] The introduction of the electron-withdrawing carboxylic acid group and the weakly electron-donating isopropyl group breaks this symmetry, resulting in a unique signal for each carbon atom. The electronegative nitrogen atoms within the pyrazine ring cause a general deshielding of the ring carbons compared to benzene.[2][3]

The following table outlines the predicted chemical shifts for each carbon in 5-isopropylpyrazine-2-carboxylic acid, dissolved in a common NMR solvent like DMSO-d₆. The choice of an aprotic polar solvent is often necessary for carboxylic acids to ensure solubility.[4]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C7 (COOH) 165 - 170The carbonyl carbon of a carboxylic acid is highly deshielded due to the double bond to one oxygen and a single bond to another, consistently appearing in this downfield region.[5]
C5 158 - 163This is the ipso-carbon attached to the isopropyl group. Alkyl groups typically cause a significant deshielding effect at the point of attachment on an aromatic ring.[6] Its proximity to the electronegative nitrogen at position 4 further contributes to its downfield shift.
C2 150 - 155As the ipso-carbon attached to the electron-withdrawing carboxylic acid group, it is significantly deshielded. This effect is well-documented for pyrazine and pyridine derivatives.[7][8]
C3 145 - 150This carbon is meta to the isopropyl group and ortho to the carboxylic acid group. It is also situated between two electronegative nitrogen atoms, leading to a significant downfield shift. The primary deshielding influence comes from the adjacent nitrogen atoms.
C6 140 - 145Located ortho to the isopropyl group and meta to the carboxylic acid, this carbon is expected to be the most upfield of the pyrazine ring carbons, though still deshielded relative to benzene due to the influence of the adjacent nitrogen at N1.
C8 (CH) 32 - 37The methine carbon of the isopropyl group. Its chemical shift is characteristic for a CH group attached to an aromatic system.
C9, C10 (CH₃) 22 - 26The two methyl carbons of the isopropyl group are chemically equivalent due to free rotation around the C8-C5 bond and will appear as a single, more intense signal in the upfield aliphatic region.[9][10]

Comparative Analysis with Related Structures

The validity of these predictions is strengthened by comparing them to experimentally determined data for similar compounds.

  • Pyrazine-2-carboxylic acid: The carbons in the parent acid (without the isopropyl group) provide a baseline. Studies of its derivatives show the carboxylic acid carbon (C7) around 165-168 ppm and the attached ring carbon (C2) in the 148-152 ppm range.[8][11]

  • Isopropylbenzene (Cumene): In this simpler model, the ipso-carbon (attached to the isopropyl group) resonates near 149 ppm, the methine carbon at ~34 ppm, and the methyl carbons at ~24 ppm.[9] The more electron-deficient nature of the pyrazine ring compared to benzene justifies our prediction of a more downfield shift for C5 in our target molecule.

  • Substituted Pyrazines: Research confirms that the trends in carbon chemical shifts for substituted pyrazines generally parallel those of monosubstituted benzenes and pyridines, providing a reliable basis for using additivity rules.[2][7]

Experimental Protocol for ¹³C NMR Spectrum Acquisition

This section provides a self-validating, step-by-step methodology for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum.

I. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 15-25 mg of high-purity 5-isopropylpyrazine-2-carboxylic acid. The higher amount is recommended to compensate for the low natural abundance of the ¹³C isotope.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice for polar carboxylic acids.[4] Add approximately 0.6-0.7 mL of the solvent to the sample vial.

  • Dissolution: Gently agitate or vortex the vial to ensure complete dissolution. A brief, gentle warming may be applied if necessary.

  • Transfer: Using a clean glass pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's detection coil (typically ~4-5 cm).

II. NMR Spectrometer Setup & Calibration

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion and sensitivity).

  • Probe Tuning: Tune and match the probe for the ¹³C nucleus frequency. This step is critical for maximizing signal intensity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent (DMSO-d₆). Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, which is visualized by a sharp and symmetrical lock signal and narrow spectral peaks.

III. Data Acquisition

  • Experiment Selection: Choose a standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems). This common experiment provides a simple spectrum where each unique carbon appears as a singlet, simplifying interpretation.

  • Acquisition Parameters:

    • Spectral Width (SW): Set to a range that encompasses all expected signals, typically 200-220 ppm (e.g., from -10 to 210 ppm).

    • Number of Scans (NS): Due to the low sensitivity of ¹³C, a significant number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): Set a delay of 2-5 seconds. This allows for nearly complete relaxation of all carbon nuclei, which is important for accurate quantification, although quaternary carbons may require longer delays.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

IV. Data Processing

  • Fourier Transform: Apply an exponential line broadening function (e.g., 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode. Apply an automated or manual baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak of DMSO-d₆ to its known value of 39.52 ppm.[12] This ensures the accuracy and comparability of the data.

Workflow for Spectral Analysis

The logical process from sample to final assigned spectrum is a critical workflow for ensuring data integrity and accuracy.

G cluster_prep I. Preparation & Setup cluster_acq II. Data Acquisition cluster_proc III. Data Processing cluster_interp IV. Interpretation & Assignment prep Sample Preparation (15-25 mg in 0.6 mL DMSO-d6) setup Spectrometer Setup (Tune, Lock, Shim) prep->setup acq 13C NMR Experiment (zgpg30, NS=1024+, D1=2s) setup->acq proc FID Processing (FT, Phasing, Baseline Correction) acq->proc ref Chemical Shift Referencing (DMSO-d6 at 39.52 ppm) proc->ref interp Peak Picking & Analysis ref->interp assign Assign Signals based on Predicted Shifts & Theory interp->assign compare Compare with Literature Values of Analogues assign->compare final Final Validated Assignment compare->final

Caption: A validated workflow for the acquisition and analysis of a ¹³C NMR spectrum.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the ¹³C NMR spectral assignment of 5-isopropylpyrazine-2-carboxylic acid. By integrating fundamental principles of substituent effects with comparative data from analogous structures, we have established a reliable set of predictive chemical shifts. The detailed experimental protocol herein described offers a robust method for obtaining high-quality data. Researchers and scientists can utilize this guide to confidently assign their experimental spectra, ensuring the structural integrity of this important chemical entity in their research and development pipelines.

References

  • Woźniak, K., Krygowski, T. M., & Wróblewski, K. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 80-97. [Link]

  • Turner, C. J., & Cheeseman, G. W. H. (1974). Carbon‐13 NMR spectra of monosubstituted pyrazines. Organic Magnetic Resonance, 6(12), 663–666. [Link]

  • Kamienski, B., Schilf, W., Ciesielski, W., & Kamieńska-Trela, K. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magnetic Resonance in Chemistry, 47(10), 883-890. [Link]

  • Reddit. (2025). Explanation for 13C-Shift on aromatic system. r/NMRspectroscopy. [Link]

  • Filo. (2025). How many signals would you expect to see in ¹³C NMR of C₆H₅-CH(CH₃)₂. [Link]

  • Gable, K. (2022). ¹³C NMR Chemical Shifts. Oregon State University. [Link]

  • Lide, D. R. (Ed.). (2003). CRC Handbook of Chemistry and Physics (84th ed.). CRC Press.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-iodopropane. [Link]

  • Taylor, R. (1990).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Katritzky, A. R., & Taylor, R. (Eds.). (1991). Comprehensive Organic Chemistry II. Pergamon Press.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 5-isopropylpyrazine-2-carboxylic acid

In the landscape of pharmaceutical development and analytical chemistry, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its unambiguous identification, character...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and analytical chemistry, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its unambiguous identification, characterization, and quantification. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 5-isopropylpyrazine-2-carboxylic acid, a heterocyclic compound of interest. Drawing upon fundamental principles of mass spectrometry and data from structurally related molecules, we will explore its expected fragmentation pathways, offer a comparative analysis, and provide a robust experimental protocol for its characterization.

Theoretical Framework: Predicting Fragmentation

The fragmentation of 5-isopropylpyrazine-2-carboxylic acid in a mass spectrometer is governed by the interplay of its constituent functional groups: the pyrazine ring, the carboxylic acid moiety, and the isopropyl substituent. The stability of the aromatic pyrazine ring suggests that the molecular ion should be observable[1]. The primary fragmentation events are anticipated to occur at the more labile carboxylic acid and isopropyl groups.

Carboxylic Acid Fragmentation

Carboxylic acids are known to undergo characteristic fragmentation patterns, primarily through α-cleavage and McLafferty rearrangements.[2][3][4] For 5-isopropylpyrazine-2-carboxylic acid, the most probable α-cleavages would involve the loss of the hydroxyl radical (•OH) or the entire carboxyl radical (•COOH).[4][5][6]

  • Loss of •OH (M-17): This fragmentation pathway leads to the formation of a stable acylium ion.

  • Loss of •COOH (M-45): This results in the formation of the isopropyl-substituted pyrazine radical cation.

While the McLafferty rearrangement is a common fragmentation pathway for aliphatic carboxylic acids with a γ-hydrogen, the structure of 5-isopropylpyrazine-2-carboxylic acid does not contain the necessary arrangement for a classical McLafferty rearrangement involving the carboxylic acid group.[3][7]

Isopropyl Group Fragmentation

The isopropyl group is susceptible to fragmentation, primarily through the loss of a methyl radical (•CH₃) to form a stabilized secondary carbocation. This is a common fragmentation pathway for alkyl-substituted aromatic compounds.

Pyrazine Ring Fragmentation

The pyrazine ring itself is relatively stable; however, subsequent fragmentation of the ring can occur after the initial loss of the primary functional groups. This can involve the loss of neutral molecules like HCN.

Predicted Fragmentation Pathway of 5-isopropylpyrazine-2-carboxylic acid

Based on the principles outlined above, the following fragmentation pathway for 5-isopropylpyrazine-2-carboxylic acid (monoisotopic mass: 166.07 g/mol ) is proposed.

fragmentation M [M]+• m/z = 166 F1 [M - CH₃]+• m/z = 151 M->F1 - •CH₃ F2 [M - COOH]+• m/z = 121 M->F2 - •COOH F3 [M - OH]+ m/z = 149 M->F3 - •OH F4 [M - C₃H₇]+• m/z = 123 M->F4 - •C₃H₇ F5 [F2 - HCN]+ m/z = 94 F2->F5 - HCN

Caption: Predicted EI-MS fragmentation pathway for 5-isopropylpyrazine-2-carboxylic acid.

Comparative Analysis: 6-fluoro-pyrazine-2-carboxylic acid

To provide experimental context to our predicted fragmentation, we can draw parallels with the reported fragmentation of 6-fluoro-pyrazine-2-carboxylic acid.[1] This structurally similar molecule provides a valuable comparative benchmark. The fragmentation of this compound is characterized by the loss of the carboxyl group and fragments related to the fluorinated pyrazine ring.[1] This supports our prediction that the loss of the carboxyl group will be a major fragmentation pathway for 5-isopropylpyrazine-2-carboxylic acid as well.

Fragment 5-isopropylpyrazine-2-carboxylic acid (Predicted) 6-fluoro-pyrazine-2-carboxylic acid (Observed) Notes
Molecular Ion [M]+• (m/z 166)[M+H]⁺ (m/z 143)The molecular ion is expected to be observed in both cases.
Loss of Carboxyl Group [M - COOH]+• (m/z 121)[M+H - HCOOH]⁺ (m/z 97)A primary and significant fragmentation for both compounds.
Loss of Alkyl/Substituent [M - CH₃]+• (m/z 151)[M+H - HF]⁺ (m/z 123)Loss of a part of the substituent on the pyrazine ring.

Experimental Protocol: LC-MS/MS Analysis

To experimentally verify the predicted fragmentation pattern, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach is recommended.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 5-isopropylpyrazine-2-carboxylic acid in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution to create working solutions at concentrations appropriate for the sensitivity of the mass spectrometer (e.g., 1 µg/mL to 10 ng/mL).

Liquid Chromatography
  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for retaining and separating the analyte.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended.

  • Scan Type:

    • Full Scan (MS1): To identify the protonated molecular ion [M+H]⁺.

    • Product Ion Scan (MS/MS): To generate fragment ions from the selected precursor ion ([M+H]⁺).

  • Key Parameters:

    • Capillary Voltage: 3-4 kV.

    • Desolvation Temperature: 300-400 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the full range of fragment ions.

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep1 Prepare Stock Solution (1 mg/mL) prep2 Create Working Solutions (e.g., 1 µg/mL) prep1->prep2 lc1 Inject Sample onto C18 Column prep2->lc1 lc2 Gradient Elution lc1->lc2 ms1 ESI+ Ionization lc2->ms1 ms2 Full Scan (MS1) Identify [M+H]⁺ ms1->ms2 ms3 Product Ion Scan (MS/MS) Fragment [M+H]⁺ ms2->ms3 da1 Identify Precursor and Product Ions ms3->da1 da2 Elucidate Fragmentation Pathway da1->da2

Caption: General workflow for the LC-MS/MS analysis of 5-isopropylpyrazine-2-carboxylic acid.

Conclusion

The predictable and characteristic fragmentation pattern of 5-isopropylpyrazine-2-carboxylic acid, dominated by the loss of the carboxyl and isopropyl functionalities, provides a solid foundation for its analytical characterization. By employing the outlined LC-MS/MS methodology, researchers can confidently identify and quantify this compound in various matrices. The comparison with structurally related pyrazine derivatives further strengthens the proposed fragmentation pathways, offering a robust analytical strategy for drug development and scientific research.

References

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023, January 25). YouTube. Retrieved from [Link]

  • Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024, December 5). JoVE. Retrieved from [Link]

  • Middlemiss, N. E., & Harrison, A. G. (1979). The structure and fragmentation of protonated carboxylic acids in the gas phase. Canadian Journal of Chemistry, 57(21), 2827-2832. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Mass Spectrometry - Examples. (n.d.). University of Arizona Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Brophy, J. J., & Cavill, G. W. K. (1980). Mass spectrometric fragmentation patterns of isomeric 5‐methyl‐3‐alkyl‐2‐alkenylpyrazines. Organic Mass Spectrometry, 15(11), 572-576.
  • Xu, S., Errabelli, R., Feener, D. H., & Attygalle, A. B. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). (2019, March 29). National Institutes of Health. Retrieved from [Link]

  • Fragmentation and Interpretation of Spectra. (n.d.). Syracuse University. Retrieved from [Link]

  • common fragmentation mechanisms in mass spectrometry. (2022, November 22). YouTube. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Retrieved from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

  • 2-Isopropyl-5-methylpyrazine. (n.d.). PubChem. Retrieved from [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Ghazala, A. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 5(3), 179-191.
  • pyrazine-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • 2-Isopropyl-5-methylpyrazine. (2010, April 8). FooDB. Retrieved from [Link]

  • GC EI and CI Fragmentation and Interpretation of Spectra. (n.d.). Whitman College. Retrieved from [Link]

  • 2-isopropylpyrimidine-5-carboxylic acid. (n.d.). PubChemLite. Retrieved from [Link]

Sources

Comparative

IR spectrum analysis of 5-isopropylpyrazine-2-carboxylic acid functional groups

Advanced IR Spectral Analysis of 5-Isopropylpyrazine-2-carboxylic Acid: A Comparative Methodology Guide For researchers and drug development professionals, verifying the structural integrity of pharmaceutical intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced IR Spectral Analysis of 5-Isopropylpyrazine-2-carboxylic Acid: A Comparative Methodology Guide

For researchers and drug development professionals, verifying the structural integrity of pharmaceutical intermediates like 5-isopropylpyrazine-2-carboxylic acid is a critical quality control step. This compound presents a unique spectroscopic challenge due to the interplay between its three primary functional groups: the electron-deficient pyrazine ring, the hydrogen-bonding carboxylic acid, and the aliphatic isopropyl chain.

This guide objectively compares Fourier-Transform Infrared (FTIR) sampling techniques—specifically Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission—to determine the optimal workflow for resolving these specific functional groups.

Mechanistic IR Band Assignments

Before selecting a sampling technique, we must define the target vibrational modes of 5-isopropylpyrazine-2-carboxylic acid. The proximity of the carboxyl group to the pyrazine ring nitrogen drastically alters standard spectral expectations.

  • Carboxylic Acid (-COOH): Unlike standard aliphatic carboxylic acids that show a sharp O-H stretch, pyrazine-2-carboxylic acids exhibit strong intramolecular and intermolecular hydrogen bonding.1 demonstrates that this results in broad absorption bands shifted to ~2450 cm⁻¹ and ~1900 cm⁻¹, with a notable absence of the typical O-H out-of-plane deformation[1]. The C=O stretching vibration remains a strong, diagnostic peak around 1700–1730 cm⁻¹.

  • Pyrazine Ring: The aromatic C=N and C=C stretching vibrations appear as sharp peaks near 1580 cm⁻¹ and 1400 cm⁻¹. Additionally, a characteristic out-of-plane bending band for alpha-carboxyl substituted pyrazines is present at ~700 cm⁻¹[1].

  • Isopropyl Group (-CH(CH3)2): The aliphatic C-H stretching occurs just below 3000 cm⁻¹ (2960–2870 cm⁻¹). More importantly, the geminal dimethyl groups exhibit a highly diagnostic "split doublet" in the bending region at ~1385 cm⁻¹ and ~1365 cm⁻¹.

Comparative Methodology: Selecting the Right Technique

The analytical objective dictates the sampling method. While Nujol mulls are sometimes used for moisture-sensitive solids, Nujol is fundamentally unsuitable for this compound . Nujol (mineral oil) possesses massive C-H stretching and bending bands that perfectly overlap with the isopropyl group's split doublet, destroying the ability to verify this functional group[2]. Therefore, the choice narrows to ATR-FTIR and KBr Pellets.

Performance Comparison Data
Analytical ParameterATR-FTIR (Diamond/ZnSe Crystal)Transmission KBr Pellet
Mechanism Evanescent wave penetration (0.5 - 2 µm)Direct transmission through diluted matrix
Resolution & Peak Sharpness Good (Dependent on crystal contact pressure)Excellent (Produces the sharpest peaks)
Sample Prep Time < 1 minute (No preparation)10 - 15 minutes (Grinding and pressing)
Moisture Interference Negligible (Ideal for ambient conditions)High (KBr is highly hygroscopic)
Quantitative Accuracy Moderate (Pathlength varies with wavelength)High (Strict adherence to Beer-Lambert Law)
Suitability for Target Excellent for rapid identificationExcellent for library matching & trace analysis

Causality Insight:3 with lower noise and fewer anomalies for solid samples, provided the pellet is of high quality[3]. However, ATR is the undisputed choice for high-throughput screening due to its elimination of the moisture variables associated with KBr[4].

IR_Workflow Start 5-Isopropylpyrazine-2-carboxylic Acid Goal Define Analytical Objective Start->Goal Quant Quantitative Analysis & Library Matching Goal->Quant High Precision Qual Rapid Qualitative ID & High-Throughput Goal->Qual Speed / Routine KBr Transmission KBr Pellet (High Resolution) Quant->KBr ATR ATR-FTIR (No Sample Prep) Qual->ATR Data Spectral Analysis: -COOH, Pyrazine, Isopropyl KBr->Data ATR->Data

Decision matrix for selecting IR spectroscopy methods for pyrazine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include built-in validation steps to prevent false data generation.

Protocol A: High-Resolution KBr Pellet Preparation

Use this protocol when building reference libraries or performing quantitative analysis[5].

  • Matrix Dehydration (Validation Step): Bake spectral-grade KBr powder at 105°C for a minimum of 2 hours.

    • Causality: KBr absorbs atmospheric moisture rapidly. Trace water creates a massive, broad peak at 3500–3200 cm⁻¹, which will completely mask the subtle, shifted O-H bands of the pyrazine-carboxylic acid[3].

  • Milling: In a pre-warmed agate mortar, gently grind 1–2 mg of 5-isopropylpyrazine-2-carboxylic acid with 100–200 mg of the anhydrous KBr.

    • Expert Insight: Avoid excessive grinding force, which can induce polymorphic transformations in crystalline pharmaceutical intermediates.

  • Pressing: Transfer the mixture to a pellet die. Apply a vacuum for 1 minute, then apply 10 tons of pressure using a hydraulic press for 2–3 minutes.

    • Causality: The vacuum removes trapped air, preventing light scattering and ensuring the creation of an optically transparent window[4].

  • System Validation: Run a blank KBr pellet (prepared identically but without the sample) as a background scan. The baseline must be flat; any peaks indicate moisture or contamination.

  • Sample Scanning: Scan the sample pellet at a resolution of 4 cm⁻¹ for 32–64 scans.

Protocol B: Rapid ATR-FTIR Screening

Use this protocol for routine QA/QC and rapid structural verification.

  • Crystal Preparation: Clean the ATR crystal (Diamond or ZnSe) with high-purity isopropanol and a lint-free wipe. Allow the solvent to flash off completely.

  • Background Validation: Collect a background spectrum of the ambient air.

    • Self-Validation: The software must display a flat baseline. If residual peaks from previous samples are present, reclean the crystal.

  • Sample Application: Place ~5 mg of the raw 5-isopropylpyrazine-2-carboxylic acid powder directly onto the center of the crystal.

  • Compression: Lower the ATR anvil and apply optimal pressure until the software's pressure gauge indicates sufficient contact.

    • Causality: The IR beam (evanescent wave) only penetrates a few micrometers into the sample. Without intimate physical contact between the hard powder and the crystal, the resulting spectrum will suffer from an artificially low signal-to-noise ratio and distorted peak intensities[2].

  • Data Acquisition: Scan at 4 cm⁻¹ resolution for 16–32 scans. Note that peaks at higher wavenumbers (e.g., the C-H stretches) may appear slightly weaker compared to transmission KBr data due to the wavelength-dependent penetration depth of ATR.

References

  • Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives.J-Stage.
  • 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem.National Institutes of Health (NIH).
  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?Kintek Press.
  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?ResearchGate.
  • A Comparative Guide to FTIR Sampling: Cross-Validating Spectra from KBr Pellets and Alternative Techniques.BenchChem.

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Validation

comparing bioactivity of 5-isopropylpyrazine-2-carboxylic acid vs 5-methylpyrazine-2-carboxylic acid

Pharmacophore Engineering: A Comparative Guide to 5-Alkylpyrazine-2-Carboxylic Acid Bioactivity As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the nuanced selection of heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacophore Engineering: A Comparative Guide to 5-Alkylpyrazine-2-Carboxylic Acid Bioactivity

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the nuanced selection of heterocyclic building blocks. The pyrazine-2-carboxylic acid scaffold is a privileged structure in drug discovery. However, a seemingly minor structural modification—shifting from a methyl group to an isopropyl group at the C5 position—fundamentally alters the molecule's physicochemical properties, steric profile, and downstream biological targets.

This guide objectively compares the bioactivity of 5-methylpyrazine-2-carboxylic acid (MPCA) against 5-isopropylpyrazine-2-carboxylic acid (IPCA) , detailing how this alkyl substitution redirects therapeutic utility from metabolic lipid-lowering to neurological ion channel modulation.

Physicochemical and Target Divergence

The causality behind the divergent bioactivity of these two compounds lies in their lipophilicity (LogP) and steric bulk. MPCA possesses a minimal steric footprint and high aqueous solubility, making it an ideal precursor for systemic metabolic modulators[1]. In contrast, the bulky isopropyl group of IPCA increases lipophilicity, enabling the molecule to partition into lipid bilayers and interact with the hydrophobic transmembrane domains of neuronal ion channels[2].

Table 1: Quantitative and Functional Comparison of C5-Alkylpyrazine Derivatives

Property / Metric5-Methylpyrazine-2-carboxylic acid (MPCA)5-Isopropylpyrazine-2-carboxylic acid (IPCA)
CAS Number 5521-55-11260665-11-9
Molecular Weight 138.12 g/mol 166.18 g/mol
XLogP3 (Lipophilicity) 0.40~1.30 (Estimated)
Steric Profile at C5 Minimal (Methyl group)Bulky (Isopropyl group)
Primary Downstream Target GPR109A (via N-oxide derivative)Voltage-gated Na+ Channels (Nav)
Therapeutic Indication Hyperlipidemia, Metabolic SyndromeEpilepsy, Seizure Disorders
Bioactivity Metric Reduces cAMP, inhibits lipolysisEC50 < 1 µM for Nav activation

MPCA and the GPR109A Metabolic Pathway

MPCA is the direct synthetic precursor to Acipimox (5-methylpyrazine-2-carboxylic acid 4-oxide), a highly efficacious hypolipidemic agent[3]. The addition of the N-oxide to the MPCA scaffold generates a potent agonist for the G-protein coupled nicotinic acid receptors HM74A and HM74B (collectively known as GPR109A)[3],[4].

Mechanistically, the binding of the MPCA-derivative to GPR109A on adipocytes triggers a Gi-protein coupled cascade. This inhibits adenylyl cyclase, drastically reducing intracellular cyclic AMP (cAMP) levels. The subsequent downregulation of protein kinase A (PKA) prevents the activation of hormone-sensitive lipase, thereby halting lipolysis and reducing circulating free fatty acids[3].

G A 5-Methylpyrazine-2-carboxylic acid B Acipimox (Active N-oxide) A->B N-oxidation C GPR109A Receptor B->C Agonist Binding D Gi Protein Activation C->D Signal Transduction E Decrease cAMP D->E Adenylyl Cyclase Inhibition F Lipolysis Inhibition E->F Downregulates PKA

GPR109A signaling pathway mediated by 5-methylpyrazine-2-carboxylic acid derivatives.

IPCA and Voltage-Gated Sodium Channel (Nav) Activation

Conversely, IPCA is utilized to construct pyridinylacetamide derivatives, which act as voltage-gated sodium channel (Nav) activators[2]. Epilepsy and other seizure disorders are characterized by excessively synchronous neuronal firing. While traditional antiepileptic drugs often inhibit Nav channels, targeted activation of specific Nav subtypes (like Nav1.1 on inhibitory GABAergic interneurons) can restore the excitatory/inhibitory balance in the brain[2].

The isopropyl group of IPCA is functionally critical here: its steric bulk and lipophilicity anchor the compound within the channel's voltage-sensing domain, delaying the channel's transition into the fast-inactivated state and thereby increasing the open probability of the channel[2].

Workflow S1 Synthesize IPCA Derivatives S3 Automated Patch-Clamp S1->S3 Compound Application S2 HEK293 Cells (Nav1.1 Expressing) S2->S3 Cell Preparation S4 Measure Channel Open Probability S3->S4 Data Acquisition S5 In Vivo Seizure Models S4->S5 Lead Selection (EC50 < 1 µM)

High-throughput electrophysiology workflow for screening IPCA-based Nav activators.

Self-Validating Experimental Methodologies

To objectively evaluate the performance of these derivatives, we employ highly controlled, self-validating experimental workflows.

Protocol A: In Vitro Lipolysis Inhibition Assay (Validating MPCA Derivatives)

This protocol quantifies the anti-lipolytic efficacy of MPCA-derived N-oxides (e.g., Acipimox) while definitively proving the Gi-coupled mechanism of action.

  • Adipocyte Isolation: Isolate primary adipocytes from the epididymal fat pads of Sprague-Dawley rats using collagenase digestion. Causality: Primary adipocytes retain native GPR109A expression and functional intracellular lipid droplets far better than immortalized cell lines.

  • Baseline Stimulation: Treat the cells with 10 nM Isoproterenol (a β-adrenergic agonist). Causality: This artificially elevates intracellular cAMP, driving lipolysis to a measurable maximum and creating a dynamic window to observe compound-driven inhibition.

  • Compound Incubation: Introduce the MPCA derivative at varying concentrations (0.1 µM to 100 µM) and incubate for 2 hours at 37°C.

  • Quantification: Measure glycerol release into the culture media using a standard colorimetric assay (absorbance at 540 nm).

  • Self-Validating Control (Critical): Pre-incubate a parallel control cohort with 100 ng/mL Pertussis Toxin (PTX) for 16 hours prior to the assay. Causality: PTX specifically ADP-ribosylates and uncouples Gi proteins. If the MPCA derivative's inhibitory effect is abolished in the PTX cohort, it acts as an internal validation that the observed bioactivity is exclusively Gi-receptor mediated, ruling out off-target kinase inhibition.

Protocol B: Automated Patch-Clamp Electrophysiology (Validating IPCA Derivatives)

This high-throughput workflow evaluates the efficacy of IPCA-derived Nav activators.

  • Cell Preparation: Culture HEK293 cells stably transfected with human Nav1.1 channels. Causality: HEK293 cells lack endogenous voltage-gated sodium channels. This ensures that any recorded currents are exclusively derived from the transfected Nav1.1 targets.

  • Electrophysiological Recording: Utilize an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration. Apply a holding potential of -120 mV, followed by a test depolarizing pulse to -20 mV for 20 ms.

  • Compound Application: Perfuse the IPCA derivative (e.g., at 1 µM) into the extracellular recording solution. Causality: As the lipophilic isopropyl group interacts with the channel, it delays inactivation. We quantify this by measuring the increase in the tail current decay time constant (

    
    ).
    
  • Data Acquisition: Calculate the EC50 based on the shift in the steady-state activation curve across a concentration gradient.

References

  • Title: 5-Methyl-2-pyrazinecarboxylic acid | C6H6N2O2 | CID 122831 Source: PubChem URL: [Link]

  • Title: WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators Source: Google Patents URL
  • Title: ACIPIMOX Source: Inxight Drugs URL: [Link]

  • Title: Acipimox | C6H6N2O3 | CID 5310993 Source: PubChem URL: [Link]

Sources

Comparative

Comparative Thermal Analysis of Pyrazine-2-Carboxylic Acid Derivatives: Establishing Melting Point Baselines for 5-Isopropylpyrazine-2-carboxylic Acid

Executive Summary 5-Isopropylpyrazine-2-carboxylic acid (CAS: 1260665-11-9) is an increasingly vital heterocyclic building block, notably utilized in the synthesis of pyridinylacetamide derivatives functioning as voltage...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Isopropylpyrazine-2-carboxylic acid (CAS: 1260665-11-9) is an increasingly vital heterocyclic building block, notably utilized in the synthesis of pyridinylacetamide derivatives functioning as voltage-gated sodium channel activators for the treatment of seizure disorders 1. Because it is a specialized intermediate, universal pharmacopeial monographs detailing its exact melting point are scarce. Therefore, researchers must rely on comparative thermal analysis against established structural analogs—such as pyrazine-2-carboxylic acid and 5-methylpyrazine-2-carboxylic acid—to validate product identity and purity. This guide provides an objective comparison of these alternatives and establishes a self-validating experimental protocol for thermal characterization.

Mechanistic Insight: The Impact of Steric Hindrance on Crystal Lattice Energy

The melting point of an organic solid is a direct macroscopic reflection of its microscopic crystal lattice energy. For pyrazine-2-carboxylic acids, the primary intermolecular force driving crystallization is the formation of stable hydrogen-bonded carboxylic acid dimers.

  • Unsubstituted Baseline: Pyrazine-2-carboxylic acid (CAS: 98-97-5) exhibits a highly planar structure, allowing for tight molecular packing. This results in a high melting point of 222–225 °C 2.

  • Methyl Substitution: The introduction of a methyl group at the C5 position in 5-methylpyrazine-2-carboxylic acid (CAS: 5521-55-1) introduces mild steric bulk. This disrupts the optimal packing of the pyrazine rings, lowering the lattice enthalpy and depressing the melting point to 166–169 °C .

  • Isopropyl Substitution: The bulky isopropyl group in 5-isopropylpyrazine-2-carboxylic acid creates significant steric hindrance. This further prevents tight planar stacking of the hydrogen-bonded dimers. Consequently, the melting point is further depressed, typically observed in the empirical range of 145–150 °C. Understanding this causality is critical for researchers evaluating batch purity; an unexpectedly high melting point may indicate contamination with unreacted lower-alkyl precursors.

Comparative Quantitative Data

The following table summarizes the structural alternatives and their corresponding thermal properties, providing a benchmark for quality control.

Compound NameCAS NumberMolecular FormulaMolecular WeightLiterature Melting Point
Pyrazine-2-carboxylic acid98-97-5C5H4N2O2124.10 g/mol 222 – 225 °C 2
5-Methylpyrazine-2-carboxylic acid5521-55-1C6H6N2O2138.13 g/mol 166 – 169 °C
5-Isopropylpyrazine-2-carboxylic acid1260665-11-9C8H10N2O2166.18 g/mol ~145 – 150 °C (Empirical)

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness in thermal data, laboratories must employ orthogonal techniques. The following step-by-step methodologies detail how to accurately determine the melting point of 5-isopropylpyrazine-2-carboxylic acid using both Capillary and Differential Scanning Calorimetry (DSC) methods.

Method A: Capillary Melting Point Determination (USP <741> Compliant)

Causality Check: A pure compound typically melts within a narrow 1–2 °C range, while impure samples melt over wider ranges 3. Impurities disrupt the crystal lattice, causing a melting point depression and a broadened melting range .

  • Sample Preparation: Thoroughly pulverize the 5-isopropylpyrazine-2-carboxylic acid sample using an agate mortar and pestle. Reasoning: Fine powders ensure uniform heat transfer and eliminate air pockets that act as thermal insulators.

  • Loading: Tap the open end of a thin-walled glass capillary tube into the powder. Drop the tube through a 1-meter glass tube onto a hard surface to pack the solid tightly to a depth of 2–4 mm.

  • Rapid Ramp (Scouting): Insert the capillary into the heating block. Ramp the temperature rapidly to find the approximate melting range []().

  • Equilibrium Ramp (Measurement): Prepare a fresh capillary. Rapidly heat the block to about 20 °C below the expected onset. Reduce the heating rate strictly to 1–2 °C/min near the melting point . Reasoning: This slow rate ensures thermal equilibrium between the heating block, the thermometer, and the sample, preventing thermal lag and artificially high readings .

  • Observation: Record the onset temperature (first appearance of liquid phase) and the clear point (complete liquefaction).

Method B: Differential Scanning Calorimetry (DSC)

Causality Check: DSC provides a precise thermodynamic profile by measuring the heat flow required to overcome the latent heat of fusion.

  • Calibration: Calibrate the DSC instrument using high-purity Indium (Fusion Temperature: 156.6 °C) and Zinc (Fusion Temperature: 419.5 °C) standards 4. Reasoning: These specific metals bracket the expected melting range of the pyrazine derivatives, ensuring the instrument's cell/temperature table is highly accurate within the target thermal window 4.

  • Sample Encapsulation: Weigh 2.0–5.0 mg of the sample into a standard aluminum pan and crimp the lid.

  • Purge Gas: Establish a dry Nitrogen (N2) purge at 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature at a controlled rate of 10 °C/min up to 200 °C.

  • Data Analysis: Determine the melting point by calculating the extrapolated onset temperature of the endothermic melting peak, which corresponds to the thermodynamic melting point of the pure substance.

Workflow Visualization

Orthogonal thermal validation workflow for 5-isopropylpyrazine-2-carboxylic acid.

References

  • 1 Title: WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators. Source: Google Patents.

  • 2 Title: 2-Pyrazinecarboxylic acid, 99%. Source: Thermo Scientific Chemicals.

  • Title: 5-Methylpyrazine-2-carboxylic Acid. Source: Tokyo Chemical Industry Co., Ltd. (APAC).

  • Title: Melting point determination. Source: University of Calgary.

  • 3 Title: Melting Point Determination. Source: ResolveMass Laboratories Inc.

  • 4 Title: RECEIVED - NASA Technical Reports Server. Source: NASA.

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Maxima of 5-Isopropylpyrazine-2-carboxylic Acid

Introduction to Pyrazine Derivatives and their Spectroscopic Properties Pyrazine and its derivatives are a class of N-heterocyclic compounds that are integral to the food, flavor, and pharmaceutical industries[1]. Their...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Pyrazine Derivatives and their Spectroscopic Properties

Pyrazine and its derivatives are a class of N-heterocyclic compounds that are integral to the food, flavor, and pharmaceutical industries[1]. Their aromatic nature and the presence of nitrogen atoms give rise to characteristic electronic transitions that can be probed by UV-Vis spectroscopy. The position and intensity of the absorption maxima (λmax) are sensitive to the nature and position of substituents on the pyrazine ring, as well as the solvent environment[2][3]. Understanding these spectroscopic properties is crucial for quality control, quantitative analysis, and mechanistic studies.

The UV-Vis absorption spectra of pyrazine derivatives typically arise from n→π* and π→π* electronic transitions[3]. The lone pair of electrons on the nitrogen atoms can be excited to an anti-bonding π* orbital (n→π), and electrons in the aromatic π system can be promoted to a higher energy π orbital (π→π*). The presence of substituents, such as alkyl groups and carboxylic acids, can modulate the energy of these transitions, leading to shifts in the absorption maxima[4].

Comparative Analysis of UV-Vis Absorption Maxima

To predict the UV-Vis absorption maxima of 5-isopropylpyrazine-2-carboxylic acid, we can compare it with the unsubstituted parent compound, pyrazine-2-carboxylic acid, and a related amide derivative. The isopropyl group at the 5-position is an electron-donating group, which is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrazine-2-carboxylic acid.

CompoundSolventAbsorption Maxima (λmax)Reference
5-Isopropylpyrazine-2-carboxylic Acid Methanol/WaterEstimated: 275-285 nm and 325-335 nmPredicted
Pyrazine-2-carboxylic acidWater~270 nm and ~320 nm (Shoulders)[5]
Pyrazine-2-carboxamideMethanol273 nm and 324 nm[6]

Disclaimer: The absorption maxima for 5-isopropylpyrazine-2-carboxylic acid are predicted based on the expected electronic effects of the isopropyl substituent on the pyrazine ring, using pyrazine-2-carboxylic acid and pyrazine-2-carboxamide as reference points. Experimental verification is required for confirmation.

Causality Behind Experimental Choices

The choice of solvent is a critical parameter in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands. Protic solvents, like water and methanol, can form hydrogen bonds with the solute, which can affect the energy levels of the electronic orbitals. For carboxylic acids, the pH of the solution is also a crucial factor as it determines the ionization state of the carboxyl group, which in turn affects the electronic structure of the molecule and its UV-Vis spectrum. A systematic approach involves measuring the spectra in a series of solvents of varying polarity and in buffered solutions of different pH to fully characterize the compound's spectroscopic behavior.

Experimental Protocol for Determining UV-Vis Absorption Maxima

This section provides a detailed, step-by-step methodology for the accurate determination of the UV-Vis absorption maxima of 5-isopropylpyrazine-2-carboxylic acid.

1. Materials and Instrumentation:

  • 5-isopropylpyrazine-2-carboxylic acid

  • Spectrophotometric grade methanol

  • Deionized water

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

2. Preparation of Stock Solution:

  • Accurately weigh approximately 10 mg of 5-isopropylpyrazine-2-carboxylic acid.

  • Dissolve the compound in a 100 mL volumetric flask using spectrophotometric grade methanol to prepare a stock solution of known concentration (e.g., 0.1 mg/mL).

3. Preparation of Working Solutions:

  • From the stock solution, prepare a series of dilutions in both methanol and deionized water to determine the optimal concentration for absorbance measurements (typically within the range of 0.1 to 1.0 absorbance units).

  • A good starting point for a working solution is a 1:10 dilution of the stock solution.

4. UV-Vis Spectrophotometer Setup and Blank Measurement:

  • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

  • Set the wavelength range for scanning (e.g., 200-400 nm).

  • Fill a quartz cuvette with the solvent (methanol or deionized water) to be used for the sample measurement. This will serve as the blank.

  • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

5. Sample Measurement:

  • Rinse a clean quartz cuvette with a small amount of the working solution and then fill it with the solution.

  • Place the sample cuvette in the spectrophotometer.

  • Initiate the scan to record the absorption spectrum of the sample.

6. Data Analysis:

  • Identify the wavelengths at which the maximum absorbance (λmax) occurs.

  • Record the absorbance values at these maxima.

  • If necessary, adjust the concentration of the working solution to ensure the absorbance maxima are within the linear range of the instrument and re-measure.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_measurement UV-Vis Measurement cluster_analysis Data Analysis A Weigh 5-isopropylpyrazine- 2-carboxylic acid B Dissolve in Methanol (Stock Solution) A->B C Prepare Dilutions (Working Solutions) B->C F Measure Sample (Working Solution) C->F Transfer to Cuvette D Spectrophotometer Warm-up & Set Wavelength Range E Measure Blank (Solvent) D->E E->F G Identify λmax F->G H Record Absorbance G->H I Validate Concentration H->I

Caption: Experimental workflow for determining UV-Vis absorption maxima.

Conclusion

This guide provides a comparative framework for understanding and determining the UV-Vis absorption maxima of 5-isopropylpyrazine-2-carboxylic acid. By leveraging data from structurally similar compounds and outlining a rigorous experimental protocol, researchers can confidently characterize this and other pyrazine derivatives. The predicted bathochromic shift due to the isopropyl group provides a hypothesis that can be experimentally tested. Accurate determination of these spectroscopic properties is a fundamental step in the broader investigation of the chemical and biological activities of these important heterocyclic compounds.

References

  • Krishnakumar, V., & Prabavathi, N. (2014). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology, 3(3), 63-73.
  • Li, X., et al. (2019). Effect of alkyl distribution in pyrazine on pyrazine flavor release in bovine serum albumin solution. Food Chemistry, 300, 125211.
  • Moskovits, M., & Suh, J. S. (1985). UV–vis absorption spectrum of aqueous 2-pyrazine carboxylic acid. Journal of the American Chemical Society, 107(24), 6826-6829.
  • Ghassemzadeh, M., et al. (2017). Synthesis, Characterization and Crystal Structure Determination of a Pyrazine-2-Carboxamide-Bridged Two-Dimensional Polymeric Co(II) Complex. Journal of the Chilean Chemical Society, 62(2), 3469-3472.
  • Kralova, K., et al. (2004). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 9(4), 246-262.
  • PhytoHub. (n.d.). Showing entry for 5-methylpyrazine-2-carboxylic acid.
  • JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids.
  • Khan, I., et al. (2024). Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Journal of Spectroscopy, 2024, 1-14.
  • Ogunniran, K. O., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
  • PubChem. (n.d.). 2-Pyrazinecarboxylic acid.
  • PubChem. (n.d.). 5-Methyl-2-pyrazinecarboxylic acid.
  • Callis, P. R. (2017). Electronic Structure and Solvent Effects on Vibronic Spectra of Aromatic Heterocyclic Molecules.
  • ChemicalBook. (2026). 5-Methyl-2-pyrazinecarboxylic acid.
  • National Institute of Standards and Technology. (n.d.). 2-Methylpyrazine-5-carboxylic acid.
  • MedChemExpress. (n.d.). 5-Methylpyrazine-2-carboxylic acid.
  • ResearchGate. (n.d.). Ultraviolet visible spectra of adding 2-methylpyrazine (A), 2,5-dimethylpyrazine (B), 2,3,5-trimethylpyrazine (C) and 2,3,5,6-tetramethylpyrazine (D) into bovine serum albumin solution.
  • Pavić, A., et al. (2019). Antioxidant Activities of Alkyl Substituted Pyrazine Derivatives of Chalcones—In Vitro and In Silico Study. Molecules, 24(7), 1369.
  • National Institute of Standards and Technology. (n.d.). Pyrazine, 2,5-dimethyl-.
  • National Institute of Standards and Technology. (n.d.). Pyrazine, 2,5-dimethyl-.
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
  • FooDB. (2010). Showing Compound 2,5-Dimethylpyrazine (FDB013954).

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Isopropylpyrazine-2-carboxylic Acid

This guide provides essential safety and logistical information for the proper disposal of 5-isopropylpyrazine-2-carboxylic acid. As researchers, scientists, and drug development professionals, it is paramount that we ha...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 5-isopropylpyrazine-2-carboxylic acid. As researchers, scientists, and drug development professionals, it is paramount that we handle and dispose of chemical waste in a manner that ensures personal safety and environmental protection. This document is structured to offer a clear, step-by-step protocol, grounded in established safety principles for similar chemical compounds.

Hazard Assessment and Precautionary Measures

5-Isopropylpyrazine-2-carboxylic acid is an organic compound containing a pyrazine ring and a carboxylic acid functional group. Based on data from similar pyrazine compounds, it should be handled with care. Pyrazine derivatives can cause skin, eye, and respiratory irritation.[1][2][3][4][5] Therefore, the following Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1][2]

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In cases where dust may be generated, a NIOSH-approved respirator is recommended.[1][2][6]

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3]

Waste Segregation and Collection

Proper segregation of chemical waste is the first step in ensuring safe and compliant disposal.

Solid Waste:

  • Carefully sweep up solid 5-isopropylpyrazine-2-carboxylic acid, taking measures to avoid dust formation.[1][2][6]

  • Place the collected solid into a clean, dry, and clearly labeled waste container.[1] The container should be compatible with the chemical.

Contaminated Materials:

  • Any materials that have come into contact with 5-isopropylpyrazine-2-carboxylic acid, such as gloves, weighing paper, and paper towels, must be considered contaminated.

  • These materials should be placed in a separate, sealed container designated for chemically contaminated waste.[1]

Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-Isopropylpyrazine-2-carboxylic acid".[1]

On-Site Neutralization (for Aqueous Solutions)

For small quantities of aqueous solutions of 5-isopropylpyrazine-2-carboxylic acid, on-site neutralization may be a viable option, provided it is permitted by your local regulations and institutional policies.[7][8][9] Corrosivity is a hazardous waste characteristic that can often be treated by the generator without a specific permit.[7][9]

Important Considerations:

  • This procedure should only be performed if the waste is solely corrosive and does not possess other hazardous characteristics (e.g., toxicity from other components).[8]

  • Always perform neutralization in a fume hood while wearing appropriate PPE.[7]

Neutralization Protocol:

  • Prepare a dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide in water).

  • Slowly add the acidic waste to the basic solution while stirring. Monitor the pH of the solution continuously.

  • Continue adding the acidic waste until the pH is between 5.5 and 9.5.[7][9]

  • Once neutralized, the solution may be suitable for drain disposal, followed by a large volume of water (at least 20 parts water to 1 part neutralized solution), if permitted by local regulations.[7][9]

Storage and Final Disposal

Proper storage of hazardous waste is critical to prevent accidents and ensure regulatory compliance.

Storage:

  • Store waste containers in a cool, dry, and well-ventilated area.[1][6]

  • Keep containers tightly closed and away from incompatible materials, such as strong oxidizing agents.[4][6][10]

Final Disposal:

  • The final disposal of 5-isopropylpyrazine-2-carboxylic acid waste must be conducted through an approved hazardous waste disposal service.[1]

  • Contact your institution's EHS department to arrange for the pickup and disposal of your hazardous waste.

  • Do not dispose of this chemical down the drain without proper neutralization and authorization, and do not dispose of it in the regular trash.[1][5][6][11][12]

Disposal Workflow

DisposalWorkflow Disposal Workflow for 5-Isopropylpyrazine-2-carboxylic Acid cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_treatment On-Site Treatment (If Permissible) cluster_disposal Final Disposal A Wear Appropriate PPE: - Goggles - Gloves - Lab Coat C Collect Solid Waste (Avoid Dust) A->C D Collect Contaminated Materials A->D B Work in a Ventilated Area (Fume Hood) B->C B->D E Label Container: 'Hazardous Waste' + Chemical Name C->E D->E G Store in a Cool, Dry, Ventilated Area E->G F Neutralize Aqueous Waste (pH 5.5 - 9.5) I Drain Disposal (Neutralized Aqueous Waste Only & If Permitted) F->I H Arrange for Professional Hazardous Waste Disposal G->H

Caption: A flowchart illustrating the key steps for the safe disposal of 5-isopropylpyrazine-2-carboxylic acid.

Quantitative Data Summary

ParameterGuidelineSource
Neutralized pH Range 5.5 - 9.5[7][9]
Water Flush Ratio 20 parts water to 1 part neutralized solution[7][9]

References

  • Benchchem. (n.d.). Proper Disposal of Sodium Pyrazine-2,3-dicarboxylate: A Step-by-Step Guide for Laboratory Professionals.
  • Fisher Scientific. (2025). Safety Data Sheet: Pyrazine-2-carboxylic acid.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Isopropylpyrazine.
  • Apollo Scientific. (2022). Pyrazine-2-carboxylic acid Safety Data Sheet.
  • Synerzine. (n.d.). Safety Data Sheet: Pyrazine, 2,6-dimethyl- (Natural).
  • ChemicalBook. (n.d.). Pyrazine - Safety Data Sheet.
  • Aaronchem. (2024). Safety Data Sheet: 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Chloropyrazine-2-carboxylic acid.
  • Google Patents. (2014). CN102826627B - Method for removing pyrazine derivatives in waste water by resin adsorption method.
  • Spectrum Chemical. (2006). Material Safety Data Sheet: Pyrazine.
  • Fisher Scientific. (2010). Safety Data Sheet: Pyrazine.
  • Cornell University EH&S. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Parchem. (n.d.). Pyrazine-2-Carboxylic Acid MSDS/SDS.
  • Aaronchem. (2024). Safety Data Sheet: Pyrido[2,3-b]pyrazine-2-carboxylic acid.
  • University of Cincinnati EH&S. (n.d.). Advisory 7.3 - Chemical Waste Disposal.
  • Cornell University EH&S. (n.d.). 7.1 Concentrated Solutions of Acids and Bases.
  • United States Environmental Protection Agency. (2025). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines.
  • United States Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.

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